molecular formula C28H27ClF5NO B1679229 Penfluridol CAS No. 26864-56-2

Penfluridol

Número de catálogo: B1679229
Número CAS: 26864-56-2
Peso molecular: 524.0 g/mol
Clave InChI: MDLAAYDRRZXJIF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-[4,4-bis(4-fluorophenyl)butyl]-4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol is a diarylmethane.
PENFLURIDOL is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
One of the long-acting ANTIPSYCHOTIC AGENTS used for maintenance or long-term therapy of SCHIZOPHRENIA and other PSYCHOTIC DISORDERS.

Propiedades

IUPAC Name

1-[4,4-bis(4-fluorophenyl)butyl]-4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27ClF5NO/c29-26-12-7-21(18-25(26)28(32,33)34)27(36)13-16-35(17-14-27)15-1-2-24(19-3-8-22(30)9-4-19)20-5-10-23(31)11-6-20/h3-12,18,24,36H,1-2,13-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLAAYDRRZXJIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC(=C(C=C2)Cl)C(F)(F)F)O)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27ClF5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5049021
Record name Penfluridol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5049021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

524.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26864-56-2
Record name Penfluridol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26864-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Penfluridol [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026864562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Penfluridol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13791
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PENFLURIDOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759179
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Penfluridol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5049021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Penfluridol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.689
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PENFLURIDOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25TLU22Q8H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Genesis of a Long-Acting Antipsychotic: A Technical History of Penfluridol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penfluridol, a first-generation antipsychotic, represents a significant milestone in the development of long-acting oral neuroleptics. Discovered in 1968 at Janssen Pharmaceutica, it emerged from a dedicated search for a highly lipophilic compound within the diphenylbutylpiperidine class, structurally akin to haloperidol and pimozide.[1][2][3][4] Its unique pharmacokinetic profile, characterized by a long elimination half-life, allows for once-weekly oral administration, a considerable advantage for treatment adherence in chronic schizophrenia.[1][5] This technical guide provides an in-depth exploration of the history, discovery, synthesis, and seminal experimental evaluations that established this compound's place in psychiatric medicine.

The Discovery and Rationale

The development of this compound was a deliberate effort to create a potent, orally active antipsychotic with a prolonged duration of action.[1] The core chemical structure, a diphenylbutylpiperidine, was a known pharmacophore for dopamine receptor antagonism. By systematically modifying this structure to increase lipophilicity, researchers at Janssen aimed to achieve a depot-like effect from an oral formulation.[1] This strategic design was intended to improve patient compliance, a significant challenge in the management of chronic psychotic disorders.

Synthesis of this compound

The initial synthesis of this compound was a multi-step process, with a key route detailed in German patent DE2040231.[6] A common synthetic pathway involves the alkylation of 4-(4-chloro-3-trifluoromethylphenyl)-4-piperidinol with 4,4-bis(p-fluorophenyl)butyl chloride.[7] The following diagram illustrates a representative synthesis scheme.

Penfluridol_Synthesis cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis cluster_final_step Final Synthesis Step 4_chloro_3_trifluoromethyl_aniline 4-chloro-3-(trifluoromethyl)aniline Grignard_reagent_formation Grignard Reagent Formation 4_chloro_3_trifluoromethyl_aniline->Grignard_reagent_formation 1. Mg, THF 4_chloro_3_trifluoromethylphenyl_MgBr 4-chloro-3-(trifluoromethyl)phenyl magnesium bromide Grignard_reagent_formation->4_chloro_3_trifluoromethylphenyl_MgBr Grignard_reaction Grignard Reaction 4_chloro_3_trifluoromethylphenyl_MgBr->Grignard_reaction 1_carbomethoxy_4_piperidone 1-carbomethoxy-4-piperidone 1_carbomethoxy_4_piperidone->Grignard_reaction Intermediate_ester 1-carbomethoxy-4-(4-chloro-3-trifluoromethylphenyl)-4-piperidinol Grignard_reaction->Intermediate_ester Hydrolysis Alkaline Hydrolysis Intermediate_ester->Hydrolysis Intermediate_1 4-(4-chloro-3-trifluoromethylphenyl)-4-piperidinol Hydrolysis->Intermediate_1 Alkylation Alkylation Intermediate_1->Alkylation 4_4_difluorobenzophenone 4,4'-difluorobenzophenone Friedel_Crafts_acylation Friedel-Crafts Acylation 4_4_difluorobenzophenone->Friedel_Crafts_acylation gamma_chlorobutyrophenone γ-chlorobutyrophenone gamma_chlorobutyrophenone->Friedel_Crafts_acylation Intermediate_ketone 4,4-bis(p-fluorophenyl)butyl chloride Friedel_Crafts_acylation->Intermediate_ketone Reduction Reduction (e.g., Wolff-Kishner) Intermediate_ketone->Reduction Intermediate_2 4,4-bis(p-fluorophenyl)butyl chloride Reduction->Intermediate_2 Intermediate_2->Alkylation Na2CO3, KI This compound This compound Alkylation->this compound

Caption: A representative synthetic pathway for this compound.

Mechanism of Action: Dopamine Receptor Antagonism

This compound's primary mechanism of action is the blockade of postsynaptic dopamine D2 receptors in the mesolimbic pathway of the brain.[3][8] This antagonism reduces the excessive dopaminergic activity believed to underlie the positive symptoms of schizophrenia, such as hallucinations and delusions.[8] The following diagram illustrates this proposed mechanism.

Mechanism_of_Action Dopamine Dopamine D2_Receptor Dopamine D2 Receptor (Postsynaptic) Dopamine->D2_Receptor Binds to Signal_Transduction Signal Transduction Cascade D2_Receptor->Signal_Transduction Activates Psychotic_Symptoms Positive Psychotic Symptoms Signal_Transduction->Psychotic_Symptoms Leads to This compound This compound This compound->D2_Receptor Blocks

Caption: this compound's mechanism of action via D2 receptor blockade.

Preclinical Pharmacological Evaluation

The antipsychotic potential of this compound was established through a series of preclinical studies typical of the era, designed to assess dopamine receptor antagonism and predict clinical efficacy.

Experimental Workflow for Antipsychotic Screening (circa 1970s)

The following diagram outlines a typical experimental workflow for screening potential antipsychotic compounds during the period of this compound's development.

Experimental_Workflow Compound_Synthesis Compound Synthesis (e.g., this compound) In_Vitro_Screening In Vitro Screening Compound_Synthesis->In_Vitro_Screening Receptor_Binding_Assay Dopamine D2 Receptor Binding Assay In_Vitro_Screening->Receptor_Binding_Assay In_Vivo_Screening In Vivo Behavioral Screening Receptor_Binding_Assay->In_Vivo_Screening Apomorphine_Emesis_Dog Apomorphine-Induced Emesis in Dogs In_Vivo_Screening->Apomorphine_Emesis_Dog Conditioned_Avoidance_Rat Conditioned Avoidance Response in Rats In_Vivo_Screening->Conditioned_Avoidance_Rat Catalepsy_Test_Rat Catalepsy Test in Rats In_Vivo_Screening->Catalepsy_Test_Rat Pharmacokinetics Pharmacokinetic Studies (Rat, Dog) In_Vivo_Screening->Pharmacokinetics Absorption_Distribution Absorption, Distribution, Metabolism, Excretion (ADME) Pharmacokinetics->Absorption_Distribution Clinical_Trials Clinical Trials in Humans Absorption_Distribution->Clinical_Trials

Caption: A generalized workflow for antipsychotic drug discovery in the 1970s.

Key Preclinical Experimental Protocols and Findings

1. Dopamine D2 Receptor Binding Assay

  • Methodology: Competitive binding assays were performed using radiolabeled ligands, such as [3H]-spiperone, to quantify the affinity of this compound for dopamine D2 receptors in brain tissue homogenates (e.g., from rat striatum).[9][10][11][12][13] The assay measures the concentration of this compound required to displace 50% of the radioligand from the receptors (IC50), which is then used to calculate the inhibitory constant (Ki).

  • Results: this compound demonstrated a high affinity for the dopamine D2 receptor, consistent with its proposed mechanism of action.

2. Apomorphine-Induced Emesis in Dogs

  • Methodology: Apomorphine, a potent dopamine receptor agonist, reliably induces emesis in dogs by stimulating the chemoreceptor trigger zone, which is rich in D2 receptors.[14][15][16] The protocol involved administering this compound orally to dogs prior to a subcutaneous injection of apomorphine. The ability of this compound to inhibit or prevent emesis was then observed and quantified.

  • Results: this compound was found to be a potent antagonist of apomorphine-induced emesis, providing strong in vivo evidence of its dopamine receptor blocking activity.[17]

3. Conditioned Avoidance Response (CAR) in Rats

  • Methodology: The CAR test is a classic behavioral assay for antipsychotic activity.[18][19][20][21][22] Rats were trained in a shuttle box to avoid an aversive stimulus (e.g., foot shock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Antipsychotic drugs selectively suppress this conditioned avoidance response at doses that do not impair the unconditioned escape response.

  • Results: this compound effectively inhibited the conditioned avoidance response in rats, a hallmark of antipsychotic-like activity.[17][23]

Quantitative Preclinical Data
ParameterSpeciesModelValueReference(s)
ED50
Apomorphine-induced emesisDogIn vivo0.016 mg/kg p.o.[17]
Methamphetamine-induced stereotypyRatIn vivo1.83 ng/kg p.o.[17]
Conditioned avoidance (pole climbing)RatIn vivo6.73 mg/kg p.o.[17]
Conditioned avoidance (Sidman)RatIn vivo3.4 mg/kg p.o.[17]
Pharmacokinetics
Terminal plasma t1/2RatIn vivo> 40 hr[24]
Terminal plasma t1/2DogIn vivo227 hr[24]
Terminal plasma t1/2HumanIn vivo199 hr[5][24]

Metabolism of this compound

This compound undergoes extensive metabolism, primarily through oxidative N-dealkylation.[1][24] This process, mediated by cytochrome P450 enzymes, cleaves the bond between the piperidine nitrogen and the butyl chain.[8][25][26] The resulting metabolites are the diphenylbutyric acid derivative and the 4-(4-chloro-3-trifluoromethylphenyl)-4-piperidinol moiety, which are then further conjugated and excreted.[1][24] The parent compound is believed to be the primary pharmacologically active agent.[1]

Metabolism This compound This compound N_dealkylation Oxidative N-dealkylation This compound->N_dealkylation Metabolized by CYP450 Cytochrome P450 Enzymes CYP450->N_dealkylation Metabolite_1 Diphenylbutyric acid derivative N_dealkylation->Metabolite_1 Metabolite_2 4-(4-chloro-3-trifluoromethylphenyl) -4-piperidinol N_dealkylation->Metabolite_2 Conjugation Conjugation (e.g., glucuronidation) Metabolite_1->Conjugation Metabolite_2->Conjugation Excretion Excretion (Urine and Feces) Conjugation->Excretion

Caption: The primary metabolic pathway of this compound.

Clinical Evaluation in Schizophrenia

Early clinical trials in the 1970s were crucial in establishing the efficacy and safety profile of this compound for the treatment of schizophrenia.

Clinical Trial Design and Assessment
  • Study Design: Many of the initial studies were double-blind, placebo-controlled, or active-comparator trials.[3]

  • Patient Population: The trials primarily enrolled patients with chronic schizophrenia.[3]

  • Dosage: this compound was typically administered orally once a week, with doses ranging from 20 to 100 mg.[1]

  • Assessment Tools: Clinical outcomes were assessed using standardized rating scales, including:

    • Brief Psychiatric Rating Scale (BPRS): An 18-item scale used by clinicians to measure the severity of various psychiatric symptoms, such as hallucinations, conceptual disorganization, and emotional withdrawal.[27][28][29][30]

    • Clinical Global Impression (CGI) scale: A 3-item scale that provides a clinician's overall assessment of the severity of illness, global improvement, and therapeutic response.[31][32][33][34][35]

Key Clinical Findings

A Cochrane review of studies conducted in the 1970s and 1980s, encompassing over 1000 patients, concluded that this compound was superior to placebo in improving the clinical global impression and reducing the need for additional antipsychotic medication.[3] The efficacy and side-effect profile of this compound were found to be comparable to other typical antipsychotics, both oral and depot formulations.[3]

Conclusion

The discovery and development of this compound exemplify a targeted approach to drug design, successfully creating a long-acting oral antipsychotic that addressed a significant clinical need. Through a combination of rational chemical synthesis, rigorous preclinical pharmacological testing, and confirmatory clinical trials, this compound was established as an effective treatment for chronic schizophrenia. While its use has evolved with the advent of newer antipsychotics, the story of this compound remains a valuable case study in psychopharmacological research and development.

References

penfluridol as a dopamine receptor antagonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Penfluridol as a Dopamine Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a first-generation diphenylbutylpiperidine antipsychotic agent characterized by its potent and long-acting antagonism of dopamine receptors, particularly the D2 subtype.[1][2] Its unique pharmacokinetic profile, marked by an extended elimination half-life, permits a once-weekly oral dosing regimen, which has been a significant feature in its clinical application for the management of chronic schizophrenia.[1][2][3] This document provides a detailed technical overview of this compound's core mechanism of action, receptor binding affinities, pharmacokinetic and pharmacodynamic properties, and its influence on downstream cellular signaling pathways. Furthermore, it outlines key experimental protocols used to characterize its pharmacological profile, serving as a comprehensive resource for professionals in neuroscience research and drug development.

Core Mechanism of Action

This compound exerts its primary therapeutic effects through the blockade of postsynaptic dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[3][4] The overactivity of these dopaminergic systems is strongly implicated in the positive symptoms of psychosis, such as hallucinations and delusions.[1][5] By acting as a competitive antagonist at D2 receptors, this compound reduces dopaminergic neurotransmission, thereby alleviating these symptoms.[1][2]

While its principal action is at D2 receptors, this compound also exhibits affinity for a range of other neurotransmitter receptors, including other dopamine receptor subtypes (D1, D3, D5), serotonin (5-HT), alpha-adrenergic, and histamine H1 receptors.[1][6] This broader receptor interaction profile contributes to both its therapeutic effects and its side-effect profile, which includes extrapyramidal symptoms (EPS) resulting from D2 blockade in the nigrostriatal pathway.[1]

Quantitative Data Presentation

Table 1: Receptor Binding Affinity (Kᵢ) of this compound

The binding affinity of this compound for various G-protein coupled receptors (GPCRs) and transporters has been quantified, with the inhibition constant (Kᵢ) indicating the concentration of the drug required to occupy 50% of the receptors. Lower Kᵢ values denote higher binding affinity.[7]

Receptor/TransporterKᵢ (nM)
Dopamine Receptors
Dopamine D1147
Dopamine D2159
Dopamine D3136
Dopamine D410,000
Dopamine D5125
Serotonin (5-HT) Receptors
5-HT₁ₐ356
5-HT₂ₐ361
5-HT₂ₑ184
5-HT₂ₒ881
Adrenergic Receptors
α₁ₒ602
α₂ₑ401
α₂ₒ455
Other
Histamine H₁10,000
Dopamine Transporter (DAT)1714
Serotonin Transporter (SERT)10,000
Norepinephrine Transporter (NET)588

Data sourced from a 2019 study by Lee et al., citing work from the National Institute of Mental Health's Psychoactive Drug Screening Program.[6]

Table 2: Pharmacokinetic Parameters of this compound

This compound's high lipophilicity contributes to its extensive distribution in fatty tissues, creating a depot effect that leads to its very long duration of action.[8] Its metabolism occurs primarily in the liver via oxidative N-dealkylation.[1][9]

SpeciesTerminal Plasma Half-Life (t½)Primary Route of Excretion
Human~199 hoursUrine and Feces (evenly divided)
Dog~227 hoursFeces
Rabbit> 40 hoursFeces
RatNot specifiedFeces

Data sourced from a comparative metabolism study by Migdalof et al. (1979).[9]

Signaling Pathways & Visualizations

Antagonism of the dopamine D2 receptor, a Gαi/o-coupled receptor, by this compound initiates a cascade of intracellular events.[10] The primary pathway involves the inhibition of adenylyl cyclase, leading to decreased production of cyclic AMP (cAMP).[10] Additionally, D2 receptor signaling involves β-arrestin recruitment, which can mediate distinct cellular outcomes.[11]

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/o Protein D2R->G_protein Activates Beta_Arrestin β-Arrestin D2R->Beta_Arrestin Recruits AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Dopamine Dopamine (Agonist) Dopamine->D2R Activates This compound This compound (Antagonist) This compound->D2R Blocks G_protein->AC Inhibits Receptor_Internalization Receptor Internalization/ Desensitization Beta_Arrestin->Receptor_Internalization ATP ATP ATP->AC Downstream Downstream Cellular Effects (e.g., Gene Transcription, Ion Channel Regulation) cAMP->Downstream Reduced Signaling

Caption: this compound blocks dopamine binding to the D2 receptor, inhibiting Gαi/o signaling and cAMP reduction.

Experimental Protocols & Workflows

Radioligand Competition Binding Assay

This in vitro assay is fundamental for determining the binding affinity (Kᵢ) of a compound like this compound for a specific receptor. It measures the ability of the unlabeled test compound (this compound) to compete with a radiolabeled ligand for binding to the target receptor.

Detailed Methodology:

  • Tissue/Cell Preparation: Membranes from cells recombinantly expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells) or from brain tissue rich in D2 receptors (e.g., striatum) are prepared and homogenized.[12]

  • Incubation: A fixed concentration of a specific D2 radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride) is incubated with the membrane preparation.

  • Competition: The incubation is performed across a range of increasing concentrations of the unlabeled competitor drug, this compound.

  • Defining Non-Specific Binding: A parallel set of incubations is conducted in the presence of a high concentration of a known D2 antagonist (e.g., 10 µM sulpiride) to determine non-specific binding.[13][14]

  • Separation: After reaching equilibrium, the bound and free radioligand are separated. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.[12]

  • Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific radioligand binding (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.[15]

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Analysis prep_membranes Prepare D2 Receptor-Rich Membranes (e.g., from CHO cells) incubate Incubate Membranes + Radioligand + Varying [this compound] prep_membranes->incubate nsb Incubate with excess 'cold' ligand for Non-Specific Binding (NSB) prep_membranes->nsb prep_ligands Prepare Radioligand ([³H]-Spiperone) and Competitor (this compound) prep_ligands->incubate prep_ligands->nsb filter Rapid Vacuum Filtration incubate->filter nsb->filter count Liquid Scintillation Counting filter->count calculate Calculate IC₅₀ and Kᵢ (Cheng-Prusoff Equation) count->calculate

Caption: Workflow for a radioligand competition binding assay to determine this compound's receptor affinity.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a live, behaving animal, providing insight into the pharmacodynamic effects of a drug.[16][17]

Detailed Methodology:

  • Probe Implantation: A microdialysis probe, which has a semi-permeable membrane at its tip, is stereotaxically implanted into a specific brain region of interest (e.g., the nucleus accumbens or striatum) of an anesthetized animal (e.g., a rat).[16]

  • Recovery: The animal is allowed to recover from the surgery. Experiments are typically performed in awake and freely moving animals to avoid the confounding effects of anesthesia.[18]

  • Perfusion: The probe is perfused at a constant, low flow rate (e.g., 1-2 µL/min) with a physiological solution (artificial cerebrospinal fluid).[16]

  • Equilibration & Baseline: Neurotransmitters and metabolites in the extracellular fluid diffuse across the probe's membrane into the perfusate. After an equilibration period, baseline samples (dialysates) are collected at regular intervals (e.g., every 20 minutes).

  • Drug Administration: this compound is administered to the animal (e.g., orally or via intraperitoneal injection).

  • Sample Collection: Dialysate collection continues post-administration to monitor changes in extracellular dopamine levels over time.

  • Analysis: The concentration of dopamine in the dialysate samples is quantified using a highly sensitive analytical method, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).

  • Data Interpretation: A decrease in the extracellular concentration of dopamine metabolites (like DOPAC and HVA) following this compound administration would be indicative of reduced dopamine turnover resulting from D2 receptor blockade.

Microdialysis_Workflow surgery Stereotaxic Implantation of Microdialysis Probe into Brain Region (e.g., Striatum) recover Animal Recovery surgery->recover perfuse Perfuse Probe with Artificial CSF recover->perfuse baseline Collect Baseline Dialysate Samples perfuse->baseline admin Administer this compound baseline->admin collect Collect Post-Drug Dialysate Samples admin->collect analyze Analyze Dopamine Levels in Samples via HPLC-ED collect->analyze interpret Interpret Data: Assess Change in Extracellular Dopamine vs. Baseline analyze->interpret

Caption: Workflow for in vivo microdialysis to measure this compound's effect on brain dopamine levels.

Behavioral Pharmacology: Apomorphine-Induced Stereotypy

This classic in vivo assay assesses the functional blockade of central dopamine receptors. Apomorphine is a non-selective dopamine receptor agonist that, at sufficient doses, induces stereotyped behaviors (e.g., repetitive sniffing, gnawing, licking) in rodents. Antipsychotics that block D2 receptors antagonize this effect.

Detailed Methodology:

  • Animal Acclimation: Rodents (typically rats) are acclimated to the testing environment (e.g., individual observation cages).

  • Pre-treatment: Animals are divided into groups and pre-treated with either vehicle or different doses of this compound via the intended route of administration (e.g., oral, p.o.).[19]

  • Drug Absorption Period: A sufficient amount of time is allowed for the drug to be absorbed and reach central circulation. Given this compound's pharmacokinetics, this pre-treatment time could be several hours.

  • Apomorphine Challenge: All animals are administered a subcutaneous injection of apomorphine at a dose known to reliably induce stereotypy (e.g., 1-2 mg/kg).

  • Behavioral Observation: Immediately following the apomorphine challenge, animals are observed for a set period (e.g., 60-90 minutes). The intensity of stereotyped behavior is scored at regular intervals by a trained observer who is blind to the treatment conditions. A standardized rating scale is used (e.g., 0 = asleep/inactive, 4 = continuous gnawing/licking).

  • Data Analysis: The scores for each animal are summed or averaged over the observation period. The ability of this compound to reduce the apomorphine-induced stereotypy score compared to the vehicle-treated group is analyzed using appropriate statistical methods (e.g., ANOVA). The dose that produces a 50% inhibition of the behavior (ED₅₀) can be calculated. Studies have shown this compound potently antagonizes apomorphine-induced behaviors.[19]

Conclusion

This compound remains a significant pharmacological tool and, in certain clinical contexts, a therapeutic option, largely due to its potent D2 receptor antagonism and unique long-acting oral formulation. Its well-characterized interactions with the dopaminergic system, supported by extensive in vitro and in vivo data, provide a clear picture of its primary mechanism of action. The quantitative binding and pharmacokinetic data, coupled with established experimental protocols, offer a robust framework for its continued study and for the development of novel antipsychotic agents. This guide provides a consolidated technical resource for researchers aiming to understand and leverage the distinct properties of this compound in the field of neuropharmacology.

References

The Synthesis and Impurity Profile of Penfluridol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Penfluridol is a potent, long-acting antipsychotic agent belonging to the diphenylbutylpiperidine class of drugs. Its efficacy in the management of chronic schizophrenia and other psychotic disorders is well-established. The complex multi-step synthesis of this compound, however, can lead to the formation of various process-related impurities. Furthermore, the inherent chemical structure of this compound makes it susceptible to degradation under certain conditions, resulting in the formation of degradation products. Meticulous control and comprehensive analysis of these impurities are critical to ensure the quality, safety, and efficacy of the final drug product. This technical guide provides an in-depth overview of the chemical synthesis of this compound, a detailed discussion of its potential impurities, and the analytical methodologies employed for their detection and quantification.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of two key fragments: the 4,4-bis(4-fluorophenyl)butyl moiety and the 4-(4-chloro-3-(trifluoromethyl)phenyl)-4-hydroxypiperidine core, followed by their condensation. Several synthetic routes have been reported in the patent literature. One prominent method is detailed below.

A Representative Synthetic Pathway

A common synthetic approach, outlined in Chinese patent CN106187863A, involves a convergent synthesis strategy. The key steps are summarized below.

Synthesis of the Diphenylbutyl Piperidine Moiety:

The synthesis of the piperidine core starts from the reaction of 4-chloro-3-(trifluoromethyl)aniline. This is followed by a series of reactions to build the 4-hydroxypiperidine ring.

Synthesis of the 4,4-bis(4-fluorophenyl)butyl Halide:

This fragment is typically synthesized starting from a Friedel-Crafts acylation of fluorobenzene with succinic anhydride. The resulting keto acid undergoes a series of reductions and modifications to yield the desired butyl halide intermediate.

Final Condensation:

The final step involves the N-alkylation of the 4-(4-chloro-3-(trifluoromethyl)phenyl)-4-hydroxypiperidine intermediate with the 4,4-bis(4-fluorophenyl)butyl halide to yield this compound.

Experimental Protocol: A Representative Synthesis

The following experimental protocol is a summarized interpretation based on the synthetic route described in patent literature (CN106187863A).

Step 1: Synthesis of 4-(4-fluorophenyl)-4-oxobutanoic acid

  • To a stirred suspension of aluminum chloride in a suitable solvent (e.g., dichloromethane), succinic anhydride is added portion-wise at a controlled temperature.

  • Fluorobenzene is then added dropwise, and the reaction mixture is stirred until the reaction is complete (monitored by TLC or HPLC).

  • The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by recrystallization.

Step 2: Reduction of 4-(4-fluorophenyl)-4-oxobutanoic acid

  • The keto acid from the previous step is reduced using a suitable reducing agent (e.g., catalytic hydrogenation with Pd/C or a chemical reducing agent like sodium borohydride in the presence of a Lewis acid).

  • The reaction is carried out in a suitable solvent (e.g., ethanol or tetrahydrofuran) until the starting material is consumed.

  • After work-up, the resulting 4-(4-fluorophenyl)-4-hydroxybutanoic acid is obtained.

Step 3: Synthesis of 1-bromo-4,4-bis(4-fluorophenyl)butane

  • The hydroxy acid is cyclized to the corresponding lactone, which is then subjected to a reaction with a brominating agent (e.g., hydrobromic acid) to open the ring and form the bromo-acid.

  • This is followed by a Friedel-Crafts reaction with fluorobenzene to introduce the second fluorophenyl group.

  • The resulting carboxylic acid is then reduced and converted to the corresponding bromide.

Step 4: Synthesis of 4-(4-chloro-3-(trifluoromethyl)phenyl)-4-hydroxypiperidine

  • This intermediate can be prepared through a multi-step synthesis starting from 4-chloro-3-(trifluoromethyl)aniline. The synthesis typically involves the formation of a piperidone precursor followed by a Grignard reaction to introduce the aryl group and form the tertiary alcohol.

Step 5: Synthesis of this compound

  • A mixture of 4-(4-chloro-3-(trifluoromethyl)phenyl)-4-hydroxypiperidine, 1-bromo-4,4-bis(4-fluorophenyl)butane, and a suitable base (e.g., potassium carbonate or triethylamine) in an appropriate solvent (e.g., acetonitrile or dimethylformamide) is heated.

  • The reaction progress is monitored by TLC or HPLC.

  • Upon completion, the reaction mixture is worked up by partitioning between water and an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude this compound is then purified by recrystallization or column chromatography.

Potential Impurities in this compound

Impurities in this compound can be broadly categorized as process-related impurities (including starting materials, intermediates, and by-products) and degradation products. The control of these impurities is crucial as they can impact the safety and efficacy of the drug.

Process-Related Impurities

These impurities can arise from the starting materials or be generated during the synthetic process through side reactions or incomplete reactions.

  • Starting Materials and Intermediates: Residual amounts of starting materials and key intermediates from the synthetic pathway can be present in the final product if not completely removed during purification.

  • By-products of the Condensation Step:

    • Over-alkylation products: The piperidine nitrogen can potentially be alkylated more than once, leading to quaternary ammonium salts, although this is less likely under controlled conditions.

    • Unreacted piperidine intermediate: Incomplete reaction will result in the presence of 4-(4-chloro-3-(trifluoromethyl)phenyl)-4-hydroxypiperidine.

  • Isomeric Impurities: Positional isomers of the trifluoromethyl and chloro substituents on the phenyl ring of the piperidine moiety can be introduced if the starting materials are not pure.

  • Related Substances from Starting Material Impurities: Impurities present in the starting materials can react to form related substances that are structurally similar to this compound. For example, an impurity with a different halogen or no halogen on the phenyl ring of the butyl moiety would lead to a corresponding this compound analogue.

Table 1: Potential Process-Related Impurities of this compound

Impurity NameMolecular FormulaProbable Origin
4-(4-Chloro-3-(trifluoromethyl)phenyl)-4-hydroxypiperidineC₁₂H₁₃ClF₃NOUnreacted intermediate from the final condensation step.
1-Bromo-4,4-bis(4-fluorophenyl)butaneC₁₆H₁₅BrF₂Unreacted starting material from the final condensation step.
4-(4-Chloro-3-(trifluoromethyl)phenyl)-1-(4-(4-fluorophenyl)-4-phenylbutyl)piperidin-4-olC₂₈H₂₈ClF₄NOBy-product from the use of starting materials containing monofluorinated or non-fluorinated phenyl rings.[1]
1-[4,4-Bis(4-Fluorophenyl)butyl]-4-[3-(trifluoromethyl)phenyl]-4-piperidinolC₂₈H₂₈F₅NOIsomeric impurity arising from incomplete chlorination of the trifluoromethylphenyl starting material.[1]
Degradation Impurities

This compound can degrade under various stress conditions such as acidic, basic, oxidative, thermal, and photolytic stress.[2] Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.

  • Oxidative Degradation: The tertiary amine of the piperidine ring is susceptible to oxidation, which can lead to the formation of the corresponding This compound N-oxide .[1]

  • Hydrolytic Degradation: Although generally stable, under harsh acidic or basic conditions, cleavage of the molecule could potentially occur, though specific products are not extensively detailed in the public literature.

  • Photodegradation: Exposure to UV light can lead to the formation of degradation products. A study on the forced degradation of this compound identified several degradation products under various stress conditions.[2]

Table 2: Potential Degradation Impurities of this compound

Impurity NameMolecular FormulaFormation Condition
This compound N-oxideC₂₈H₂₇ClF₅NO₂Oxidative stress (e.g., exposure to hydrogen peroxide).[1]
Degradation Product 1 (DP1)Not specifiedAcidic, basic, and oxidative stress.[2]
Degradation Product 2 (DP2)Not specifiedBasic and oxidative stress.[2]
Degradation Product 3 (DP3)Not specifiedAcidic and oxidative stress.[2]
Degradation Product 4 (DP4)Not specifiedThermal stress.[2]
Degradation Product 5 (DP5)Not specifiedPhotolytic stress.[2]

Analytical Methodologies for Impurity Profiling

A robust and validated analytical method is required for the detection and quantification of impurities in this compound. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating this compound from its process-related and degradation impurities.

Experimental Protocol: A Validated HPLC Method [2]

  • Chromatographic System: A liquid chromatograph equipped with a UV detector.

  • Column: XTerra™ C18 (250 × 4.6 mm, 5.0 µm) or equivalent.

  • Mobile Phase:

    • Solvent A: Methanol and tetrahydrofuran in a 55:45 (v/v) ratio.

    • Solvent B: Acetonitrile and tetrahydrofuran in an 80:20 (v/v) ratio.

  • Elution Mode: Isocratic elution with a 60:40 (v/v) composition of Solvent A and Solvent B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 245 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient.

Table 3: Chromatographic Parameters and Performance [2]

ParameterValue
Retention Time (this compound)5.29 min
Retention Time (Impurity 1)4.51 min
Retention Time (Impurity 2)9.95 min
Retention Time (Impurity 3)7.64 min
Detection Limit (Impurity 1 & 2)0.008 µg/mL
Detection Limit (Impurity 3)0.004 µg/mL
Calibration Range (this compound)25-150 µg/mL
Calibration Range (Impurities)0.025-0.150 µg/mL
Hyphenated Techniques (LC-MS/MS)

For the structural elucidation of unknown impurities and degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are invaluable. LC-MS/MS provides molecular weight information and fragmentation patterns, which are crucial for identifying the chemical structures of impurities. A study on the forced degradation of this compound utilized LC-MS/MS in ESI positive mode to characterize the formed degradation products.[2]

Visualizing the Synthesis and Impurity Formation

Graphical representations of the synthetic pathway and the origin of impurities can provide a clearer understanding of the process.

Penfluridol_Synthesis cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Final Product Succinic_Anhydride Succinic Anhydride Keto_Acid 4-(4-fluorophenyl)-4-oxobutanoic acid Succinic_Anhydride->Keto_Acid Friedel-Crafts Acylation Fluorobenzene Fluorobenzene Fluorobenzene->Keto_Acid 4_Chloro_3_trifluoromethyl_aniline 4-Chloro-3-(trifluoromethyl)aniline Piperidine_Core 4-(4-chloro-3-(trifluoromethyl)phenyl)-4-hydroxypiperidine 4_Chloro_3_trifluoromethyl_aniline->Piperidine_Core Multi-step synthesis Butyl_Halide 1-Bromo-4,4-bis(4-fluorophenyl)butane Keto_Acid->Butyl_Halide Multi-step conversion This compound This compound Butyl_Halide->this compound N-Alkylation Piperidine_Core->this compound

Caption: A simplified schematic of a convergent synthetic pathway for this compound.

Impurity_Formation cluster_synthesis Synthesis cluster_impurities Process-Related Impurities cluster_degradation Degradation Impurity Final_Condensation Final Condensation (Piperidine Core + Butyl Halide) Penfluridol_Product This compound Final_Condensation->Penfluridol_Product Unreacted_Piperidine Unreacted Piperidine Core Final_Condensation->Unreacted_Piperidine Incomplete Reaction Unreacted_Butyl_Halide Unreacted Butyl Halide Final_Condensation->Unreacted_Butyl_Halide Incomplete Reaction Isomeric_Impurity Isomeric Impurity (e.g., missing chloro group) Final_Condensation->Isomeric_Impurity Impure Starting Material N_Oxide This compound N-oxide Penfluridol_Product->N_Oxide Oxidation

Caption: Logical relationship between the final synthesis step, degradation, and the formation of key impurities.

Conclusion

The chemical synthesis of this compound is a complex process that necessitates rigorous control to minimize the formation of impurities. A thorough understanding of the synthetic route and potential side reactions is essential for identifying and controlling process-related impurities. Furthermore, knowledge of the degradation pathways of this compound is critical for establishing appropriate storage conditions and ensuring the stability of the drug product over its shelf life. The use of validated, stability-indicating analytical methods, such as the HPLC method detailed herein, is paramount for the accurate detection and quantification of all potential impurities. This comprehensive approach to synthesis and analysis is fundamental to guaranteeing the quality, safety, and efficacy of this compound for patient use.

References

Penfluridol's Intrusion into Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted effects of the antipsychotic drug penfluridol on critical cellular signaling pathways. Initially prescribed for schizophrenia, this compound has emerged as a potent anti-cancer agent, demonstrating efficacy across a spectrum of cancer cell lines, including breast, lung, pancreatic, and glioblastoma.[1][2] Its therapeutic potential stems from its ability to modulate a complex network of signaling cascades, leading to the induction of cell death, inhibition of proliferation, and suppression of metastasis.[1][2] This document provides a comprehensive overview of this compound's mechanisms of action, presenting quantitative data, detailed experimental methodologies, and visual representations of the affected signaling pathways to facilitate further research and drug development.

Endoplasmic Reticulum Stress and the Unfolded Protein Response

This compound has been shown to induce endoplasmic reticulum (ER) stress, a condition triggered by the accumulation of misfolded proteins in the ER lumen.[3][4] This leads to the activation of the Unfolded Protein Response (UPR), a cellular mechanism designed to restore ER homeostasis but can trigger cell death if the stress is prolonged or severe.

In pancreatic cancer cells, this compound treatment leads to the upregulation of key UPR markers, including Binding Immunoglobulin Protein (BiP), C/EBP homologous protein (CHOP), and Inositol-requiring enzyme 1α (IRE1α).[3] Similarly, in non-small-cell lung cancer (NSCLC) cells and renal cell carcinoma, this compound treatment upregulates ER stress-induced UPR signaling pathways.[4][5] This sustained ER stress is a critical upstream event that initiates downstream signaling cascades, ultimately leading to autophagy and apoptosis.[3][5]

Experimental Protocol: Western Blotting for ER Stress Markers

This protocol outlines the methodology used to detect the expression levels of ER stress-related proteins.

  • Cell Culture and Treatment: Cancer cell lines (e.g., AsPC-1, BxPC-3, Panc-1) are cultured in appropriate media.[3] Cells are then treated with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 24 hours).

  • Protein Extraction: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a bicinchoninic acid (BCA) protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies specific for ER stress markers (e.g., BiP, CHOP, IRE1α). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

ER_Stress_Pathway This compound This compound ER Endoplasmic Reticulum This compound->ER induces Misfolded_Proteins Misfolded Proteins Accumulation ER->Misfolded_Proteins leads to UPR Unfolded Protein Response (UPR) Misfolded_Proteins->UPR activates BiP BiP UPR->BiP upregulates CHOP CHOP UPR->CHOP upregulates IRE1a IRE1α UPR->IRE1a upregulates Autophagy Autophagy UPR->Autophagy triggers Apoptosis Apoptosis CHOP->Apoptosis promotes

Caption: this compound-induced ER stress and UPR activation.

Autophagy: A Double-Edged Sword

Autophagy is a cellular degradation process that can either promote cell survival or induce cell death. This compound's effect on autophagy appears to be context-dependent.

In pancreatic cancer, this compound-induced ER stress leads to autophagy, which in turn mediates apoptosis.[3] However, in acute myeloid leukemia (AML), this compound-induced autophagy plays a cytoprotective role, and its inhibition enhances apoptosis.[6] In NSCLC, this compound blocks autophagic flux, leading to the accumulation of autophagosomes and subsequent non-apoptotic cell death due to ATP deprivation.[4][7]

A key marker of autophagy is the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its autophagosome-associated form (LC3-II). This compound treatment has been shown to increase the levels of LC3-II in various cancer cells.[4][6]

Experimental Protocol: Acridine Orange Staining for Autophagy

This method is used to visualize and quantify the formation of acidic vesicular organelles (AVOs), such as autophagolysosomes.

  • Cell Culture and Treatment: Cells are seeded on coverslips and treated with this compound.

  • Staining: After treatment, cells are stained with acridine orange (a fluorescent dye that accumulates in AVOs and emits red fluorescence, while staining the cytoplasm and nucleus green).

  • Imaging: The stained cells are visualized using a fluorescence microscope. The intensity of red fluorescence is indicative of the degree of autophagy.

Autophagy_Pathway This compound This compound ER_Stress ER Stress This compound->ER_Stress Autophagy Autophagy ER_Stress->Autophagy induces LC3_conversion LC3-I to LC3-II Conversion Autophagy->LC3_conversion Apoptosis Apoptosis (Pancreatic Cancer) Autophagy->Apoptosis Cytoprotection Cytoprotection (AML) Autophagy->Cytoprotection Autophagosome Autophagosome Accumulation LC3_conversion->Autophagosome Non_Apoptotic_Death Non-Apoptotic Cell Death (NSCLC) Autophagosome->Non_Apoptotic_Death leads to ATP deprivation MAPK_AMPK_Pathway cluster_mapk MAPK Pathway cluster_ampk AMPK Pathway Penfluridol_MAPK This compound PP2A PP2A Penfluridol_MAPK->PP2A activates p38_MAPK p38 MAPK Penfluridol_MAPK->p38_MAPK activates Akt_MAPK Akt/MAPK PP2A->Akt_MAPK suppresses Apoptosis_AML Apoptosis (AML) Akt_MAPK->Apoptosis_AML Cell_Death_NSCLC Cell Death (NSCLC) p38_MAPK->Cell_Death_NSCLC Penfluridol_AMPK This compound AMPK AMPK Penfluridol_AMPK->AMPK activates Glycolysis_ESCC Glycolysis Inhibition (ESCC) AMPK->Glycolysis_ESCC Glycolysis_GBC Glycolysis Activation (Gallbladder Cancer) AMPK->Glycolysis_GBC Tumor_Suppression_ESCC Tumor Suppression (ESCC) Glycolysis_ESCC->Tumor_Suppression_ESCC

References

An In-depth Guide to the Pharmacokinetics and Metabolism of Penfluridol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile and metabolic pathways of penfluridol, a long-acting diphenylbutylpiperidine antipsychotic. The information presented herein is intended to support research and development efforts by offering detailed data, experimental methodologies, and visual representations of key processes.

Pharmacokinetic Profile

This compound is characterized by its unique pharmacokinetic properties, most notably its long duration of action, which allows for once-weekly oral dosing.[1][2] This is primarily attributed to its high lipophilicity, leading to extensive distribution in fatty tissues and a slow release back into circulation.[2][3]

Absorption

Following oral administration, this compound is well absorbed from the gastrointestinal tract.[4][5][6] Peak plasma concentrations are typically observed approximately 2 hours after ingestion.[6] Studies in normal subjects have indicated that tablet formulations are absorbed to an extent of at least 70% compared to an oral solution.[7]

Distribution

Due to its high lipid solubility, this compound is widely distributed throughout the body and accumulates in fatty tissues.[3][5] This tissue depot effect is responsible for the slow release of the drug and its prolonged therapeutic activity.[3]

Metabolism

This compound undergoes extensive metabolism, primarily in the liver.[1] The main metabolic pathways are oxidative N-dealkylation and subsequent beta-oxidation.[3][4][5] Conjugation of the parent drug and its acidic metabolites also occurs.[5] The pharmacological activity is largely attributed to the parent compound.[3][4] While specific cytochrome P450 (CYP) enzymes involved in this compound metabolism are not definitively detailed in the provided results, it is known that CYP enzymes, particularly the CYP1, CYP2, and CYP3 families, are responsible for the metabolism of the majority of clinical drugs through oxidative pathways.[1][8][9][10]

Excretion

The excretion of this compound and its metabolites varies across species. In humans, excretion is divided almost evenly between urine and feces.[5] In contrast, fecal excretion is the predominant route in rats, rabbits, and dogs.[5] The metabolites are excreted in urine and feces primarily as N-dealkylated metabolites and their conjugates.[3][4][6]

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for this compound across different species.

ParameterHumanDogRabbitRat
Terminal Plasma Half-Life (t½) 199 hours[5] (approx. 66-120 hours in other studies[6][11])227 hours[5] (approx. 4 days in another study[7])> 40 hours[5]Not Specified
Time to Peak Plasma Conc. (Tmax) ~2 hours[6]~8 hours (0.16 mg/kg dose)[7]Not SpecifiedNot Specified
Primary Route of Excretion Urine and Feces (evenly divided)[5]Feces[5]Feces[5]Feces[5]
Key Metabolic Pathways Oxidative N-dealkylation, beta-oxidation, conjugation[5]Oxidative N-dealkylation, beta-oxidation, conjugation[5]Oxidative N-dealkylation, beta-oxidation, conjugation[5]Oxidative N-dealkylation, beta-oxidation, conjugation[5]

Core Metabolism and Pharmacodynamic Pathways

This compound's therapeutic and metabolic pathways involve complex interactions with enzymes and receptors.

Primary Metabolic Pathway

The biotransformation of this compound is a critical aspect of its pharmacology. The primary route involves hepatic enzymes leading to the formation of more polar, excretable compounds.

This compound This compound Metabolites Diphenylbutyric Acid Derivative (A1) Piperidine Moiety (B1) This compound->Metabolites Oxidative N-dealkylation (CYP450 Enzymes) Conjugates Glucuronide Conjugates Metabolites->Conjugates Conjugation

Caption: Primary metabolic pathway of this compound.

Pharmacodynamic Mechanism of Action

This compound exerts its primary antipsychotic effect by acting as an antagonist at dopamine D2 receptors in the brain's mesolimbic system.[1][12][13] This blockade reduces the excessive dopaminergic activity associated with the positive symptoms of schizophrenia.[1] this compound also shows affinity for serotonin (5-HT2), alpha-adrenergic, and histamine H1 receptors, which may contribute to its overall therapeutic profile and side effects.[1]

cluster_synapse Synaptic Cleft Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds Signal Reduced Downstream Signaling D2_Receptor->Signal Leads to This compound This compound This compound->D2_Receptor Blocks

Caption: this compound antagonism at the dopamine D2 receptor.

Experimental Protocols

Accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies. The following protocol details a sensitive and selective method for the analysis of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[14][15]

Bioanalytical Method for this compound in Human Plasma

This method uses this compound-d7 as an internal standard (IS) for precise quantification.[14][15]

A. Reagents and Materials:

  • This compound and this compound-d7 reference standards

  • Human plasma with K2EDTA as anticoagulant

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Formate

  • Formic Acid

  • Water (HPLC grade)

  • Solid Phase Extraction (SPE) Cartridges (e.g., Orochem Panthera Deluxe 30 mg, 1 ml)[14]

B. Instrumentation:

  • LC-MS/MS system (e.g., API-6500+) with a Turbo Ion Spray (TIS) source[14][15]

  • Analytical column (e.g., Phenomenex Kinetex C18, 5µm, 100 x 4.6mm)[14][15]

C. Chromatographic Conditions:

  • Mobile Phase A: Acetonitrile[14]

  • Mobile Phase B: 5mM Ammonium Formate solution[14]

  • Flow Rate: 1.000 mL/min[14]

  • Gradient: 60% Acetonitrile, 40% 5mM Ammonium Formate[14]

  • Column: Kinetex C18, 5µm, 100*4.6mm[14]

  • Retention Time (approx.): this compound: 2.94 min; this compound-d7: 2.75 min[14][15]

D. Mass Spectrometry Conditions:

  • Ionization Mode: Turbo Ion Spray (TIS), Positive[14][15]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[14][15]

  • MRM Transitions:

    • This compound: m/z 524.300 → 203.100[14][15]

    • This compound-d7 (IS): m/z 531.400 → 204.100[14][15]

E. Sample Preparation Protocol (Solid Phase Extraction - SPE):

  • Pipette 200 µL of human plasma into a clean tube.

  • Add the internal standard (this compound-d7).

  • Add 200 µL of 0.1% formic acid solution and vortex briefly.[14]

  • Condition SPE Cartridge: Add 1 mL of methanol, followed by 1 mL of water.[14]

  • Load Sample: Load the entire plasma mixture onto the conditioned SPE cartridge.

  • Wash Cartridge: Wash with 1 mL of water, followed by 1 mL of 10% Methanol.[14]

  • Elute Analyte: Elute this compound and the IS from the cartridge with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.

  • Inject: Inject the reconstituted sample into the LC-MS/MS system for analysis.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the bioanalytical process.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Plasma 1. Plasma Sample + Internal Standard SPE_Load 3. Sample Loading Plasma->SPE_Load SPE_Condition 2. SPE Conditioning (Methanol, Water) SPE_Condition->SPE_Load SPE_Wash 4. Cartridge Wash (Water, 10% Methanol) SPE_Load->SPE_Wash SPE_Elute 5. Elution SPE_Wash->SPE_Elute Evap 6. Evaporation & Reconstitution SPE_Elute->Evap LC 7. HPLC Separation (C18 Column) Evap->LC MS 8. MS/MS Detection (MRM Mode) LC->MS Data 9. Data Acquisition & Quantification MS->Data

Caption: Workflow for LC-MS/MS quantification of this compound.

References

Penfluridol's Journey Across the Blood-Brain Barrier: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penfluridol, a first-generation diphenylbutylpiperidine antipsychotic, has long been a subject of interest due to its prolonged duration of action and efficacy in managing chronic psychosis.[1] A critical aspect of its pharmacological profile is its ability to traverse the formidable blood-brain barrier (BBB), a prerequisite for its therapeutic effects on the central nervous system (CNS). This technical guide provides an in-depth analysis of this compound's BBB penetration, summarizing available quantitative data, detailing experimental methodologies, and visualizing key pathways. The remarkable lipophilicity of this compound is a key determinant of its ability to be extensively distributed in fatty tissues, including the brain, following administration.[2]

Quantitative Analysis of this compound Distribution

A foundational study in rats and mice demonstrated that following intravenous administration, the peak concentration and subsequent decline of this compound in the brain closely mirrored that in the blood, indicating rapid equilibration across the blood-brain barrier. This study highlighted the compound's high lipophilicity, with levels in adipose tissue being approximately 100 times those in the blood. While the drug was undetectable in the brain and blood after 48 hours, it persisted in adipose tissue, which acts as a depot, contributing to its long half-life.

For a comprehensive understanding, the following table summarizes the key pharmacokinetic parameters of this compound relevant to its distribution.

ParameterValueSpeciesCitation
Peak Plasma Concentration (Tmax) ~2 hours (oral)Human[3]
Elimination Half-life Initial: 36 hours; Terminal: 120 hoursHuman[3]
Protein Binding High (~98%)Not Specified
Tissue Distribution Extensive in fatty tissuesRat, Mouse, Human[2]
Brain-to-Blood Equilibration RapidRat, Mouse

Experimental Protocols for Assessing Blood-Brain Barrier Penetration

The methodologies to quantify a compound's ability to cross the BBB have evolved. The foundational studies on this compound utilized techniques that were state-of-the-art for their time. Below is a detailed description of a representative experimental protocol for determining the brain distribution of a compound like this compound, based on the methods described in the historical literature and supplemented with modern standards.

In Vivo Brain Distribution Study in Rodents

1. Animal Models:

  • Male Sprague-Dawley rats (200-250 g) or Swiss albino mice (20-25 g). Animals are housed in controlled conditions (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water.

2. Drug Administration:

  • This compound is dissolved in a suitable vehicle (e.g., a mixture of tartaric acid and water, or suspended in 0.5% carboxymethyl cellulose).

  • For intravenous (IV) administration, the solution is injected into the tail vein at a dose of 0.5 mg/kg.

  • For oral (PO) administration, the drug is given by gavage at a dose of 10 mg/kg.

3. Sample Collection:

  • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24, 48 hours) post-administration, animals are anesthetized.

  • Blood samples are collected via cardiac puncture into heparinized tubes. Plasma is separated by centrifugation.

  • Immediately following blood collection, animals are euthanized by cervical dislocation.

  • The brain is rapidly excised, rinsed in cold saline, and dissected into specific regions (e.g., cerebrum, cerebellum, brainstem) on an ice-cold plate. Adipose tissue samples are also collected.

  • All samples are weighed and stored at -80°C until analysis.

4. Sample Preparation for Analysis:

  • Brain and adipose tissue samples are homogenized in a suitable buffer (e.g., phosphate-buffered saline).

  • This compound is extracted from plasma and tissue homogenates using a liquid-liquid extraction method. For example, an organic solvent like n-heptane containing 1.5% isoamyl alcohol is added to the sample, vortexed, and centrifuged. The organic layer is then transferred to a new tube and evaporated to dryness under a stream of nitrogen.

5. Quantitative Analysis by Gas Chromatography (GC):

  • The dried extract is reconstituted in a small volume of a suitable solvent (e.g., toluene).

  • An internal standard is added to each sample.

  • The samples are injected into a gas chromatograph equipped with an electron capture detector (ECD), which is highly sensitive for halogenated compounds like this compound.

  • GC Conditions (representative):

    • Column: Packed column with a stationary phase suitable for basic drug analysis (e.g., 3% OV-17 on Gas-Chrom Q).

    • Temperatures: Injector at 250°C, column at 280°C, detector at 300°C.

    • Carrier Gas: Nitrogen at a flow rate of 40 mL/min.

  • The concentration of this compound in each sample is determined by comparing the peak area ratio of this compound to the internal standard against a standard curve.

The following diagram illustrates the general workflow for such an experiment.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis drug_prep This compound Formulation admin Drug Administration (IV or PO) drug_prep->admin animal_prep Animal Acclimation animal_prep->admin sampling Time-point Sample Collection (Blood, Brain, Adipose) admin->sampling extraction Sample Preparation (Homogenization & Extraction) sampling->extraction gc Gas Chromatography Analysis extraction->gc data Data Interpretation (Concentration Calculation) gc->data

Experimental workflow for in vivo brain distribution studies.

Signaling Pathway of this compound in the Central Nervous System

This compound exerts its antipsychotic effects primarily through the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[1][4] The binding of this compound to these G protein-coupled receptors blocks the downstream signaling cascade normally initiated by dopamine. This leads to a reduction in the "positive" symptoms of psychosis, such as hallucinations and delusions.

The canonical signaling pathway for the dopamine D2 receptor involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The following diagram illustrates this mechanism of action.

G cluster_membrane Postsynaptic Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Binds & Activates This compound This compound This compound->D2R Binds & Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets

This compound's antagonism of the Dopamine D2 receptor signaling pathway.

Conclusion

This compound's ability to efficiently cross the blood-brain barrier is a cornerstone of its clinical utility as a long-acting antipsychotic. This is primarily attributed to its high lipophilicity, which facilitates its passage through the lipid membranes of the BBB and subsequent distribution into brain tissue. While detailed quantitative data from early studies are not fully accessible, the available information confirms a rapid equilibrium between blood and brain concentrations. The primary mechanism of action within the CNS is the antagonism of dopamine D2 receptors, which modulates downstream signaling pathways implicated in psychosis. Further research employing modern analytical techniques could provide a more granular understanding of the regional brain distribution and receptor occupancy kinetics of this compound, potentially informing the development of future long-acting CNS therapies.

References

Structural Analogues of Penfluridol: A Technical Guide to Their Properties and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penfluridol, a first-generation diphenylbutylpiperidine antipsychotic, has been a long-standing therapeutic option for schizophrenia and other psychotic disorders. Its unique long-acting oral formulation provides a significant clinical advantage in managing chronic conditions. Beyond its established role in psychiatry, recent research has unveiled the potential of this compound and its structural analogues as potent anticancer agents. This has spurred a renewed interest in exploring the structure-activity relationships (SAR) within this chemical class, aiming to dissociate the desired cytotoxic effects from the central nervous system (CNS) activities that mediate its antipsychotic effects and associated side effects.

This technical guide provides an in-depth overview of the structural analogues of this compound, their biological properties, and the experimental methodologies used for their synthesis and evaluation. The information is intended to serve as a comprehensive resource for researchers and drug development professionals working on the optimization of this promising scaffold for various therapeutic applications.

Core Structure and Analogues

The core structure of this compound consists of a diphenylbutylpiperidine moiety. Structural modifications have been explored at several positions to modulate its pharmacological profile. Key analogues include other diphenylbutylpiperidine antipsychotics such as pimozide and fluspirilene, as well as novel derivatives designed to enhance anticancer activity while reducing CNS-related effects. A significant body of work in this area has been presented by Ashraf-Uz-Zaman and colleagues, who have systematically synthesized and evaluated a series of this compound analogues.

Notable Structural Analogues of this compound

Several analogues of this compound have been synthesized and evaluated to explore the structure-activity relationship, particularly concerning the separation of antipsychotic and anticancer effects. The work by Ashraf-Uz-Zaman et al. provides a key set of analogues where modifications were made to the linker and the aromatic moieties of the this compound scaffold.[1]

Table 1: Structures of this compound and Selected Analogues

CompoundStructureKey Modifications from this compound
This compound -
Pimozide Replacement of the 4-chloro-3-(trifluoromethyl)phenyl group with a benzimidazolinone moiety.
Fluspirilene Spiro-linked triazaspiro[4.5]decan-4-one replacing the piperidine ring.
Analogue 8a Chemical structure not available in a readily usable format.Elongation of the butyl linker by one carbon atom.[1]
Analogue 8c Chemical structure not available in a readily usable format.Elongation of the butyl linker by one carbon and introduction of a methoxy group on one of the phenyl rings.[1]
Analogue 11b Chemical structure not available in a readily usable format.Introduction of a nitrogen atom in the linker (N-butyl).[1]

Quantitative Data on Biological Activities

The biological activities of this compound and its analogues have been quantified through various in vitro assays, including receptor binding assays to determine affinity for CNS receptors and cytotoxicity assays to assess anticancer potential.

Receptor Binding Affinities

The affinity of this compound and its analogues for various G-protein coupled receptors (GPCRs) associated with its antipsychotic activity and side effects has been determined using radioligand binding assays. The binding affinity is typically expressed as the inhibitor constant (Ki), with lower values indicating higher affinity.

Table 2: Binding Affinities (Ki, nM) of this compound and its Analogues at Selected CNS Receptors [1]

CompoundD25-HT2AH1
This compound 1.83.412
Analogue 8a 25>10,000>10,000
Analogue 8c 48>10,000>10,000
Analogue 11b 63>10,000>10,000

Data extracted from Ashraf-Uz-Zaman et al. (2018). This data highlights the successful reduction in affinity for key CNS receptors in the synthesized analogues.

In Vitro Cytotoxicity

The anticancer potential of this compound and its analogues is evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.

Table 3: In Vitro Cytotoxicity (IC50, µM) of this compound and its Analogues against Cancer Cell Lines [1]

CompoundMDA-MB-231 (Breast Cancer)LLC (Lewis Lung Carcinoma)
This compound 4.35.1
Analogue 8a 4.84.2
Analogue 8c 6.17.1
Analogue 11b 8.29.2

Data extracted from Ashraf-Uz-Zaman et al. (2018). These results indicate that the analogues retain significant cytotoxic activity against cancer cell lines.

Signaling Pathways

This compound and its analogues exert their effects by modulating multiple signaling pathways. Their antipsychotic effects are primarily attributed to the blockade of dopamine D2 receptors, while their anticancer effects involve a broader range of mechanisms.

Dopamine D2 Receptor Signaling Pathway (Antipsychotic Action)

This compound is a potent antagonist of the dopamine D2 receptor, a G-protein coupled receptor that signals through the Gi/o pathway to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Blockade of this pathway in the mesolimbic system is thought to be the primary mechanism for its antipsychotic effects.

D2_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o D2R->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts G_protein->AC inhibits Dopamine Dopamine Dopamine->D2R activates This compound This compound / Analogue This compound->D2R blocks ATP ATP ATP->AC Response Cellular Response (e.g., reduced neuronal excitability) cAMP->Response modulates Anticancer_Pathways cluster_cancer Cancer Cell Proliferation & Survival This compound This compound / Analogue Integrin Integrin Signaling This compound->Integrin inhibits T_type_Ca T-type Ca2+ Channels This compound->T_type_Ca blocks GLI1 GLI1/OCT4/Nanog Axis This compound->GLI1 suppresses Proliferation Cell Proliferation, Survival, Metastasis Integrin->Proliferation mTORC2_Akt mTORC2/Akt Pathway T_type_Ca->mTORC2_Akt modulates mTORC2_Akt->Proliferation GLI1->Proliferation Synthesis_Workflow Start Starting Materials (e.g., substituted phenylacetic acid, N-Boc-4-piperidone) Step1 Synthesis of Diphenylbutyl/pentyl Bromide Intermediate Start->Step1 Step2 Synthesis of Substituted 4-hydroxypiperidine Intermediate Start->Step2 Step3 Coupling Reaction Step1->Step3 Step2->Step3 Purification Purification (Flash Chromatography) Step3->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final Final Analogue Characterization->Final MTT_Assay_Workflow Start Seed cells in 96-well plate Step1 Treat with this compound Analogues (various concentrations) Start->Step1 Step2 Incubate (e.g., 24-72h) Step1->Step2 Step3 Add MTT solution Step2->Step3 Step4 Incubate (2-4h) Step3->Step4 Step5 Solubilize formazan crystals Step4->Step5 Step6 Measure absorbance (e.g., 570 nm) Step5->Step6 Step7 Calculate % viability and IC50 Step6->Step7 Result IC50 Value Step7->Result

References

penfluridol's off-target effects and polypharmacology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Penfluridol's Off-Target Effects and Polypharmacology

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a first-generation diphenylbutylpiperidine antipsychotic medication primarily utilized for the long-term management of chronic schizophrenia and other psychotic disorders.[1][2] Its primary mechanism of action involves the antagonism of dopamine D2 receptors in the brain's mesolimbic and mesocortical pathways.[1][2] However, beyond its intended therapeutic effect, this compound exhibits a complex polypharmacological profile, interacting with a wide array of off-target proteins. This promiscuity contributes to both its side-effect profile and its emerging potential as a repurposed agent in oncology. This guide provides a detailed technical overview of this compound's off-target interactions, supported by quantitative data, experimental methodologies, and visual representations of the underlying molecular pathways.

Polypharmacology and Off-Target Profile

This compound's chemical structure facilitates interactions with multiple receptor families, ion channels, and enzymes. Its activity is not confined to the dopaminergic system; it also demonstrates significant affinity for serotonergic, adrenergic, and histaminergic receptors.[1] Furthermore, recent research has unveiled its role as an inhibitor of various ion channels and key signaling pathways implicated in cancer progression.[3][4]

Data Presentation: Quantitative Analysis of Off-Target Binding

The following tables summarize the quantitative data on this compound's binding affinities and inhibitory concentrations across a range of molecular targets and cellular assays.

Table 1: this compound Binding Affinities (Ki) for G-Protein Coupled Receptors (GPCRs) and Transporters

TargetKi (nM)Reference
Dopamine Receptors
D1147[3]
D2159[3]
D3136[3]
D410,000[3]
D5125[3]
Serotonin (5-HT) Receptors
5-HT1A356[3]
5-HT1D3,560[3]
5-HT2A361[3]
5-HT2B184[3]
5-HT2C881[3]
5-HT5A10,000[3]
5-HT610,000[3]
5-HT7280[3]
Adrenergic Receptors
α1D602[3]
α2B401[3]
α2C455[3]
β3515[3]
Histamine Receptors
H110,000[3]
H210,000[3]
Opioid Receptors
κ-opioid10,000[3]
μ-opioid867[3]
δ-opioid1,714[3]
Transporters
Norepinephrine Transporter (NET)588[3]
Serotonin Transporter (SERT)10,000[3]
Dopamine Transporter (DAT)1,714[3]

Table 2: this compound Inhibitory Activity (IC50) against Ion Channels

Ion ChannelIC50 (µM)Reference
Cyclic AMP-sensitive K+ channel (IAC)0.187[5]
T-type Calcium Channels~0.07-0.1 (Kd value)[3]
Kv10.1 (EAG1)Not specified, but demonstrated inhibition[4]
hERGNot specified, but characterized as a blocker[4]

Table 3: this compound Anticancer Activity (IC50) in Vitro

Cancer Cell LineIC50 (µM)Cancer TypeReference
Paclitaxel-sensitive breast cancer cells~2-3Breast Cancer[3][6]
Paclitaxel-resistant breast cancer cells~4-5Breast Cancer[3][6]
4T1 (murine breast cancer)~4 (for migration inhibition)Breast Cancer[3]
MiaPaCa2 (pancreatic cancer)<10Pancreatic Cancer[3]

Affected Signaling Pathways and Cellular Processes

This compound's polypharmacology leads to the modulation of several critical intracellular signaling pathways. These off-target effects are central to its potential anticancer properties.

Inhibition of Integrin Signaling

This compound has been shown to suppress metastatic tumor growth, particularly in triple-negative breast cancer, by inhibiting the integrin signaling axis.[7] It reduces the expression of integrin α6 and β4, which in turn downregulates downstream effectors like focal adhesion kinase (FAK), paxillin, Rac, and Rho-associated protein kinase (ROCK).[7][8] This disruption of integrin signaling leads to induced apoptosis and reduced cell migration and invasion.[7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound integrin Integrin α6β4 This compound->integrin inhibits expression apoptosis Apoptosis This compound->apoptosis induces migration Cell Migration & Invasion This compound->migration inhibits fak FAK integrin->fak activates paxillin Paxillin fak->paxillin activates rac Rac1/2/3 paxillin->rac activates rock ROCK1 rac->rock activates rock->migration promotes

Caption: this compound's inhibition of the integrin signaling pathway.

Disruption of N-Linked Glycosylation and Induction of ER Stress

Recent findings indicate that this compound inhibits N-linked glycoprotein processing.[9][10] It directly targets the MAN1A1 mannosidase, a Golgi enzyme crucial for N-glycan maturation.[10][11] This leads to an accumulation of immature, high-mannose glycoproteins, such as PD-L1, Integrin β1, and EGFR.[9] The disruption of protein glycosylation triggers endoplasmic reticulum (ER) stress, evidenced by the phosphorylation of eIF2α and increased expression of GRP78 and CHOP.[9] This ER stress can ultimately lead to apoptosis.

G cluster_golgi Golgi Apparatus cluster_er Endoplasmic Reticulum This compound This compound man1a1 MAN1A1 Mannosidase This compound->man1a1 inhibits glycan_proc N-Glycan Maturation This compound->glycan_proc disrupts immature_glyco Accumulation of Immature Glycoproteins (e.g., PD-L1) This compound->immature_glyco causes man1a1->glycan_proc mediates er_stress ER Stress (p-eIF2α, GRP78, CHOP ↑) apoptosis Apoptosis er_stress->apoptosis leads to immature_glyco->er_stress induces

Caption: this compound disrupts N-glycan processing, leading to ER stress.

Autophagy and Apoptosis Induction

This compound is known to induce both autophagy and apoptosis in cancer cells.[8][12] The precise mechanism is multifaceted, but it is linked to the induction of ER stress and the suppression of survival pathways.[8] In some contexts, such as in renal cell carcinoma, this compound induces autophagy-mediated apoptosis.[13]

G cluster_effects Cellular Effects This compound This compound er_stress ER Stress This compound->er_stress pathway_inhib Survival Pathway Inhibition (e.g., Akt, HER2/β-catenin) This compound->pathway_inhib autophagy Autophagy er_stress->autophagy apoptosis Apoptosis pathway_inhib->apoptosis autophagy->apoptosis can lead to G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_prep Cell Culture (e.g., HEK293-hERG) giga_seal Form Gigaseal cell_prep->giga_seal pipette_prep Fabricate Pipette pipette_prep->giga_seal sol_prep Prepare Internal & External Solutions sol_prep->giga_seal whole_cell Achieve Whole-Cell Configuration giga_seal->whole_cell voltage_clamp Apply Voltage Protocol whole_cell->voltage_clamp baseline Record Baseline Current voltage_clamp->baseline drug_app Apply this compound (Cumulative Doses) baseline->drug_app measure Measure Current Inhibition drug_app->measure ic50 Calculate IC50 (Hill Equation) measure->ic50

References

Penfluridol: An In-depth Technical Guide to In Vitro Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro solubility and stability of penfluridol, a first-generation antipsychotic drug now being explored for its anticancer properties. Understanding these fundamental physicochemical characteristics is critical for the design and interpretation of in vitro studies, ensuring data accuracy and reproducibility. This document outlines quantitative solubility and stability data, details relevant experimental protocols, and visualizes key signaling pathways influenced by this compound.

This compound: Compound Profile

This compound is a highly potent, long-acting diphenylbutylpiperidine antipsychotic.[1][2][3][4] Its primary mechanism of action as an antipsychotic is the blockade of dopamine D2 receptors in the brain.[3][5] Emerging research has highlighted its potential as an anticancer agent, demonstrating effects on various cancer cell lines through the modulation of multiple signaling pathways.[5][6]

In Vitro Solubility Profile

The solubility of a compound is a critical parameter for in vitro assays, as it dictates the achievable concentration range in aqueous media and the necessity for co-solvents. This compound is characterized by its high lipophilicity, which corresponds to poor aqueous solubility.[7]

Table 1: Quantitative Solubility Data for this compound

SolventSolubilityConcentration (Molar)Temperature (°C)Source
Dimethyl Sulfoxide (DMSO)100 mg/mL190.85 mM25[1][2]
Dimethyl Sulfoxide (DMSO)>20 mg/mL>38.17 mMNot Specified[8]
Dimethyl Sulfoxide (DMSO)≥10 mg/mL≥19.09 mMNot Specified[9]
Ethanol100 mg/mL190.85 mM25[1][2]
Ethanol1-10 mg/mL (sparingly soluble)1.91 - 19.09 mMNot Specified[9]
WaterInsolubleNot Applicable25[1][2][8]
Chloroform5 mg/mL9.54 mMNot Specified[8]

Note: The use of moisture-absorbing DMSO can reduce the solubility of this compound. It is recommended to use fresh DMSO for the preparation of stock solutions.[2]

In Vitro Stability Profile

The stability of this compound in various storage conditions is crucial for maintaining its biological activity and ensuring the reliability of experimental results.

Table 2: Stability of this compound Under Various Conditions

FormStorage ConditionDurationStabilitySource
Crystalline Solid-20°C≥ 4 yearsStable[9]
Crystalline Solid2-8°CNot SpecifiedRecommended storage[8][10][11]
Stock Solution in Solvent-80°C1 yearStable[2]
Stock Solution in Solvent-20°C1 monthStable[2]
In Human Plasma (Low QC)Freeze-thaw (-70°C ±10°C, 4 cycles)Not Applicable-2.550% change[12]
In Human Plasma (High QC)Freeze-thaw (-70°C ±10°C, 4 cycles)Not Applicable-11.458% change[12]
ShippingRoom TemperatureNot SpecifiedStable for shipment without cooling[1]

Note: While this compound is stable for shipping at room temperature, long-term storage of the solid compound and stock solutions should adhere to the recommended refrigerated or frozen conditions to prevent degradation.

Experimental Protocols

Accurate assessment of solubility and stability requires robust experimental methodologies. The following section outlines generalized protocols based on standard laboratory practices.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a conventional technique to determine the equilibrium solubility of a compound.[13][14]

Protocol:

  • Preparation: Add an excess amount of this compound powder to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.[14][15] The presence of undissolved solid should be confirmed visually.[14]

  • Separation: Separate the saturated solution from the undissolved solid by centrifugation or filtration.[13][15]

  • Quantification: Analyze the concentration of this compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV/Vis spectroscopy.[13]

Stock Solution Preparation

Due to its poor aqueous solubility, this compound is typically dissolved in an organic solvent to prepare a concentrated stock solution for in vitro experiments.

Protocol:

  • Solvent Selection: Choose a suitable organic solvent in which this compound is highly soluble, such as DMSO or ethanol.[1][9]

  • Dissolution: Weigh a precise amount of this compound powder and add the appropriate volume of solvent to achieve the desired stock concentration (e.g., 10 mM in DMSO).

  • Homogenization: Ensure complete dissolution by vortexing or sonication.[16]

  • Storage: Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]

In Vitro Stability Assessment

The stability of this compound in experimental conditions can be evaluated by monitoring its concentration over time.

Protocol:

  • Sample Preparation: Spike a known concentration of this compound into the relevant in vitro matrix (e.g., cell culture medium, human plasma).

  • Incubation: Incubate the samples under the desired experimental conditions (e.g., 37°C, 5% CO₂).

  • Time-Point Analysis: At various time points, collect aliquots of the samples.

  • Quantification: Analyze the concentration of this compound in each aliquot using a validated analytical method, such as LC-MS/MS, to determine the rate of degradation.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by interacting with multiple intracellular signaling pathways. The following diagrams illustrate some of the key pathways identified in the literature.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response D2R Dopamine D2 Receptor Dopamine_pathway Dopamine Pathway Overactivity D2R->Dopamine_pathway Blockade This compound This compound This compound->D2R Antagonism Symptoms Psychotic Symptoms Dopamine_pathway->Symptoms Alleviation

Caption: this compound's primary antipsychotic mechanism of action.

G cluster_pathways Cancer-Related Signaling Pathways cluster_effects Cellular Effects in Cancer This compound This compound HER2 HER2/β-catenin This compound->HER2 Inhibition/Modulation Integrin Integrin Signaling This compound->Integrin Inhibition/Modulation Akt Akt Signaling This compound->Akt Inhibition/Modulation MAPK PP2A-Modulated MAPK This compound->MAPK Inhibition/Modulation ER ER Stress & Protein Processing This compound->ER Inhibition/Modulation Glycan N-glycan Biosynthesis This compound->Glycan Inhibition/Modulation Proliferation Reduced Proliferation HER2->Proliferation Migration Reduced Migration & Invasion Integrin->Migration Akt->Proliferation Apoptosis Apoptosis MAPK->Apoptosis Autophagy Autophagy MAPK->Autophagy ER->Apoptosis Immunity Enhanced T-cell Immunity Glycan->Immunity

Caption: Overview of this compound's effects on anticancer signaling pathways.

G Start Start: In Vitro Experiment with this compound Solubility 1. Determine this compound Solubility in appropriate solvent (e.g., DMSO) Start->Solubility Stock 2. Prepare Concentrated Stock Solution Solubility->Stock Working 3. Prepare Working Solutions in cell culture medium Stock->Working Treatment 4. Treat Cells with This compound Working->Treatment Assay 5. Perform Cellular/Biochemical Assays (e.g., Viability, Western Blot, etc.) Treatment->Assay Analysis 6. Data Analysis and Interpretation Assay->Analysis End End Analysis->End

Caption: General experimental workflow for in vitro studies with this compound.

Conclusion

This technical guide consolidates key information on the in vitro solubility and stability of this compound. The provided data and protocols are intended to support the design of robust and reliable in vitro experiments. A thorough understanding of these properties is paramount for researchers and scientists in the field of drug development to accurately interpret experimental outcomes and advance the investigation of this compound's therapeutic potential.

References

Initial Investigations into the Anti-Cancer Properties of Penfluridol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penfluridol, a first-generation antipsychotic drug, has emerged as a promising candidate for drug repurposing in oncology.[1][2] This technical guide provides an in-depth overview of the initial pre-clinical investigations into its anti-cancer properties. This compound exhibits a multi-faceted anti-neoplastic effect across a spectrum of cancer types, including breast, lung, pancreatic, glioblastoma, and renal cancers.[1][2] Its mechanisms of action are diverse, encompassing the induction of cell cycle arrest, apoptosis, and autophagy, as well as the inhibition of cell proliferation, metastasis, and invasion.[1][2][3] This document summarizes the key quantitative data from in vitro and in vivo studies, details the experimental protocols utilized in this research, and visualizes the core signaling pathways implicated in this compound's anti-cancer activity. The aim is to provide a comprehensive resource for researchers and drug development professionals interested in the further evaluation and potential clinical application of this compound in cancer therapy.

Introduction

The repurposing of existing drugs for new therapeutic indications offers a cost-effective and accelerated pathway for oncology drug development.[1][2] this compound, a diphenylbutylpiperidine antipsychotic agent, has garnered significant attention for its potential anti-cancer activities.[1][2][4] Originally developed for the treatment of schizophrenia, its ability to cross the blood-brain barrier makes it a particularly interesting candidate for brain tumors and metastasis.[1][5][6] This guide synthesizes the foundational pre-clinical research that has established the rationale for further investigation into this compound as a viable anti-cancer agent.

In Vitro Anti-Cancer Activity

Initial investigations have demonstrated this compound's potent cytotoxic effects against a wide range of cancer cell lines in a concentration and time-dependent manner.[7][8]

Data Presentation: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound across various cancer cell lines.

Cancer TypeCell LineIC50 (µM)Treatment Duration (hours)Reference
Triple-Negative Breast Cancer MDA-MB-2316-824[7][8]
4-548[7]
2-472[7]
HCC18066-824[7]
4-548[7]
2-472[7]
4T16-824[7]
4-548[7]
2-472[7]
Paclitaxel-Sensitive Breast Cancer ~2-3Not Specified[5][6]
Paclitaxel-Resistant Breast Cancer ~4-5Not Specified[5][6]
Pancreatic Cancer Panc-16-724[5][6]
12.0Not Specified[5][6]
BxPC-36-724[5]
9.3Not Specified[5][6]
AsPC-16-724[5]
SU868616.2Not Specified[5][6]
Melanoma A375<572[9]
Prostate Cancer PC33.12572[10]
PC-3M-Pro4luc26.2572[10]
DU1453.12572[10]
22Rv13.12572[10]
C4-2B43.12572[10]

In Vivo Anti-Cancer Activity

The anti-tumor efficacy of this compound has been validated in several animal models, demonstrating its potential for clinical translation.

Data Presentation: Tumor Growth Inhibition

The following table summarizes the key findings from in vivo studies investigating the effect of this compound on tumor growth.

Cancer TypeAnimal ModelThis compound DoseTumor Growth InhibitionReference
Triple-Negative Breast Cancer Orthotopic 4T110 mg/kg/day (oral gavage)49% reduction in tumor volume[6][8]
Metastatic Breast Cancer (Brain) Intracardiac injection of 4T1-luc cells10 mg/kg/day (oral gavage)90% inhibition of metastatic growth[5][6][7][11]
Metastatic Breast Cancer (Brain) Intracranial injection of 4T1 cells10 mg/kg/day (oral gavage)72% inhibition of metastatic growth[5][6][7][11]
Glioblastoma Subcutaneous U87MG xenograft10 mg/kg/day (oral gavage)65% inhibition of tumor volume[6]
Glioblastoma Intracranial U87MG xenograft10 mg/kg/day (oral gavage)72% inhibition of tumor growth[6]
Pancreatic Cancer Orthotopic Panc-1 xenograftNot Specified80% inhibition of tumor growth[3]
Epithelial Ovarian Cancer HeyA8 xenograft10 mg/kgSignificant decrease in tumor weight[12]
Paclitaxel-Resistant Ovarian Cancer HeyA8-MDR xenograft10 mg/kgSignificant decrease in tumor weight[4][12]

Mechanisms of Action

This compound's anti-cancer effects are mediated through a variety of molecular mechanisms and signaling pathways.

Induction of Apoptosis and Autophagy

This compound has been shown to induce programmed cell death (apoptosis) in various cancer cell lines.[3][5][6] In pancreatic cancer cells, this compound triggers apoptosis through the activation of pro-apoptotic signaling pathways and by inducing endoplasmic reticulum (ER) stress.[3] Furthermore, it can induce autophagy-mediated apoptosis in pancreatic tumors.[3] In triple-negative breast cancer, this compound-induced apoptosis is associated with increased levels of cleaved caspase-3.[7][8]

Cell Cycle Arrest

The drug can induce cell cycle arrest, primarily in the G0/G1 phase, in lung cancer cell lines by modulating the expression of relevant proteins.[3]

Inhibition of Metastasis and Invasion

A key aspect of this compound's anti-cancer activity is its ability to inhibit tumor metastasis and invasion.[3] In breast cancer, this is achieved through the inhibition of the integrin signaling axis.[7][8][11] this compound treatment significantly reduces the expression of integrin α6 and β4, as well as downstream effectors like FAK, Paxillin, Rac1/2/3, and ROCK1.[7][8][11] In lung cancer, it inhibits migration and invasion by downregulating the FAK-MMP signaling pathway.[3]

Modulation of Signaling Pathways

This compound impacts several critical signaling pathways in cancer cells.

Integrin_Signaling_Pathway This compound This compound Integrin_a6b4 Integrin α6β4 This compound->Integrin_a6b4 FAK FAK Integrin_a6b4->FAK Paxillin Paxillin FAK->Paxillin Rac1_2_3 Rac1/2/3 FAK->Rac1_2_3 ROCK1 ROCK1 Rac1_2_3->ROCK1 Metastasis Metastasis & Invasion ROCK1->Metastasis

AKT_MMP_Signaling_Pathway This compound This compound AKT AKT This compound->AKT MMP MMP This compound->MMP Proliferation Proliferation AKT->Proliferation Metastasis Metastasis MMP->Metastasis

Other Mechanisms

This compound has also been shown to directly activate protein phosphatase 2A (PP2A), leading to downstream anti-cancer effects.[3] Additionally, it can disturb N-glycan processing, which can alter the function of glycoproteins like PD-L1 and subsequently enhance T-cell-mediated tumor immunity.[13] Some studies also suggest that this compound's anti-cancer effects may be related to its ability to block dopamine receptor D2 (DRD2) and T-type calcium channels.[5]

Experimental Protocols

This section details the methodologies for key experiments cited in the initial investigations of this compound's anti-cancer properties.

In Vitro Assays
  • Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

  • Protocol:

    • Cancer cells (e.g., MDA-MB-231, HCC1806, 4T1) are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with varying concentrations of this compound for specified durations (e.g., 24, 48, 72 hours).

    • For MTT assay: MTT reagent is added to each well and incubated to allow for formazan crystal formation. The crystals are then solubilized, and the absorbance is measured.

    • For SRB assay: Cells are fixed, and stained with Sulforhodamine B dye. The dye is then solubilized, and the absorbance is measured.

    • Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined.[7]

  • Objective: To assess the effect of this compound on cancer cell migration.

  • Protocol:

    • Cells (e.g., 4T1) are grown to confluence in 6-well plates.

    • A "wound" is created by scratching the cell monolayer with a sterile pipette tip.

    • The cells are then treated with this compound or a vehicle control.

    • The closure of the wound is monitored and imaged at different time points (e.g., 18 and 36 hours).

    • The rate of migration is quantified by measuring the change in the wound area over time.[5][8]

  • Objective: To evaluate the effect of this compound on cancer cell invasion.

  • Protocol:

    • Transwell inserts with a porous membrane coated with Matrigel are used.

    • Cancer cells are seeded in the upper chamber in serum-free media, with or without this compound.

    • The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum).

    • After incubation, non-invading cells on the upper surface of the membrane are removed.

    • Invading cells on the lower surface are fixed, stained, and counted.[5]

  • Objective: To analyze the expression levels of specific proteins involved in signaling pathways affected by this compound.

  • Protocol:

    • Cells are treated with this compound and then lysed to extract total protein.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., integrin α6, integrin β4, p-FAK, cleaved caspase-3).

    • After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence detection system.[3][7]

In Vivo Models
  • Objective: To assess the in vivo anti-tumor efficacy of this compound.

  • Protocol:

    • Tumor Cell Implantation:

      • Orthotopic: Cancer cells (e.g., 4T1) are injected into the mammary fat pads of mice (e.g., Balb/c).[7]

      • Subcutaneous Xenograft: Human cancer cells (e.g., U87MG) are injected subcutaneously into immunodeficient mice.

      • Intracranial/Intracardiac: For brain metastasis models, cells (e.g., 4T1-luc) are injected into the brain or heart of mice.[7][8]

    • This compound Administration: Once tumors are established, mice are treated with this compound (e.g., 10 mg/kg) or a vehicle control, typically via oral gavage, on a specified schedule.[5][7]

    • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers. For brain metastasis models with luciferase-expressing cells, tumor growth is monitored by bioluminescence imaging.[7][8]

    • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis such as immunohistochemistry.[7][8]

Experimental_Workflow_In_Vivo Start Start Implantation Tumor Cell Implantation Start->Implantation Tumor_Growth Tumor Establishment Implantation->Tumor_Growth Treatment This compound Administration Tumor_Growth->Treatment Monitoring Tumor Growth Monitoring Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint End End Endpoint->End

Conclusion and Future Directions

The initial investigations into the anti-cancer properties of this compound have provided compelling pre-clinical evidence for its potential as a repurposed therapeutic agent. Its ability to target multiple hallmarks of cancer, including proliferation, survival, and metastasis, across a range of tumor types is promising. The drug's capacity to cross the blood-brain barrier is a significant advantage for the treatment of primary brain tumors and brain metastases.

Future research should focus on several key areas. Further elucidation of the complex molecular mechanisms underlying this compound's action is needed to identify predictive biomarkers for patient stratification. Combination studies with standard-of-care chemotherapies and targeted agents are warranted to explore potential synergistic effects and overcome drug resistance.[5][6] A Phase Ib/II clinical trial is currently underway to evaluate the safety and anti-tumor activity of oral this compound in patients with relapsed/refractory small-cell carcinoma of the lung or cervix.[14] The results of this and future clinical trials will be crucial in determining the ultimate role of this compound in the oncologist's armamentarium. The development of this compound derivatives with enhanced anti-cancer activity and a more favorable side-effect profile also represents a promising avenue for future drug development efforts.[5][6]

References

A Technical Guide to Penfluridol as a T-Type Calcium Channel Blocker

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Penfluridol, a first-generation diphenylbutylpiperidine antipsychotic primarily known for its dopamine D2 receptor antagonism, has been identified as a potent blocker of low-voltage-activated (LVA) T-type calcium channels.[1][2][3] This off-target activity is characterized by high affinity and a distinct voltage-dependent mechanism, wherein the drug preferentially binds to the inactivated state of the channel.[1][3][4] This technical guide provides a comprehensive overview of this compound's interaction with T-type calcium channel subtypes (CaV3.1, CaV3.2, and CaV3.3), presenting quantitative data on its potency, detailing the experimental protocols used for its characterization, and illustrating the underlying mechanisms and workflows through detailed diagrams. Understanding this pharmacological profile is crucial for exploring the therapeutic potential of this compound beyond psychosis, including in neurology and oncology, and for guiding the development of more selective T-type channel modulators.[5][6]

Introduction to T-Type Calcium Channels

T-type calcium channels are a family of LVA channels that play critical roles in shaping neuronal excitability, including burst firing in thalamic neurons, and are involved in various physiological processes such as hormone secretion and muscle contraction.[4][7] They are distinguished by their ability to activate at negative membrane potentials (around -60 mV) and their characteristic transient currents.[7] The family consists of three distinct subtypes, encoded by different genes:

  • CaV3.1 (α1G)

  • CaV3.2 (α1H)

  • CaV3.3 (α1I)

Dysregulation of T-type channel activity has been implicated in the pathophysiology of several neurological disorders, including epilepsy, neuropathic pain, and sleep disturbances, making them a significant target for drug development.[1][5][8]

Mechanism of Action: this compound's Blockade of T-Type Channels

This compound exerts its inhibitory effect on T-type calcium channels through direct blockade. The mechanism is not through competitive antagonism at the calcium permeation pathway but rather through a state-dependent interaction with the channel protein itself.

State-Dependent Inhibition

A key feature of this compound's action is its voltage-dependent nature. The drug exhibits a significantly higher affinity for the inactivated state of the T-type channel compared to the resting state.[1][4][9] This means that the blocking effect is more pronounced at more depolarized membrane potentials, where a larger fraction of channels naturally resides in the inactivated conformation.[1][9] This preferential binding leads to a hyperpolarizing shift in the steady-state inactivation curve of the channel, effectively reducing the number of channels available to open upon stimulation.[1][3]

Resting Resting (Closed) Open Open Resting->Open Depolarization Open->Resting Repolarization Inactivated Inactivated (Closed) Open->Inactivated Sustained Depolarization Inactivated->Resting Hyperpolarization (Recovery) Blocked This compound Blocked Inactivated->Blocked This compound (High Affinity) Blocked->Inactivated Dissociation

Caption: State-dependent binding of this compound to T-type calcium channels.
Kinetic Properties

The onset of the block by this compound is concentration-dependent, with higher concentrations leading to a faster inhibition of the T-type current.[9] Studies measuring the time course of the block (τon) show that the interaction follows a 1:1 binding model.[9] Unlike some channel blockers, this compound does not significantly alter the activation kinetics of the T-type channels that remain unblocked.[1][3]

Quantitative Analysis of this compound's Potency

Electrophysiological studies have quantified the potency of this compound on the three human T-type calcium channel subtypes, typically expressed in heterologous systems like HEK-293 cells.

Table 1: Potency of this compound on T-Type Calcium Channel Subtypes

Channel Subtype Kd (Dissociation Constant) IC50 (Half-maximal Inhibitory Conc.) Reference(s)
CaV3.1 (α1G) ~70-100 nM 93.1 nM [1][4][9]
CaV3.2 (α1H) ~70-100 nM 64.1 nM [1][4][9]
CaV3.3 (α1I) ~70-100 nM 71.6 nM [1][4][9]

Note: Kd and IC50 values are approximate and can vary based on experimental conditions.

This compound's potency against T-type channels is comparable to its affinity for its primary therapeutic target, the D2 dopamine receptor, suggesting that T-type channel blockade may contribute to its overall clinical effects and side-effect profile.[1][3]

Table 2: Comparative Potency of Neuroleptics on T-Type Channels

Compound Class Potency (Kd or IC50 Range) Selectivity Reference(s)
This compound Diphenylbutylpiperidine 64-100 nM Potent blocker of all subtypes [1][3][4]
Pimozide Diphenylbutylpiperidine 30-60 nM Potent blocker of all subtypes [1][3][4]
Haloperidol Butyrophenone ~12-20 fold less potent than this compound Weak blocker [1][3]

| Flunarizine | Diphenyldiperazine | Less potent than this compound | Preferential for CaV3.1 & CaV3.3 |[1][3][10] |

Table 3: Biophysical Effects of this compound on CaV3.1 (α1G) Gating

Parameter Condition Value Reference(s)
V0.5 inact (Half-inactivation potential) Control (Example value) -75 mV [1]
This compound Significant hyperpolarizing shift (~7-10 mV) [1][9]

Note: The exact shift can vary with drug concentration and experimental setup.

Experimental Methodologies

The characterization of this compound as a T-type channel blocker relies primarily on whole-cell patch-clamp electrophysiology and, for screening purposes, fluorescence-based assays.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique allows for the direct measurement of ionic currents across the cell membrane, providing detailed information about channel activity and modulation by pharmacological agents.[11][12][13]

Detailed Protocol:

  • Cell Preparation:

    • HEK-293 cells are stably or transiently transfected with plasmids containing the cDNA for a specific human T-type calcium channel α1 subunit (e.g., CaV3.1, CaV3.2, or CaV3.3).[4]

    • Cells are cultured under standard conditions until ready for recording (typically 2-3 days post-transfection).[14]

  • Solutions:

    • External (Bath) Solution (in mM): e.g., 140 CsCl, 10 HEPES, 2 CaCl₂, 1 MgCl₂, adjusted to pH 7.4. Cesium is used to block potassium channels.

    • Internal (Pipette) Solution (in mM): e.g., 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP, adjusted to pH 7.2. EGTA is included to chelate intracellular calcium.

    • Drug Preparation: this compound is dissolved in a solvent like ethanol or DMSO to create a concentrated stock solution, which is then diluted to the final desired concentration in the external solution immediately before application.[1]

  • Recording Procedure:

    • A glass micropipette with a resistance of 2-5 MΩ is used to form a high-resistance (>1 GΩ) "giga-seal" with the cell membrane.[15]

    • The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the total current from the cell.[15]

    • The cell is held at a negative holding potential (e.g., -100 mV) to ensure channels are in the resting, available state.[14]

  • Voltage Protocols:

    • Current-Voltage (I-V) Relationship: From the holding potential, apply a series of depolarizing voltage steps (e.g., from -80 mV to +50 mV in 10 mV increments) to determine the voltage at which the peak current occurs.[14]

    • Steady-State Inactivation: Apply a long conditioning pre-pulse (e.g., 15 seconds) at various potentials before a test pulse to the peak current voltage. This measures the fraction of channels that are inactivated at each potential.[1]

    • Pharmacology: Apply test pulses at a fixed frequency (e.g., every 15 seconds) to establish a stable baseline current before, during, and after perfusion of the this compound-containing solution.[9]

  • Data Analysis:

    • Dose-response curves are generated by plotting the percentage of current inhibition against the drug concentration and are fitted with the Hill equation to determine the IC₅₀.

    • Steady-state inactivation curves are fitted with a Boltzmann equation to determine the half-inactivation potential (V₀.₅ᵢ) and slope factor.[1]

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture Cell Culture & Transfection (HEK-293) SolutionPrep Prepare External/Internal Solutions & Drug Aliquots PipettePull Pull & Polish Micropipettes GigaSeal Approach Cell & Form Giga-Seal PipettePull->GigaSeal WholeCell Rupture Membrane (Whole-Cell Config.) GigaSeal->WholeCell Baseline Record Baseline Current (Voltage Protocol) WholeCell->Baseline DrugApp Perfuse with this compound Baseline->DrugApp Washout Washout with Control Solution DrugApp->Washout Measure Measure Peak Current Inhibition Washout->Measure Curves Generate Dose-Response & Inactivation Curves Measure->Curves Fit Fit Data with Hill & Boltzmann Equations Curves->Fit Params Determine IC50 & V0.5 Shift Fit->Params

Caption: Experimental workflow for patch-clamp analysis of this compound.
Fluorescence-Based Calcium Imaging

Calcium imaging provides a higher-throughput method for screening compound libraries for their effects on calcium influx.[16][17] While less detailed than patch-clamp, it is effective for initial hit identification.

General Protocol:

  • Cell Preparation: Cells expressing the target T-type channel are plated in a multi-well plate (e.g., 96- or 384-well).

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM). The dye's fluorescence intensity increases upon binding to Ca²⁺.

  • Compound Incubation: The cells are incubated with this compound or other test compounds.

  • Stimulation & Imaging: A plate reader or automated microscope is used to measure baseline fluorescence. The cells are then stimulated with a depolarizing solution (e.g., containing high potassium) to open T-type channels.

  • Data Analysis: The change in fluorescence upon stimulation is measured. A reduction in the fluorescence signal in the presence of this compound indicates a blockade of Ca²⁺ influx through the channels.[17]

Functional Implications and Downstream Effects

The blockade of T-type calcium channels by this compound leads to a reduction in calcium influx at negative membrane potentials, which has significant downstream cellular consequences.

This compound This compound T_Channel T-Type Ca2+ Channel (CaV3.x) This compound->T_Channel Blocks Ca_Influx Ca2+ Influx T_Channel->Ca_Influx Mediates LTS Low-Threshold Calcium Spike (LTS) Ca_Influx->LTS Generates GeneExpr Ca2+-Dependent Gene Expression Ca_Influx->GeneExpr Regulates CellProlif Cell Proliferation & Survival Ca_Influx->CellProlif Promotes BurstFiring Neuronal Burst Firing LTS->BurstFiring Triggers

References

Foundational Research on the Neuroleptic Activity of Penfluridol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penfluridol, a diphenylbutylpiperidine derivative developed by Janssen Pharmaceutica in the late 1960s, is a first-generation antipsychotic distinguished by its long-acting oral formulation.[1] Its primary indication has been the management of chronic schizophrenia and other psychotic disorders.[1] The therapeutic efficacy of this compound in alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions, is attributed to its potent neuroleptic activity. This technical guide provides an in-depth analysis of the foundational research that elucidated the core neuroleptic mechanisms of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Mechanism of Action: Dopamine D2 Receptor Antagonism

The principal mechanism underlying this compound's neuroleptic effects is its potent antagonism of the dopamine D2 receptor in the mesolimbic pathway of the brain.[1][2] In psychotic disorders like schizophrenia, an excess of dopamine in this region is hypothesized to contribute to the manifestation of positive symptoms. This compound competitively binds to D2 receptors, thereby blocking the postsynaptic signaling of dopamine and mitigating its overactivity.[1][2] While its primary therapeutic action is centered on D2 receptor blockade, this compound also exhibits affinity for other neuroreceptors, which may contribute to its overall pharmacological profile and side effects.

Signaling Pathway of this compound's D2 Receptor Antagonism

The following diagram illustrates the mechanism of this compound at the synaptic level, contrasting a hyperdopaminergic state with the effect of this compound treatment.

cluster_0 Hyperdopaminergic State (e.g., Schizophrenia) cluster_1 This compound Treatment Dopamine Dopamine D2_Receptor_Active D2 Receptor (Activated) Dopamine->D2_Receptor_Active Binds to Postsynaptic_Neuron_Active Postsynaptic Neuron (Overstimulated) D2_Receptor_Active->Postsynaptic_Neuron_Active Leads to This compound This compound D2_Receptor_Blocked D2 Receptor (Blocked) This compound->D2_Receptor_Blocked Blocks Postsynaptic_Neuron_Normal Postsynaptic Neuron (Normalized Activity) D2_Receptor_Blocked->Postsynaptic_Neuron_Normal Results in

This compound's action on the D2 receptor.

Quantitative Data: Receptor Binding Affinity

The affinity of this compound for various neurotransmitter receptors has been quantified through in vitro radioligand binding assays. The inhibition constant (Ki) is a measure of the drug's binding affinity, with a lower Ki value indicating a higher affinity. The following table summarizes the Ki values of this compound for key central nervous system receptors.

Receptor SubtypeKi (nM)
Dopamine Receptors
D1147
D2159
D3136
D410,000
D5125
Serotonin Receptors
5-HT1A356
5-HT1D3560
5-HT2A361
5-HT2B184
5-HT2C881
5-HT7280
Adrenergic Receptors
α1D602
α2B401
α2C455
β3515
Other Receptors/Transporters
Norepinephrine Transporter588
Dopamine Transporter1714
μ-Opioid Receptor867
δ-Opioid Receptor1714

Data sourced from the National Institute of Mental Health's Psychoactive Drug Screening Program.

Experimental Protocols

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the dopamine D2 receptor.

Objective: To determine the Ki of this compound for the dopamine D2 receptor.

Materials:

  • HEK293 cells expressing recombinant human dopamine D2 receptors.

  • [3H]-Spiperone (radioligand).

  • This compound.

  • Assay buffer (50 mM Tris-HCl, pH 7.4, with 0.9% NaCl, 0.025% ascorbic acid, and 0.001% Bovine Serum Albumin).

  • (+)-Butaclamol (for determining non-specific binding).

  • 96-well plates.

  • Filtration apparatus with glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare crude membranes from HEK293 cells expressing the D2 receptor.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer.

    • D2 receptor-containing membrane suspension.

    • Increasing concentrations of this compound or buffer (for total binding) or a saturating concentration of (+)-butaclamol (for non-specific binding).

  • Initiation of Reaction: Start the binding reaction by adding a constant concentration of [3H]-Spiperone to each well.

  • Incubation: Incubate the plates for 60 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.

  • Termination of Reaction: Terminate the assay by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-Spiperone) by non-linear regression analysis. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Start Start Membrane_Prep Prepare D2 Receptor Membranes Start->Membrane_Prep Assay_Setup Set up 96-well Plate: Buffer, Membranes, this compound Membrane_Prep->Assay_Setup Add_Radioligand Add [3H]-Spiperone Assay_Setup->Add_Radioligand Incubate Incubate at 30°C for 60 minutes Add_Radioligand->Incubate Filter Vacuum Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50 to Ki) Count->Analyze End End Analyze->End

Radioligand Binding Assay Workflow.
Amphetamine-Induced Stereotypy in Rats

This in vivo model is used to assess the antipsychotic potential of drugs by their ability to antagonize the stereotyped behaviors induced by dopamine agonists like amphetamine.

Objective: To evaluate the efficacy of this compound in reducing amphetamine-induced stereotyped behaviors in rats.

Materials:

  • Male Wistar rats.

  • d-Amphetamine sulfate.

  • This compound.

  • Vehicle (for drug administration).

  • Observation cages.

  • Stereotypy rating scale.

Procedure:

  • Acclimatization: Acclimate rats to the housing and experimental conditions.

  • Drug Administration: Administer this compound or vehicle orally to different groups of rats. Due to its long half-life, this compound is typically administered 24-48 hours prior to the amphetamine challenge.

  • Amphetamine Challenge: At the designated time after this compound/vehicle administration, inject d-amphetamine sulfate intraperitoneally to induce stereotyped behaviors.

  • Behavioral Observation: Immediately after the amphetamine injection, place the rats individually in observation cages and record their behavior for a predetermined period (e.g., 90-120 minutes).

  • Scoring: Score the intensity of stereotyped behaviors (e.g., sniffing, licking, gnawing, head weaving) at regular intervals using a validated rating scale.

  • Data Analysis: Compare the stereotypy scores between the this compound-treated and vehicle-treated groups to determine the effect of this compound on reducing amphetamine-induced behaviors.

Acclimatize Acclimatize Rats Administer_this compound Administer this compound or Vehicle (Oral) Acclimatize->Administer_this compound Wait Wait 24-48 hours Administer_this compound->Wait Administer_Amphetamine Administer d-Amphetamine (IP) Wait->Administer_Amphetamine Observe Observe and Score Stereotypy Administer_Amphetamine->Observe Analyze Compare Scores Observe->Analyze

Amphetamine-Induced Stereotypy Workflow.

Clinical Efficacy Assessment

The clinical efficacy of this compound in treating schizophrenia has been evaluated in numerous clinical trials, often comparing it to placebo or other antipsychotic agents.[3] These studies have consistently demonstrated this compound's superiority over placebo in managing psychotic symptoms.[3]

Clinical Trial Methodology

A common design for foundational clinical trials of this compound in chronic schizophrenia is a double-blind, placebo-controlled study.[4]

Objective: To assess the efficacy and safety of once-weekly oral this compound in the maintenance treatment of chronic schizophrenia.

Study Design: A multi-center, randomized, double-blind, placebo-controlled trial.

Patient Population: Patients with a confirmed diagnosis of chronic schizophrenia, stabilized on a previous antipsychotic medication.

Intervention:

  • This compound Group: Weekly oral dose of this compound (e.g., 20-60 mg).

  • Placebo Group: Matching placebo administered weekly.

  • Rescue medication (e.g., haloperidol) is often permitted for exacerbation of psychotic symptoms.[4]

Duration: Typically 12 weeks or longer.[4]

Outcome Measures:

  • Primary: Relapse rate or the need for rescue medication.

  • Secondary:

    • Brief Psychiatric Rating Scale (BPRS): To assess the severity of a range of psychiatric symptoms.[5]

    • Clinical Global Impression (CGI) scale: To provide a global assessment of the patient's illness severity and improvement over time.[5]

    • Adverse event monitoring: Including extrapyramidal symptoms.

Results from Foundational Studies:

  • Patients treated with this compound have shown a significantly lower requirement for rescue medication compared to those on placebo, indicating better maintenance of clinical stability.[4]

  • Long-term studies have shown that this compound can lead to significant improvements in BPRS sub-scores related to emotional withdrawal, conceptual disorganization, and blunted affect.[5]

Patient_Recruitment Recruit Chronic Schizophrenia Patients Randomization Randomize Patient_Recruitment->Randomization Penfluridol_Group This compound Group (Weekly Oral Dose) Randomization->Penfluridol_Group Placebo_Group Placebo Group (Weekly) Randomization->Placebo_Group Treatment_Period Treatment Period (e.g., 12 weeks) Penfluridol_Group->Treatment_Period Placebo_Group->Treatment_Period Assessments Assessments: BPRS, CGI, Adverse Events Treatment_Period->Assessments Data_Analysis Analyze Relapse Rates and Symptom Scores Assessments->Data_Analysis

Clinical Trial Logical Flow.

Conclusion

The foundational research on this compound has firmly established its neuroleptic activity, primarily through the mechanism of dopamine D2 receptor antagonism. In vitro binding assays have provided quantitative data on its receptor affinity profile, while in vivo animal models have demonstrated its antipsychotic potential. Clinical trials have confirmed its efficacy in the long-term management of chronic schizophrenia. This technical guide has summarized the core evidence, providing researchers and drug development professionals with a comprehensive overview of the fundamental science behind this compound's therapeutic action. While newer antipsychotics with different side effect profiles are now more commonly used, understanding the foundational research on agents like this compound remains crucial for the ongoing development of novel and improved treatments for psychotic disorders.

References

A Technical Guide to Preliminary Studies on Penfluridol-Induced Autophagy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research on the induction of autophagy by penfluridol, a repurposed antipsychotic drug showing promise as an anticancer agent. The document synthesizes findings on the molecular mechanisms, key signaling pathways, and cellular outcomes of this compound treatment. It also offers detailed protocols for essential experiments to study this phenomenon, aimed at facilitating further research and development in this area.

Core Mechanisms of this compound-Induced Autophagy

This compound, a diphenylbutylpiperidine antipsychotic, has been shown to induce autophagy across various cancer cell lines, including non-small-cell lung cancer (NSCLC), pancreatic cancer, and acute myeloid leukemia (AML)[1][2][3][4]. The induction of autophagy is a complex process involving multiple signaling pathways. A primary mechanism involves the induction of Endoplasmic Reticulum (ER) stress, which in turn activates the Unfolded Protein Response (UPR)[1][3]. This ER stress-mediated UPR signaling is a major contributor to autophagosome accumulation and subsequent cell death[1].

In some cancer types, such as NSCLC, this compound treatment leads to the accumulation of autophagosomes by inhibiting their degradation by lysosomes, a process known as blocking autophagic flux[1]. This is evidenced by the concurrent increase of both the autophagosome marker LC3B-II and the autophagy substrate p62[1]. This blockage results in significant ATP energy deprivation, triggering non-apoptotic cell death[1][5].

Furthermore, this compound's effects are linked to the generation of Reactive Oxygen Species (ROS)[1][2]. Increased intracellular ROS levels are critical for the autophagic response and can trigger other signaling pathways, such as the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which is also involved in this compound-induced autophagosome accumulation[1][2]. In other contexts, this compound has been shown to activate AMP-activated protein kinase (AMPK) signaling, a key regulator of cellular energy homeostasis and autophagy[6][7].

The role of autophagy in response to this compound can be context-dependent. In NSCLC and pancreatic cancer, it appears to be a direct mechanism of cell death[1][3][8]. However, in AML cells, the induced autophagy has a cytoprotective role; blocking it with inhibitors like chloroquine enhances this compound-induced apoptosis[2][9].

Signaling Pathway Visualization

The following diagram illustrates the key signaling cascades initiated by this compound that lead to the induction of autophagy and subsequent cellular responses.

Penfluridol_Autophagy_Pathway cluster_upstream Upstream Triggers cluster_pathways Signaling Cascades cluster_autophagy Autophagic Process cluster_outcomes Cellular Outcomes This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS ER_Stress Endoplasmic Reticulum (ER) Stress This compound->ER_Stress AMPK AMPK Activation This compound->AMPK Autophagic_Flux_Block Autophagic Flux Blockage (↑ p62) This compound->Autophagic_Flux_Block (in some cells) p38_MAPK p38 MAPK Activation ROS->p38_MAPK UPR Unfolded Protein Response (UPR) ER_Stress->UPR mTOR mTOR Inhibition AMPK->mTOR Autophagosome_Formation Autophagosome Formation (↑ LC3B-II) UPR->Autophagosome_Formation Apoptosis Apoptosis UPR->Apoptosis p38_MAPK->Autophagosome_Formation mTOR->Autophagosome_Formation inhibition ATP_Depletion ATP Depletion Autophagosome_Formation->ATP_Depletion Autophagic_Flux_Block->ATP_Depletion Cell_Death Non-Apoptotic Cell Death ATP_Depletion->Cell_Death Western_Blot_Workflow start Cell Culture & Treatment lysis Cell Lysis in RIPA Buffer start->lysis quant Protein Quantification (BCA) lysis->quant sds_page SDS-PAGE (15% Gel) quant->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% Milk in TBST) transfer->blocking ab_primary Primary Antibody Incubation (Anti-LC3B, Anti-p62) blocking->ab_primary ab_secondary Secondary Antibody Incubation (HRP) ab_primary->ab_secondary detection ECL Detection & Imaging ab_secondary->detection analysis Densitometry Analysis detection->analysis Autophagy_Role cluster_context1 Context: NSCLC, Pancreatic Cancer cluster_context2 Context: Acute Myeloid Leukemia (AML) This compound This compound Treatment Autophagy_Death Autophagy Induction & Flux Block This compound->Autophagy_Death Autophagy_Survival Autophagy Induction This compound->Autophagy_Survival Cell_Death Cell Death (Cytotoxic Role) Autophagy_Death->Cell_Death Inhibitor Autophagy Inhibitor (e.g., Chloroquine) Autophagy_Survival->Inhibitor blocks Apoptosis_Enhanced Enhanced Apoptosis Inhibitor->Apoptosis_Enhanced

References

Methodological & Application

Application Notes and Protocols for In Vivo Experimental Design Using Penfluridol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and executing in vivo experiments to evaluate the anti-cancer efficacy of penfluridol. The protocols and data presented are compiled from various preclinical studies and are intended to serve as a valuable resource for researchers in the field of oncology and drug repurposing.

Introduction to this compound

This compound is a diphenylbutylpiperidine derivative that has been historically used as a long-acting oral antipsychotic agent for the treatment of schizophrenia.[1] Recent research has unveiled its potent anti-cancer properties across a spectrum of malignancies, positioning it as a promising candidate for drug repurposing in oncology.[2][3] Its ability to cross the blood-brain barrier further enhances its potential for treating brain tumors and metastases.[2] This document outlines key considerations and methodologies for the in vivo investigation of this compound's anti-tumor effects.

Mechanism of Action in Cancer

This compound exerts its anti-cancer effects through a multi-targeted approach, impacting several critical signaling pathways involved in tumor growth, proliferation, and survival.[4][5]

Key Mechanisms:

  • Dopamine D2 Receptor (DRD2) Antagonism: As its primary antipsychotic mechanism, the blockade of DRD2 has also been implicated in its anti-tumor activity.[2]

  • Inhibition of Integrin Signaling: this compound has been shown to suppress the expression of integrin α6 and β4, which are crucial for cell adhesion, migration, and invasion. This leads to the downstream inhibition of FAK, paxillin, Rac1/2/3, and ROCK1.[6][7]

  • Modulation of Akt and MMP Signaling Pathways: It can inhibit the Akt signaling pathway, a central regulator of cell survival and proliferation, and downregulate matrix metalloproteinases (MMPs), which are involved in metastasis.[3][8]

  • Dysregulation of Cholesterol Homeostasis: this compound can interfere with cholesterol metabolism within cancer cells, leading to cytotoxic effects.

  • Induction of Apoptosis and Autophagy: It can trigger programmed cell death (apoptosis) and induce autophagy in cancer cells.[1][5]

  • HER2/β-catenin Pathway Inhibition: In the context of drug resistance, this compound has been found to block the HER2/β-catenin signaling pathway.[8]

Signaling Pathway Diagrams

Penfluridol_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound DRD2 DRD2 This compound->DRD2 inhibits Integrins Integrins (α6β4) This compound->Integrins inhibits HER2 HER2 This compound->HER2 inhibits Akt Akt This compound->Akt inhibits Apoptosis Apoptosis This compound->Apoptosis induces Autophagy Autophagy This compound->Autophagy induces FAK FAK Integrins->FAK beta_catenin β-catenin HER2->beta_catenin Paxillin Paxillin FAK->Paxillin Rac123 Rac1/2/3 FAK->Rac123 FAK->Akt ROCK1 ROCK1 Rac123->ROCK1 MMPs MMPs Akt->MMPs beta_catenin->Akt

Quantitative Data Summary

The following tables summarize the quantitative data on the in vivo efficacy of this compound from various preclinical studies.

Table 1: Anti-Tumor Efficacy of this compound in Xenograft Models
Cancer TypeCell LineMouse ModelDosage and AdministrationTreatment DurationTumor Growth Inhibition (%)Reference
GlioblastomaU87MGSubcutaneous Xenograft10 mg/kg/day, oral gavage54 days65% (volume), 68% (weight)[2]
GlioblastomaU87MGIntracranial Xenograft10 mg/kg/day, oral gavage54 days72%[8]
Triple-Negative Breast Cancer (TNBC)4T1-lucOrthotopic10 mg/kg/day, oral gavage27 days49%[7]
TNBC Brain Metastasis4T1-lucIntracardiac Injection10 mg/kg/day, oral gavage27 days90%[7]
TNBC Brain Metastasis4T1-lucIntracranial Injection10 mg/kg/day, oral gavage27 days72%[7]
Lung CancerA549Subcutaneous Xenograft10 mg/kg/day, oral gavage26 daysSignificant inhibition[5]
Colorectal CancerHCT116Subcutaneous Xenograft20 mg/kg/day30 daysSignificant inhibition[9]
Colorectal CancerHCT116Subcutaneous Xenograft40 mg/kg/day30 daysSignificant inhibition[9]

Experimental Protocols

Preparation of this compound for Oral Administration

This compound is poorly soluble in water. For oral gavage in mice, it is typically prepared as a suspension.

Materials:

  • This compound powder

  • Vehicle:

    • Option 1: Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% w/v in sterile water)

    • Option 2: 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline/PBS

  • Sterile tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Weigh the required amount of this compound powder based on the desired concentration and the total volume needed for the study cohort.

  • In a sterile tube, add a small amount of the vehicle to the this compound powder to create a paste.

  • Gradually add the remaining vehicle while continuously vortexing to ensure a homogenous suspension.

  • If necessary, sonicate the suspension for a few minutes to aid in dispersion.

  • Store the suspension at 4°C and vortex thoroughly before each administration to ensure uniform dosing.

Tumor Xenograft Model Protocol (General)

This protocol provides a general framework for establishing and evaluating the efficacy of this compound in a subcutaneous tumor xenograft model.

Experimental_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture animal_acclimatization Animal Acclimatization (e.g., Nude Mice) start->animal_acclimatization tumor_inoculation Subcutaneous Tumor Cell Inoculation cell_culture->tumor_inoculation animal_acclimatization->tumor_inoculation tumor_growth Tumor Growth Monitoring tumor_inoculation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment_start Initiate Treatment: - Vehicle Control - this compound randomization->treatment_start daily_monitoring Daily Monitoring: - Tumor Volume - Body Weight - Clinical Signs treatment_start->daily_monitoring daily_monitoring->daily_monitoring No endpoint Endpoint Criteria Met daily_monitoring->endpoint Yes euthanasia Euthanasia and Tissue Collection endpoint->euthanasia data_analysis Data Analysis euthanasia->data_analysis conclusion Conclusion data_analysis->conclusion

Materials:

  • Cancer cell line of interest

  • Appropriate cell culture medium and supplements

  • Immunocompromised mice (e.g., BALB/c nude, NOD/SCID)

  • Matrigel (optional, can enhance tumor take rate)

  • Sterile syringes and needles

  • Calipers

  • This compound suspension and vehicle control

Protocol:

  • Cell Culture: Culture cancer cells in their recommended medium until they reach the desired confluence for inoculation.

  • Animal Acclimatization: Allow mice to acclimatize to the animal facility for at least one week before the start of the experiment.

  • Tumor Cell Inoculation:

    • Harvest and count the cancer cells.

    • Resuspend the cells in sterile PBS or serum-free medium, with or without Matrigel, to the desired concentration (typically 1-10 x 10^6 cells in 100-200 µL).

    • Inject the cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

  • Randomization and Treatment:

    • When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomly assign the mice to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

    • Administer this compound or vehicle control via oral gavage according to the planned dosage and schedule.

  • Monitoring During Treatment:

    • Continue to measure tumor volume and body weight regularly.

    • Observe the mice daily for any signs of toxicity, such as changes in behavior, appetite, or weight loss.

  • Endpoint and Tissue Collection:

    • Euthanize the mice when the tumors reach the predetermined endpoint (e.g., maximum size allowed by institutional guidelines) or at the end of the study period.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting, RNA sequencing).

Pharmacokinetics and Toxicity

Pharmacokinetics:

This compound is characterized by its long biological half-life, which allows for less frequent dosing.[10] It is a highly lipophilic compound, leading to extensive distribution in fatty tissues, which act as a depot and contribute to its prolonged action.[11] Metabolism primarily occurs in the liver via oxidative N-dealkylation.[11]

Table 2: Pharmacokinetic Parameters of this compound
SpeciesHalf-lifeKey Metabolic PathwaysReference
Human~66-199 hoursOxidative N-dealkylation[10][12]
Dog~227 hoursOxidative N-dealkylation[12]
Rabbit>40 hoursOxidative N-dealkylation[12]
Rat-Oxidative N-dealkylation[12]

Toxicity:

In vivo studies in mice have generally shown a good safety profile for this compound at therapeutic anti-cancer doses.

Key Observations:

  • No significant changes in body weight were observed in mice treated with up to 40 mg/kg/day of this compound.[9]

  • Chronic administration of 10 mg/kg/day for over 50 days did not produce significant behavioral side effects or overt signs of toxicity in mice.[2]

  • At higher doses, potential side effects associated with its antipsychotic activity, such as extrapyramidal symptoms, should be considered, although these have not been a prominent feature in preclinical cancer models.[13][14]

Conclusion

This compound is a promising drug repurposing candidate for cancer therapy with a well-defined mechanism of action and demonstrated efficacy in various preclinical models. The protocols and data presented in these application notes provide a solid foundation for researchers to design and conduct robust in vivo studies to further explore its therapeutic potential. Careful consideration of the experimental design, including the choice of animal model, drug formulation, and dosing regimen, is crucial for obtaining reliable and reproducible results.

References

Penfluridol: A Repurposed Antipsychotic for Cancer Cell Culture Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Penfluridol, a diphenylbutylpiperidine antipsychotic, has garnered significant interest for its potent anti-cancer properties across a range of malignancies.[1][2] Originally developed for the treatment of schizophrenia, its ability to traverse the blood-brain barrier and its long half-life make it a compelling candidate for drug repurposing, particularly for brain cancers and metastatic diseases.[2][3] This document provides a comprehensive overview of in vitro applications of this compound, detailing its mechanisms of action, effects on key signaling pathways, and standardized protocols for its use in cell culture experiments.

Mechanism of Action

This compound exerts its anti-neoplastic effects through a multi-faceted approach, impacting several critical cellular processes:

  • Induction of Apoptosis and Autophagy: this compound has been shown to induce programmed cell death (apoptosis) and autophagy in various cancer cell lines.[1][2] This is often mediated by the generation of reactive oxygen species (ROS) and the activation of the protein phosphatase 2A (PP2A), which in turn modulates downstream signaling cascades.[4][5] In some cases, autophagy acts as a cytoprotective mechanism, and its inhibition can enhance this compound-induced apoptosis.[5]

  • Cell Cycle Arrest: The compound effectively halts the cell cycle, primarily at the G0/G1 or G2/M phase, depending on the cell type.[4][6] This is achieved by modulating the expression of key cell cycle regulators such as p21, p27, and cyclin-CDK complexes.[7]

  • Inhibition of Metastasis and Invasion: this compound can suppress the migratory and invasive capabilities of cancer cells.[1] This is attributed to the downregulation of pathways like the FAK-MMP and the inhibition of epithelial-mesenchymal transition (EMT) markers.[3][4]

  • Induction of Endoplasmic Reticulum (ER) Stress: this compound can trigger the unfolded protein response (UPR) due to ER stress, leading to autophagy-mediated apoptosis.[4][8]

  • Metabolic Disruption: The drug interferes with cellular metabolism, leading to ATP depletion and dysregulation of cholesterol homeostasis.[1][4]

  • Modulation of Signaling Pathways: this compound impacts numerous signaling pathways crucial for cancer cell survival and proliferation, including the HER2/β-catenin, Akt, and AMPK pathways.[1][2][3]

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its broad-spectrum anti-cancer activity.

Cell LineCancer TypeIC50 (µM)Reference
Paclitaxel-SensitiveBreast Cancer~2 to 3[1]
Paclitaxel-ResistantBreast Cancer~4 to 5[1]
Panc-1Pancreatic Cancer12.0[1]
BxPc-3Pancreatic Cancer9.3[1]
SU8686Pancreatic Cancer16.2[1]
4T1Breast Cancer4 (wound healing)[1]
A375Melanoma<5 (at 72h)[9]
B16Melanoma<5 (at 72h)[9]
HT144Melanoma<5 (at 72h)[9]
C32Melanoma<5 (at 72h)[9]
WM115Melanoma<5 (at 72h)[9]
A2058Melanoma<5 (at 72h)[9]
MCF7Breast Cancer5 (at 24h)[10]
MDA-MB-231Breast Cancer5 (at 24h)[10]

Experimental Protocols

Detailed methodologies for key experiments involving this compound treatment in cell culture are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and incubate for 18-24 hours.

  • Treat the cells with various concentrations of this compound (typically ranging from 0 to 40 µM) and a vehicle control (DMSO).[3]

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C until formazan crystals are visible.

  • Gently remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes in the dark.

  • Measure the absorbance at 540-595 nm using a microplate reader.

Clonogenic Assay

This assay determines the long-term effect of this compound on the ability of single cells to form colonies.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 10% neutral buffered formalin or a 1:7 acetic acid/methanol mixture)

  • Staining solution (e.g., 0.5% crystal violet)

Procedure:

  • Plate a low number of cells (e.g., 500-2000 cells) per well in 6-well plates and allow them to attach overnight.

  • Treat the cells with different concentrations of this compound.

  • Incubate the plates for 9-14 days, allowing colonies to form.

  • Remove the medium and wash the wells with PBS.

  • Fix the colonies with the fixation solution for 5-30 minutes.

  • Stain the colonies with crystal violet solution for 30-60 minutes.

  • Wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically containing >50 cells).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify apoptosis and necrosis in this compound-treated cells.[11]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest cells (including floating cells) after this compound treatment.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[8]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol allows for the analysis of cell cycle distribution in response to this compound treatment.

Materials:

  • Treated and control cells

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Harvest cells and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice for at least 30 minutes.

  • Wash the fixed cells with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 15-30 minutes at room temperature.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blotting

This technique is used to detect changes in the expression levels of specific proteins in signaling pathways affected by this compound.

Materials:

  • Treated and control cell lysates

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells and quantify protein concentration.

  • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

The following diagrams illustrate key signaling pathways affected by this compound and a general experimental workflow for its in vitro evaluation.

Penfluridol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Cellular Effects This compound This compound DRD2 DRD2 This compound->DRD2 blocks Integrins Integrins (α6, β4) This compound->Integrins inhibits HER2 HER2 This compound->HER2 inhibits PP2A PP2A This compound->PP2A activates AMPK AMPK This compound->AMPK activates ROS ROS This compound->ROS induces ER_Stress ER Stress (UPR) This compound->ER_Stress induces NF_kB NF-κB This compound->NF_kB inhibits CellCycleArrest Cell Cycle Arrest (G0/G1, G2/M) This compound->CellCycleArrest ATP_Depletion ATP Depletion This compound->ATP_Depletion FAK FAK Integrins->FAK activates Beta_Catenin β-catenin HER2->Beta_Catenin Akt Akt PP2A->Akt dephosphorylates (inhibits) InhibitionMetastasis Inhibition of Metastasis & Invasion FAK->InhibitionMetastasis regulates Apoptosis Apoptosis Akt->Apoptosis inhibits FOXO3a FOXO3a AMPK->FOXO3a ERK ERK JNK JNK JNK->Apoptosis promotes p38 p38 p38->Apoptosis promotes ROS->JNK activates ROS->p38 activates Autophagy Autophagy ER_Stress->Autophagy induces GLI1 GLI1 Beta_Catenin->GLI1 OCT4 OCT4 GLI1->OCT4 Nanog Nanog OCT4->Nanog FOXO3a->Apoptosis promotes Autophagy->Apoptosis can lead to

Caption: this compound's multifaceted mechanism of action.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (Select appropriate cell line) Treatment Treat cells with various concentrations of this compound Cell_Culture->Treatment Penfluridol_Prep This compound Preparation (Stock solution in DMSO) Penfluridol_Prep->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT Clonogenic Colony Formation (Clonogenic Assay) Treatment->Clonogenic Apoptosis Apoptosis (Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle (PI Staining) Treatment->Cell_Cycle Western_Blot Protein Expression (Western Blot) Treatment->Western_Blot Data_Analysis Analyze results: - IC50 calculation - Quantification of apoptosis - Cell cycle distribution - Protein level changes MTT->Data_Analysis Clonogenic->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Western_Blot->Data_Analysis

Caption: General workflow for in vitro evaluation of this compound.

References

Determining Appropriate Penfluridol Dosage for Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the appropriate dosage of penfluridol for various animal models. This document summarizes quantitative data, details experimental protocols, and visualizes key signaling pathways and workflows to facilitate reproducible and effective research.

Quantitative Data Summary

Table 1: Effective Dosages of this compound for Antipsychotic Effects

Animal ModelDosage RangeAdministration RouteNoted Effects & Duration
Mouse 16 - 32 mg/kgOral (p.o.)Significant decrease in locomotor activity.
Rat 2 - 8 mg/kgOral (p.o.)Progressive suppression of conditioned avoidance response with daily administration.
4 - 16 mg/kgOral (p.o.)Induction of catalepsy lasting 48-72 hours.
3.4 - 6.73 mg/kgOral (p.o.)Inhibition of conditioned avoidance responses.
Dog 0.016 mg/kgOral (p.o.)ED50 for inhibition of apomorphine-induced emesis.
0.04 mg/kgOral (p.o.)Long-lasting (192 hours) inhibition of apomorphine-induced emesis.

Table 2: Effective Dosages of this compound for Anticancer Effects

Animal ModelDosageAdministration RouteCancer ModelNoted Effects
Mouse 10 mg/kg/dayOral GavageTriple-Negative Breast Cancer (4T1-luc)Strong suppression of metastasis and tumor growth.[1]
Mouse 10 mg/kgOral GavageLung Cancer (A549 xenograft)Inhibition of tumor growth.[2]

Experimental Protocols

Preparation of this compound for Oral Administration

This compound is a lipophilic compound and requires an appropriate vehicle for effective oral administration in animal models. The following protocol describes the preparation of a this compound suspension for oral gavage.

Materials:

  • This compound powder

  • Vehicle:

    • Option A: Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% w/v in sterile water)

    • Option B: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline

  • Sterile containers

  • Mortar and pestle (optional, for particle size reduction)

  • Vortex mixer

  • Homogenizer (optional)

Procedure:

  • Calculate the required amount of this compound and vehicle based on the desired concentration and the total volume needed for the study cohort.

  • Weigh the appropriate amount of this compound powder. For improved suspension, the powder can be gently triturated with a mortar and pestle to reduce particle size.

  • Vehicle Preparation (Option A - CMC-Na):

    • Prepare the desired concentration of CMC-Na solution in sterile water.

    • Gradually add the this compound powder to the CMC-Na solution while continuously vortexing to ensure a homogenous suspension.

    • For a more uniform suspension, a homogenizer can be used. A datasheet from a commercial supplier suggests that a homogeneous suspension of at least 5 mg/mL can be achieved in CMC-Na.

  • Vehicle Preparation (Option B - DMSO/PEG300/Tween-80/Saline):

    • First, dissolve the this compound powder in DMSO.

    • Add PEG300 and vortex thoroughly.

    • Add Tween-80 and vortex again until the solution is well-mixed.

    • Finally, add the sterile saline and vortex to create the final suspension.

  • Visually inspect the suspension for any large aggregates. The final product should be a uniform, milky suspension.

  • Store the suspension appropriately. Typically, freshly prepared suspensions are recommended for use. If storage is necessary, it should be at 4°C and protected from light. Before each use, the suspension must be thoroughly re-suspended by vortexing.

Oral Gavage Administration Protocol for Rodents

Oral gavage is a common method for precise oral administration of compounds to rodents.

Materials:

  • Prepared this compound suspension

  • Appropriately sized gavage needles (flexible or curved with a bulbous tip are recommended to minimize esophageal injury)

  • Syringes

  • Animal scale

Procedure:

  • Determine the correct gavage needle size for the animal. For mice, 18-20 gauge needles (1.5 inches long) are typical, while for rats, 16-18 gauge needles (2-3 inches long) are used.

  • Accurately weigh the animal to calculate the precise volume of the this compound suspension to be administered. The maximum recommended oral gavage volume for mice is 10 mL/kg.

  • Properly restrain the animal. For mice, this can be done by scruffing the neck and back to immobilize the head and body.

  • Measure the insertion depth of the gavage needle by holding it alongside the animal, with the tip at the corner of the mouth and the end at the last rib. This ensures the needle will reach the stomach.

  • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth. The animal should swallow the tube as it passes down the esophagus. Do not force the needle. If resistance is met, withdraw and reinsert.

  • Administer the this compound suspension slowly and steadily.

  • Withdraw the needle gently along the same path of insertion.

  • Monitor the animal for a few minutes post-administration for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.

Visualizations

Signaling Pathways

This compound's mechanism of action involves multiple signaling pathways, particularly in its role as both an antipsychotic and an anticancer agent.

penfluridol_pathways cluster_antipsychotic Antipsychotic Mechanism cluster_anticancer Anticancer Mechanisms penfluridol_ap This compound d2r Dopamine D2 Receptor penfluridol_ap->d2r Antagonism camp cAMP Production d2r->camp Inhibition downstream Downstream Signaling camp->downstream penfluridol_ac This compound her2 HER2/β-catenin Pathway penfluridol_ac->her2 Inhibition integrin Integrin Signaling penfluridol_ac->integrin Inhibition er_stress ER Stress penfluridol_ac->er_stress Induction tumor_growth Tumor Growth her2->tumor_growth metastasis Metastasis integrin->metastasis apoptosis Apoptosis er_stress->apoptosis apoptosis->tumor_growth Inhibition metastasis->tumor_growth Promotion

Caption: Signaling pathways affected by this compound.

Experimental Workflow

The following diagram outlines a typical experimental workflow for an in vivo study using this compound.

experimental_workflow start Study Design & Animal Model Selection protocol_dev Protocol Development & IACUC Approval start->protocol_dev dose_prep This compound Formulation Preparation protocol_dev->dose_prep animal_acclimate Animal Acclimation dose_prep->animal_acclimate grouping Randomization & Grouping animal_acclimate->grouping dosing This compound Administration (Oral Gavage) grouping->dosing monitoring Monitoring (Health, Behavior, Tumor Growth) dosing->monitoring data_collection Data & Sample Collection monitoring->data_collection analysis Data Analysis & Interpretation data_collection->analysis end Conclusion & Reporting analysis->end

References

Protocol for Assessing Penfluridol-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Penfluridol, a diphenylbutylpiperidine antipsychotic agent, has demonstrated potent anti-cancer properties in a variety of preclinical models.[1][2][3] One of its key mechanisms of action is the induction of apoptosis, or programmed cell death, in cancer cells.[4][5] This document provides a comprehensive protocol for assessing this compound-induced apoptosis, including detailed methodologies for key experiments and guidance on data interpretation. The protocols outlined herein are essential for researchers investigating the anti-neoplastic effects of this compound and for professionals in drug development evaluating its therapeutic potential.

Key Signaling Pathways in this compound-Induced Apoptosis

This compound triggers apoptosis through a multi-faceted mechanism that involves the induction of reactive oxygen species (ROS), activation of protein phosphatase 2A (PP2A), and subsequent modulation of downstream signaling pathways, including the PI3K/Akt and MAPK cascades.[4][6] This ultimately leads to the activation of caspases and the execution of the apoptotic program.[6]

Penfluridol_Apoptosis_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS PP2A Protein Phosphatase 2A (PP2A) Activation This compound->PP2A Mitochondria Mitochondrial Dysfunction (↓ΔΨm) ROS->Mitochondria Akt Akt (dephosphorylation) PP2A->Akt inhibits MAPK MAPK (ERK, JNK) (dephosphorylation) PP2A->MAPK inhibits Caspase_Cascade Caspase Activation (Caspase-3, -7, -9) Akt->Caspase_Cascade inhibition removed MAPK->Caspase_Cascade activation Mitochondria->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Data Presentation

The following tables summarize quantitative data on the effects of this compound on cancer cell viability and apoptosis induction.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeTreatment Duration (h)IC50 (µM)Reference
Panc-1Pancreatic Cancer246-7[5]
BxPC-3Pancreatic Cancer246-7[5]
AsPC-1Pancreatic Cancer246-7[5]
PC3Prostate Cancer729.9[7]
PC-3M-Pro4luc2Prostate Cancer72~6.25[7]
DU145Prostate Cancer72~3.125[7]
22Rv1Prostate Cancer72~3.125[7]
C4-2B4Prostate Cancer72~3.125[7]
PC3-DRDocetaxel-Resistant Prostate Cancer727.3[7]
A549Non-Small Cell Lung Cancer246.9[8]
A549Non-Small Cell Lung Cancer485.8[8]
A549Non-Small Cell Lung Cancer724.8[8]
HCC827Non-Small Cell Lung Cancer247[8]
HCC827Non-Small Cell Lung Cancer485.2[8]
HCC827Non-Small Cell Lung Cancer724[8]
B16/F10Melanoma482.51[9]
LL/2Lung Carcinoma482.45[9]
4T1Breast Cancer483.19[9]
CT26Colon Carcinoma482.74[9]
A2780Epithelial Ovarian Cancer48~5[10]
HeyA8Epithelial Ovarian Cancer48~5[10]
SKOV3ip1Epithelial Ovarian Cancer48~5[10]
A2780-CP20Cisplatin-Resistant Ovarian Cancer48~5[10]
HeyA8-MDRMulti-Drug Resistant Ovarian Cancer48~5[10]
SKOV3-TRPaclitaxel-Resistant Ovarian Cancer48~5[10]

Table 2: Effect of this compound on Apoptosis and Caspase Activity

Cell LineThis compound (µM)Treatment Duration (h)Apoptotic Cells (%)Caspase-3/7 ActivityReference
A2780548Significantly Increased-[10]
A2780-CP20548Significantly Increased-[10]
HeyA8548Significantly Increased-[10]
HeyA8-MDR548Significantly Increased-[10]
SKOV3ip1548Significantly Increased-[10]
SKOV3-TR548Significantly Increased-[10]
PC3-24-Significantly Increased[7]
PC-3M-Pro4luc2-24-Significantly Increased[7]
22Rv1-24-Increased (p<0.01)[7]
C4-2B4-24-Significantly Increased[7]

Experimental Protocols

The following section provides detailed protocols for the key experiments used to assess this compound-induced apoptosis.

Experimental_Workflow cluster_assays Apoptosis Assays Start Cancer Cell Culture Treatment Treat with this compound (and controls) Start->Treatment Harvest Harvest Cells Treatment->Harvest AnnexinV Annexin V/PI Staining (Flow Cytometry) Harvest->AnnexinV Caspase Caspase Activity Assay (Fluorometric/Colorimetric) Harvest->Caspase Western Western Blot (Apoptotic Proteins) Harvest->Western MMP Mitochondrial Membrane Potential (JC-1) (Flow Cytometry/Microscopy) Harvest->MMP Data_Analysis Data Analysis and Interpretation AnnexinV->Data_Analysis Caspase->Data_Analysis Western->Data_Analysis MMP->Data_Analysis

Caption: General experimental workflow for assessing apoptosis.

Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

This assay is a widely used method to detect and quantify apoptosis. Annexin V binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells, thus it is used to identify necrotic or late apoptotic cells.

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time. Include a vehicle-treated control.

  • Harvest both adherent and floating cells by trypsinization followed by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.

  • Determine the cell concentration and adjust to 1 x 10^6 cells/mL in 1X Binding Buffer.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Caspase Activity Assay

Caspases are a family of proteases that are key mediators of apoptosis. This assay measures the activity of specific caspases, such as caspase-3 and caspase-7, using a fluorogenic or colorimetric substrate.

Materials:

  • Caspase-3/7 activity assay kit (containing cell lysis buffer, reaction buffer, and caspase substrate, e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)

  • Microplate reader (spectrophotometer or fluorometer)

Protocol:

  • Seed cells in a 96-well plate and treat with this compound.

  • After treatment, lyse the cells according to the manufacturer's instructions. This typically involves adding a lysis buffer and incubating on ice.

  • Centrifuge the cell lysates to pellet cellular debris.

  • Transfer the supernatant (containing the cytosolic proteins) to a new 96-well plate.

  • Prepare the reaction mixture by adding the reaction buffer and caspase substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

  • Calculate the fold-increase in caspase activity relative to the untreated control.

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-phospho-Akt, anti-phospho-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Treat cells with this compound and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)

A decrease in mitochondrial membrane potential is an early event in apoptosis. The JC-1 dye is a ratiometric fluorescent probe that can be used to measure ΔΨm. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.

Materials:

  • JC-1 dye

  • Cell culture medium

  • PBS

  • Fluorescence microscope or flow cytometer

Protocol:

  • Seed cells in a suitable format (e.g., 6-well plate for flow cytometry, chamber slides for microscopy) and treat with this compound.

  • After treatment, incubate the cells with JC-1 staining solution (typically 1-10 µg/mL in cell culture medium) for 15-30 minutes at 37°C.

  • Wash the cells with PBS.

  • For microscopy, observe the cells under a fluorescence microscope using filters for red and green fluorescence.

  • For flow cytometry, harvest the cells, resuspend them in PBS, and analyze them using a flow cytometer, detecting both green (FL1) and red (FL2) fluorescence.

  • Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates a loss of mitochondrial membrane potential.[11][12][13]

Conclusion

The protocols described in this document provide a robust framework for investigating this compound-induced apoptosis. By employing a combination of these assays, researchers can obtain comprehensive and reliable data on the pro-apoptotic effects of this compound, contributing to a deeper understanding of its anti-cancer mechanism and facilitating its potential clinical development. It is recommended to use multiple assays to confirm apoptosis and to gain insights into the specific pathways involved.

References

Application Note: Evaluating the Effect of Penfluridol on Cell Migration Using the Wound-Healing Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cell migration is a fundamental biological process crucial for various physiological events, including embryonic development, tissue repair, and immune response.[1] However, aberrant cell migration is a hallmark of cancer metastasis. The wound-healing assay, also known as the scratch assay, is a simple, inexpensive, and widely used in vitro method to study collective cell migration.[1][2] This technique involves creating a cell-free gap, or "wound," in a confluent cell monolayer and monitoring the rate at which cells migrate to close the gap over time.[3]

Penfluridol, a diphenylbutylpiperidine antipsychotic drug, has been identified as a potential anti-cancer agent.[4][5] Studies have shown that this compound can suppress tumor growth and metastasis in various cancer types, including triple-negative breast cancer, by inhibiting cell migration and invasion.[4][6] This document provides a detailed protocol for using the wound-healing assay to quantify the inhibitory effect of this compound on cancer cell migration.

Mechanism of Action: this compound's Impact on Cell Migration

This compound has been shown to inhibit cell migration primarily by suppressing the integrin signaling axis.[4] Integrins are transmembrane receptors that mediate cell-matrix adhesion and play a critical role in cell motility. In cancer cells, particularly in triple-negative breast cancer, this compound treatment leads to a significant reduction in the expression of integrin α6β4.[4]

The inhibition of integrin signaling by this compound disrupts the downstream signaling cascade that promotes cell migration. Key effector molecules that are inhibited include:

  • Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase that is a central component of focal adhesions and a key regulator of cell migration.

  • Paxillin: An adaptor protein involved in focal adhesion signaling. This compound inhibits the phosphorylation of Paxillin (p-Paxillin Y118).[4]

  • Rac1 and ROCK1: These are small GTPases of the Rho family that regulate the cytoskeletal dynamics required for cell movement. This compound treatment has been observed to inhibit the expression of p-Rac1 (S71), Rac1/2/3, and ROCK1.[4]

By disrupting this pathway, this compound effectively suppresses the cell's ability to migrate and invade surrounding tissues.[4]

This compound This compound Integrin Integrin α6β4 This compound->Integrin inhibits FAK FAK Integrin->FAK Rac1 Rac1 Integrin->Rac1 ROCK1 ROCK1 Integrin->ROCK1 Paxillin Paxillin FAK->Paxillin pPaxillin p-Paxillin Paxillin->pPaxillin phosphorylation Migration Cell Migration & Invasion pPaxillin->Migration Rac1->Migration ROCK1->Migration

This compound's inhibitory effect on the Integrin signaling pathway.

Experimental Protocols

This section details the step-by-step methodology for performing a wound-healing assay to assess the effect of this compound on cell migration.

Materials and Reagents
  • Cancer cell line of interest (e.g., MDA-MB-231, 4T1)[4]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 24-well tissue culture plates[7]

  • Sterile p200 or p1000 pipette tips[3]

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Mitomycin C (optional, to inhibit cell proliferation)

  • Phase-contrast microscope with a camera and live-cell imaging chamber (optional)

Experimental Workflow

cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis A 1. Cell Seeding Seed cells in 24-well plates B 2. Monolayer Formation Incubate until 95-100% confluent A->B C 3. Create Wound Scratch monolayer with a pipette tip B->C D 4. Treatment Add media with this compound or control C->D E 5. Image Acquisition Capture images at T=0 and subsequent time points D->E F 6. Data Analysis Measure wound area and calculate closure rate E->F

Workflow for the wound-healing (scratch) assay.

Detailed Protocol
  • Cell Seeding:

    • Harvest logarithmically growing cells using standard trypsinization methods.[3]

    • Count the cells and seed them into 24-well plates at a density that will form a 95-100% confluent monolayer within 24 hours.[3][7] This density must be optimized for each cell line.

    • Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).[3]

  • Optional - Proliferation Inhibition:

    • To ensure that wound closure is due to cell migration and not proliferation, you can treat the cells with a proliferation inhibitor like Mitomycin C (e.g., 10 µg/ml) for 1-2 hours before creating the wound. Be sure to wash the cells thoroughly after treatment.

  • Creating the Wound (Scratch):

    • Once the cells form a confluent monolayer, carefully aspirate the culture medium.

    • Using a sterile p200 or p1000 pipette tip, create a straight scratch across the center of the monolayer.[3] Apply firm and consistent pressure to ensure a clean, cell-free gap.

    • To improve consistency, a ruler or a guide can be used.[3]

    • Gently wash the wells twice with sterile PBS or serum-free medium to remove detached cells and debris.[2]

  • This compound Treatment:

    • After washing, add fresh culture medium containing the desired concentrations of this compound to the respective wells.

    • Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve this compound) and an untreated control.

    • For example, based on previous studies, a concentration of 4µM this compound has been shown to be effective in inhibiting migration in 4T1 cells.[4]

  • Imaging and Data Acquisition:

    • Immediately after adding the treatment, place the plate on a microscope stage (preferably within an incubator to maintain environmental conditions).

    • Capture the first image (T=0) of the scratch in predefined locations for each well using phase-contrast microscopy.[3]

    • Continue capturing images of the same locations at regular intervals (e.g., every 6, 12, 18, and 24 hours) for the duration of the experiment.[3] The total duration can range from 12 to 72 hours, depending on the migration speed of the cell line.[3]

Data Presentation and Analysis

The primary metric obtained from a wound-healing assay is the rate of gap closure.[8][9] This can be quantified by measuring the area of the cell-free gap at each time point using image analysis software (like ImageJ) and then calculating the percentage of wound closure.

Calculations:

  • Wound Closure (%) = [(Area at T=0 - Area at T=x) / Area at T=0] * 100

  • Migration Rate (µm/hour) = (Initial Wound Width - Final Wound Width) / (2 * Time in hours)

Note: The rate is divided by 2 because cells are migrating from both sides of the wound.[10]

The quantitative data should be summarized in a clear, structured table for easy comparison between different treatment groups.

Example Quantitative Data Summary

The following table presents hypothetical data for a wound-healing assay testing the effect of this compound on MDA-MB-231 cell migration over 24 hours. The results are based on findings that this compound significantly inhibits cell migration.[11]

Treatment GroupConcentration (µM)Wound Closure at 24h (%)Migration Rate (µm/hour)Inhibition of Migration (%)
Control (Vehicle) 095.2 ± 4.520.8 ± 1.10
This compound 258.1 ± 5.112.6 ± 1.339.4
This compound 436.7 ± 3.98.0 ± 0.961.5
This compound 621.5 ± 4.24.7 ± 1.077.4

Data are represented as Mean ± Standard Deviation (SD). Inhibition is calculated relative to the control group.

The wound-healing assay is a robust and straightforward method for assessing the impact of compounds like this compound on cancer cell migration. The provided protocol and data analysis framework offer a comprehensive guide for researchers to quantitatively evaluate the anti-migratory potential of this compound, contributing to the understanding of its anti-metastatic properties. The observed inhibition of cell migration aligns with this compound's mechanism of action through the suppression of the integrin signaling pathway.[4]

References

Application Notes and Protocols: Evaluating the Anti-Invasive Properties of Penfluridol using a Transwell Invasion Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular invasion is a critical process in cancer metastasis, the primary cause of cancer-related mortality. The Transwell invasion assay is a widely used in vitro method to quantify the invasive potential of cancer cells. This assay mimics the in vivo process of cells migrating through the extracellular matrix (ECM). Penfluridol, an antipsychotic drug, has been repurposed for its potential anti-cancer properties, including the inhibition of cell migration and invasion.[1][2][3][4] This document provides a detailed protocol for performing a Transwell invasion assay to evaluate the inhibitory effect of this compound on cancer cell invasion. Additionally, it outlines the underlying signaling pathways affected by this compound treatment.

Principle of the Transwell Invasion Assay

The Transwell invasion assay utilizes a two-chamber system separated by a porous polycarbonate membrane.[5][6] The upper surface of the membrane is coated with a layer of basement membrane extract (e.g., Matrigel), which serves as an artificial extracellular matrix.[5][7] Cancer cells are seeded in the upper chamber in serum-free medium, while the lower chamber contains a chemoattractant, typically medium supplemented with fetal bovine serum (FBS).[7] Invasive cells actively degrade the Matrigel and migrate through the pores of the membrane towards the chemoattractant in the lower chamber.[5] The extent of invasion is quantified by staining the cells that have migrated to the lower surface of the membrane and counting them.[5][6]

Experimental Protocols

Materials and Reagents
  • 24-well Transwell inserts (8.0 µm pore size)

  • Matrigel Basement Membrane Matrix

  • Cancer cell line (e.g., MDA-MB-231 or 4T1 human or murine triple-negative breast cancer cell lines)[1]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • This compound

  • Dimethyl sulfoxide (DMSO, as a vehicle control)

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde or methanol)[5]

  • Staining solution (e.g., 0.1% Crystal Violet)[5]

  • Cotton swabs[5]

  • Elution solution (e.g., 10% acetic acid)[8]

  • 96-well plate for absorbance reading

  • Microplate reader

  • Inverted microscope

Cell Culture and Treatment
  • Culture the selected cancer cell line in complete growth medium in a humidified incubator at 37°C with 5% CO2.

  • Prepare stock solutions of this compound in DMSO. Further dilute in serum-free medium to achieve the desired final concentrations (e.g., 0, 2, 4, 6, 8 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

Transwell Invasion Assay Protocol
  • Coating the Inserts:

    • Thaw Matrigel on ice overnight.

    • Dilute Matrigel with cold, serum-free medium (the dilution factor should be optimized for the specific cell line, typically 1:3 to 1:5).[7]

    • Add 50-100 µL of the diluted Matrigel to the upper chamber of each Transwell insert.

    • Incubate at 37°C for at least 4-6 hours to allow the gel to solidify.[7]

  • Cell Seeding:

    • Harvest and resuspend the cancer cells in serum-free medium to a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.

    • Add 200 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts.

    • In the lower chamber, add 600 µL of complete growth medium (containing 10% FBS as a chemoattractant).[7]

    • Add this compound at various concentrations (or vehicle control) to both the upper and lower chambers.

  • Incubation:

    • Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 18-48 hours. The incubation time should be optimized based on the invasive properties of the cell line.[7]

  • Fixation and Staining:

    • After incubation, carefully remove the medium from the upper chamber.

    • Use a cotton swab to gently remove the non-invading cells and the Matrigel from the upper surface of the membrane.[5]

    • Fix the invaded cells on the lower surface of the membrane by immersing the inserts in a fixation solution for 20 minutes.

    • Wash the inserts with PBS.

    • Stain the cells by immersing the inserts in a 0.1% Crystal Violet solution for 15-30 minutes.[5]

    • Wash the inserts with water to remove excess stain and allow them to air dry.

  • Quantification:

    • Microscopic Counting:

      • Carefully cut the membrane from the insert and mount it on a microscope slide.

      • Under an inverted microscope, count the number of stained cells in at least five random fields of view.

      • Calculate the average number of invaded cells per field.

    • Elution and Absorbance Reading:

      • Place the stained insert into a new well containing a defined volume (e.g., 200 µL) of 10% acetic acid to elute the Crystal Violet.[8]

      • Incubate for 10-15 minutes with gentle shaking.

      • Transfer the eluate to a 96-well plate and measure the absorbance at 590 nm using a microplate reader.[8]

      • The absorbance is directly proportional to the number of invaded cells.

Data Presentation

The quantitative data from the Transwell invasion assay can be summarized in a table for clear comparison of the effects of different this compound concentrations.

This compound Concentration (µM)Mean Absorbance at 590 nm (± SD)% Invasion (Normalized to Control)
0 (Vehicle Control)0.85 (± 0.05)100%
20.62 (± 0.04)72.9%
40.41 (± 0.03)48.2%
60.25 (± 0.02)29.4%
80.15 (± 0.01)17.6%

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Coat Transwell insert with Matrigel B Prepare cancer cell suspension C Seed cells in upper chamber with this compound/Vehicle A->C B->C D Add chemoattractant to lower chamber E Incubate for 18-48 hours C->E F Remove non-invading cells E->F G Fix and stain invaded cells F->G H Quantify invaded cells (Microscopy or Elution) G->H

Caption: Workflow of the Transwell Invasion Assay with this compound Treatment.

This compound Signaling Pathway in Cancer Cell Invasion

G cluster_integrin Integrin Signaling cluster_akt_mmp AKT/MMP Pathway This compound This compound Integrin_a6b4 Integrin α6β4 This compound->Integrin_a6b4 FAK FAK This compound->FAK Paxillin Paxillin This compound->Paxillin Rac1_2_3 Rac1/2/3 This compound->Rac1_2_3 ROCK1 ROCK1 This compound->ROCK1 AKT AKT This compound->AKT Integrin_a6b4->FAK FAK->Paxillin Paxillin->Rac1_2_3 Rac1_2_3->ROCK1 Invasion Cell Invasion & Metastasis ROCK1->Invasion MMP MMPs AKT->MMP MMP->Invasion

Caption: this compound inhibits key signaling pathways involved in cancer cell invasion.

Discussion and Interpretation of Results

A dose-dependent decrease in the number of invaded cells following this compound treatment indicates its potential as an anti-invasive agent. The results can be further validated by performing a cell viability assay (e.g., MTT or SRB assay) in parallel to ensure that the observed reduction in invasion is not solely due to cytotoxicity.

This compound has been shown to inhibit the integrin signaling axis, which plays a crucial role in cell adhesion, migration, and invasion.[1][9] Specifically, this compound can downregulate the expression and activation of integrin α6β4 and its downstream effectors, including Focal Adhesion Kinase (FAK), Paxillin, Rac1/2/3, and ROCK1.[1][9] Additionally, this compound may also suppress the AKT and Matrix Metalloproteinase (MMP) signaling pathways, which are also implicated in tumor progression and metastasis.[2] By inhibiting these key pathways, this compound effectively reduces the invasive capacity of cancer cells.

Conclusion

The Transwell invasion assay is a robust method for evaluating the anti-invasive properties of therapeutic compounds like this compound. The detailed protocol and data presentation format provided herein offer a standardized approach for researchers. The inhibition of key signaling pathways, such as the integrin and AKT/MMP pathways, by this compound underscores its potential as a repurposed drug for cancer therapy. Further in vivo studies are warranted to confirm these in vitro findings.

References

Application of Penfluridol in Glioblastoma Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penfluridol, a diphenylbutylpiperidine antipsychotic agent, has demonstrated significant anti-cancer properties, particularly in the context of glioblastoma (GBM), the most aggressive primary brain tumor.[1][2][3] Its ability to cross the blood-brain barrier makes it a compelling candidate for repurposing as a therapeutic for this challenging disease.[2][4][5] This document provides a comprehensive overview of the application of this compound in glioblastoma cell lines, summarizing key quantitative data and providing detailed protocols for relevant experiments.

Mechanism of Action

This compound exerts its anti-glioblastoma effects through multiple mechanisms. A primary pathway involves the suppression of the Akt/GLI1 signaling axis.[1][3] this compound treatment has been shown to inhibit the phosphorylation of Akt at Ser473, which in turn leads to a reduction in the expression of the transcription factor GLI1.[1][6] GLI1 is a key component of the Sonic Hedgehog signaling pathway and is implicated in glioblastoma progression and the maintenance of cancer stem cell-like characteristics.[1][2][7] By inhibiting this pathway, this compound reduces the expression of stemness factors such as OCT4, Nanog, and Sox2.[1][7][8] Furthermore, this compound induces apoptosis, as evidenced by increased caspase-3 cleavage and positive TUNEL staining.[1][2] Some studies also suggest that this compound can induce autophagy in cancer cells.[4][5][9]

Quantitative Data Summary

The following tables summarize the cytotoxic effects of this compound on various glioblastoma cell lines.

Table 1: IC50 Values of this compound in Glioblastoma Cell Lines

Cell Line24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)Reference
U87-MG6~3-5~2-5[1][2][10]
T98G5.5~3-5~2-5[1][2]
U251 MG9~3-5~2-5[1][2]
GBM434-10~3-52-5[1]
GBM104-10~3-52-5[1]
GBM444-10~3-52-5[1]
GBM284-10~3-52-5[1]
GBM144-10~3-52-5[1]
SJ-GBM24-10~3-52-5[1]
CHLA-2004-10~3-52-5[1]
X01 (GSC)3-81.6-4.51.6-4.5[7]
0315 (GSC)3-81.6-4.51.6-4.5[7]
CSC2 (GSC)3-81.6-4.51.6-4.5[7]
83NS (GSC)3-81.6-4.51.6-4.5[7]
528NS (GSC)3-81.6-4.51.6-4.5[7]

GSC: Glioma Sphere-Forming Cells

Table 2: In Vitro Effects of this compound on Apoptosis

Cell Line(s)This compound Concentration (µM)Treatment Duration (h)Apoptosis Rate (%)Reference
Various Glioblastoma Cells7.54830-75[1][11]

Table 3: In Vivo Efficacy of this compound in Glioblastoma Xenograft Models

ModelTreatmentTumor Growth Suppression (%)Reference
U87MG Subcutaneous10 mg/kg/day, oral65[1][12][13]
U87MG Intracranial10 mg/kg/day, oral72[1][9]
CSC2 OrthotopicCombination with TMZSignificantly suppressed tumor growth[7]

Signaling Pathway and Experimental Workflow Diagrams

Penfluridol_Signaling_Pathway This compound This compound pAkt p-Akt (Ser473) This compound->pAkt inhibits Apoptosis Apoptosis This compound->Apoptosis induces Akt Akt Akt->pAkt phosphorylates GLI1 GLI1 pAkt->GLI1 activates Stemness Stemness Factors (OCT4, Nanog, Sox2) GLI1->Stemness upregulates Proliferation Cell Proliferation & Survival GLI1->Proliferation promotes Stemness->Proliferation promotes Caspase3 Cleaved Caspase-3 Apoptosis->Caspase3 activates

Caption: this compound inhibits Akt phosphorylation, leading to GLI1 downregulation and apoptosis.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies CellCulture Glioblastoma Cell Culture Treatment This compound Treatment CellCulture->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis WesternBlot Protein Expression (Western Blot) Treatment->WesternBlot Xenograft Tumor Xenograft (Subcutaneous/ Intracranial) InVivoTreatment Oral this compound Administration Xenograft->InVivoTreatment TumorMeasurement Tumor Growth Measurement InVivoTreatment->TumorMeasurement IHC Immunohistochemistry TumorMeasurement->IHC

Caption: Workflow for evaluating this compound in glioblastoma cell lines and xenograft models.

Experimental Protocols

Cell Culture of Glioblastoma Cell Lines (e.g., U87-MG, T98G)

Materials:

  • Glioblastoma cell lines (e.g., U87-MG, T98G)

  • Dulbecco's Modified Eagle's Medium (DMEM) or Eagle's Minimal Essential Medium (EMEM)[14]

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75)

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Maintain glioblastoma cell lines in DMEM or EMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[2][15]

  • Culture the cells in T-75 flasks in a humidified incubator at 37°C with 5% CO2.[14]

  • For subculturing, aspirate the old medium and wash the cells with sterile PBS.

  • Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin by adding 5-7 mL of complete growth medium.

  • Centrifuge the cell suspension at 1000 rpm for 5 minutes.

  • Resuspend the cell pellet in fresh complete growth medium and plate into new flasks at a desired density (e.g., 1:3 to 1:6 split).

  • Change the medium every 2-3 days.[14]

Cell Viability (MTT) Assay

Materials:

  • Glioblastoma cells

  • 96-well plates

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • Seed glioblastoma cells into 96-well plates at a density of 2,000-5,000 cells/well in 100 µL of complete medium and incubate overnight.[16]

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[16]

  • Aspirate the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]

  • Measure the absorbance at 490 nm or 570 nm using a microplate reader.[16]

  • Calculate cell viability as a percentage of the no-treatment control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Materials:

  • Glioblastoma cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at the desired concentration for the specified duration (e.g., 48 hours).

  • Harvest the cells by trypsinization and collect both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1x Binding Buffer at a concentration of 1 x 10^6 cells/mL.[3]

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[8]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[1]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3][8]

  • Add 400 µL of 1x Binding Buffer to each tube.[3]

  • Analyze the cells by flow cytometry within 1 hour.[1] Early apoptotic cells will be Annexin V-FITC positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Western Blotting for Akt and GLI1

Materials:

  • Treated and untreated glioblastoma cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-GLI1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Lyse cell pellets in RIPA buffer on ice for 30 minutes.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Determine protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control.

In Vivo Glioblastoma Xenograft Models

a) Subcutaneous Xenograft Model

Materials:

  • Athymic nude mice (4-6 weeks old)

  • U87-MG cells

  • Matrigel

  • This compound (for oral gavage)

  • Calipers

Protocol:

  • Harvest U87-MG cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.[13]

  • Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.[5][13]

  • Monitor tumor growth by measuring tumor volume with calipers (Volume = (length x width^2)/2).[5]

  • When tumors reach a volume of approximately 70-100 mm³, randomize the mice into control and treatment groups.[12][13]

  • Administer this compound (e.g., 10 mg/kg) or vehicle control daily by oral gavage.[12]

  • Continue treatment and tumor measurement for the duration of the study (e.g., 48 days).[12]

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, Western blotting, immunohistochemistry).

b) Intracranial Xenograft Model

Materials:

  • Athymic nude mice (4-6 weeks old)

  • U87-MG cells engineered to express luciferase (U87-MG-luc)

  • Stereotaxic apparatus

  • Bioluminescence imaging system

Protocol:

  • Anesthetize the mice and secure them in a stereotaxic apparatus.

  • Inject approximately 0.15 x 10^6 U87-MG-luc cells in a small volume (e.g., 2-5 µL) into the brain of each mouse.[9]

  • Monitor tumor establishment and growth via bioluminescence imaging.

  • Once a significant luminescence signal is detected in the brain (e.g., day 14 post-implantation), randomize the mice into treatment groups.[9]

  • Administer this compound (e.g., 10 mg/kg) or vehicle control daily by oral gavage.[9]

  • Monitor tumor progression and animal survival.[9]

  • At the end of the study, brains can be harvested for further analysis.

Conclusion

This compound demonstrates potent anti-cancer activity against glioblastoma cell lines both in vitro and in vivo. Its mechanism of action, primarily through the inhibition of the Akt/GLI1 signaling pathway, makes it a promising candidate for further investigation as a repurposed drug for glioblastoma therapy, potentially in combination with standard treatments like temozolomide. The protocols outlined in this document provide a framework for researchers to further explore the therapeutic potential of this compound in this devastating disease.

References

Application Notes: Penfluridol Treatment in Pancreatic Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penfluridol, a diphenylbutylpiperidine antipsychotic agent, has demonstrated significant anti-cancer properties in various malignancies, including pancreatic cancer. This document provides a comprehensive overview of the application of this compound in pancreatic cancer cell line research, summarizing key quantitative data and detailing experimental protocols. This compound has been shown to inhibit cell proliferation and induce cell death through mechanisms involving autophagy-mediated apoptosis and endoplasmic reticulum (ER) stress.[1][2][3][4] These findings position this compound as a promising candidate for drug repurposing in oncology.

Mechanism of Action

This compound exerts its anti-neoplastic effects in pancreatic cancer cells through a multi-faceted approach. A primary mechanism is the induction of autophagy that leads to apoptosis.[1][5][6] This is evidenced by the formation of autophagosomes and the upregulation of autophagy marker LC3B.[1][6] Inhibition of this autophagic process has been shown to block this compound-induced apoptosis, suggesting a direct linkage between these two cellular processes.[1][5]

Furthermore, this compound induces ER stress, as indicated by the upregulation of ER stress markers such as binding immunoglobulin protein (BIP), C/EBP homologous protein (CHOP), and inositol-requiring enzyme 1α (IRE1α).[2][7][8] This ER stress is a precursor to the induction of autophagy.[2][7] Another identified mechanism is the activation of protein phosphatase 2A (PP2A), a tumor suppressor, which can lead to the deactivation of pro-survival signaling pathways.[5][9]

Data Summary

The following tables summarize the quantitative data on the efficacy of this compound in various pancreatic cancer cell lines.

Table 1: IC50 Values of this compound in Pancreatic Cancer Cell Lines

Cell LineIC50 Value (µM)Treatment Duration (hours)
Panc-16-724
BxPC-36-724
AsPC-16-724
SU868616.2Not Specified
MiaPaCa236.9Not Specified
Panc040335.8Not Specified

Data compiled from multiple sources.[1][6][9]

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of this compound and the experimental procedures used to study its effects, the following diagrams are provided.

Penfluridol_Signaling_Pathway This compound This compound ER_Stress ER Stress Induction This compound->ER_Stress PP2A PP2A Activation This compound->PP2A UPR UPR Activation (BIP, CHOP, IRE1α) ER_Stress->UPR Autophagy Autophagy UPR->Autophagy Apoptosis Apoptosis Autophagy->Apoptosis Cell_Growth Inhibition of Cell Growth Apoptosis->Cell_Growth PP2A->Cell_Growth Experimental_Workflow cluster_cell_culture Cell Culture cluster_assays Cellular Assays start Culture Pancreatic Cancer Cell Lines (Panc-1, BxPC-3, etc.) treatment Treat with this compound (various concentrations) start->treatment viability Cell Viability Assay (MTT Assay) treatment->viability apoptosis Apoptosis Assay (Annexin V Staining) treatment->apoptosis autophagy_imaging Autophagy Imaging (LC3B Puncta) treatment->autophagy_imaging western_blot Western Blotting (ER Stress & Autophagy Markers) treatment->western_blot viability->apoptosis viability->autophagy_imaging viability->western_blot

References

Application Notes & Protocols: Methodology for Studying Penfluridol in Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Penfluridol, a diphenylbutylpiperidine antipsychotic agent, has demonstrated significant anticancer properties, particularly in aggressive cancers like triple-negative breast cancer (TNBC).[1][2] TNBC is characterized by the lack of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression, making it unresponsive to hormonal or HER2-targeted therapies.[3] this compound presents a promising repurposing candidate due to its ability to cross the blood-brain barrier, a common site for TNBC metastasis.[4][5]

These application notes provide a comprehensive overview of the methodologies used to evaluate the efficacy and mechanism of action of this compound against TNBC. The protocols detailed below cover key in vitro and in vivo experiments to assess its impact on cell viability, metastasis, and underlying signaling pathways. The primary mechanism of this compound in TNBC involves the inhibition of the integrin α6β4 signaling axis, which leads to the suppression of tumor growth and metastasis.[1][6]

Data Presentation: Summary of this compound's Efficacy

The following tables summarize the quantitative data from key studies on this compound's effects on TNBC.

Table 1: In Vitro Efficacy of this compound on TNBC Cells

Assay TypeCell Line(s)ParameterResultCitations
Cell Viability MDA-MB-231, HCC1806, 4T1IC50 (24h)6 - 8 µM[1][7]
MDA-MB-231, HCC1806, 4T1IC50 (48h)4 - 5 µM[1][7]
MDA-MB-231, HCC1806, 4T1IC50 (72h)2 - 4 µM[1][7]
Cell Migration 4T1Inhibition (18h)61%[1][7]
4T1Inhibition (36h)76%[1][7]
Cell Invasion 4T1Inhibition40% (60% invasion vs. 100% in control)[1][4][7]

Table 2: In Vivo Efficacy of this compound in TNBC Mouse Models

Model TypeCell LineTreatmentEfficacy EndpointResultCitations
Orthotopic 4T110 mg/kg this compound (oral gavage)Tumor Growth Suppression49%[1][8][9]
Brain Metastasis (Intracardiac) 4T1-luc10 mg/kg this compound (oral gavage)Metastatic Growth Inhibition90%[1][8][9]
Brain Metastasis (Intracranial) 4T1-luc10 mg/kg this compound (oral gavage)Tumor Growth Inhibition72%[8][9][10]

Experimental Protocols & Methodologies

I. In Vitro Protocols

Protocol 1: Cell Viability Assessment (Sulforhodamine B Assay)

This protocol measures drug-induced cytotoxicity by quantifying cell density.

  • Cell Seeding: Seed TNBC cells (e.g., MDA-MB-231, HCC1806, 4T1) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with varying concentrations of this compound (e.g., 0-20 µM) for 24, 48, and 72 hours.[1] Include a vehicle control (e.g., DMSO).

  • Cell Fixation: After treatment, gently remove the media. Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

  • Post-Stain Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell survival relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Protocol 2: Cell Migration Assessment (Wound-Healing Assay)

This assay assesses the effect of this compound on cancer cell motility.

  • Cell Seeding: Grow 4T1 cells in 6-well plates until they form a confluent monolayer.[7]

  • Wound Creation: Create a uniform scratch or "wound" in the monolayer using a sterile 200 µL pipette tip.[6]

  • Washing: Wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

  • Drug Treatment: Add fresh media containing a non-lethal concentration of this compound (e.g., 4 µM) or vehicle control.[6]

  • Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 18 and 36 hours) using an inverted microscope.[1]

  • Data Analysis: Measure the width of the wound at multiple points for each condition. Calculate the percentage of wound closure relative to the initial wound area. Statistical significance can be determined using a Student's t-test.[6]

Protocol 3: Cell Invasion Assessment (Transwell Invasion Assay)

This method evaluates the ability of cancer cells to invade through an extracellular matrix barrier.

  • Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) for 24-well plates with serum-free medium for 2 hours at 37°C.

  • Cell Preparation: Starve 4T1 cells in serum-free medium overnight.[11] Resuspend the cells in serum-free medium containing this compound or vehicle control.

  • Cell Seeding: Add 5 x 104 cells to the upper chamber of the Transwell insert.

  • Chemoattractant: Add complete medium (containing fetal bovine serum) to the lower chamber as a chemoattractant.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • Cell Removal: After incubation, use a cotton swab to gently remove the non-invading cells from the top surface of the insert.

  • Fixation and Staining: Fix the invading cells on the bottom surface of the membrane with methanol and stain with crystal violet or SRB dye.[11]

  • Quantification: Elute the dye and measure the absorbance, or count the number of invaded cells in multiple fields under a microscope.

  • Data Analysis: Express the results as a percentage of invasion relative to the control group.

Protocol 4: Western Blot Analysis for Signaling Proteins

This technique is used to detect changes in protein expression within the integrin signaling pathway.

  • Cell Lysis: Treat TNBC cells (e.g., MDA-MB-231) with this compound (e.g., 6 µM) for 24 hours.[6] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on a 4-20% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins such as integrin α6, integrin β4, FAK, paxillin, Rac1/2/3, ROCK1, and cleaved caspase-3.[1][8] Use an antibody against a housekeeping protein (e.g., actin or GAPDH) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensity using software like ImageJ and normalize to the loading control.

II. In Vivo Protocols

All animal experiments must be conducted in accordance with institutional guidelines and regulations for animal care and use.

Protocol 5: Orthotopic TNBC Tumor Model

This model mimics primary tumor growth in the relevant tissue environment.

  • Animal Model: Use 4-6 week old female Balb/c mice.[1]

  • Cell Implantation: Inject approximately 0.1 x 106 4T1 murine breast cancer cells suspended in PBS or Matrigel into the mammary fat pad of each mouse.[1]

  • Treatment Regimen: Once tumors reach a palpable size (e.g., 50 mm³), randomize the mice into control and treatment groups.[10] Administer this compound (10 mg/kg) or vehicle daily by oral gavage.[1][10]

  • Tumor Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint: At the end of the study (e.g., day 27), euthanize the mice, and excise the tumors.[10] Weigh the tumors for final comparison.[1]

  • Tissue Analysis: Process the tumors for further analysis, such as immunohistochemistry.

Protocol 6: Brain Metastasis Models

These models are crucial for evaluating this compound's ability to inhibit metastatic growth in the brain.

  • A. Intracardiac Injection Model:

    • Cell Preparation: Use a brain-seeking variant of luciferase-expressing 4T1 cells (4T1-luc).

    • Injection: Anesthetize mice and inject approximately 2.5 x 104 4T1-luc cells into the left ventricle of the heart.[6]

    • Treatment: Begin daily oral gavage with 10 mg/kg this compound.[6]

    • Bioluminescence Imaging: Monitor the formation and growth of brain metastases non-invasively using an IVIS imaging system at regular intervals (e.g., every 3-4 days).[6]

    • Analysis: Quantify the bioluminescent signal (photons/sec) from the brain region to assess metastatic burden.[1]

  • B. Intracranial Injection Model:

    • Cell Preparation: Use 4T1-luc cells.

    • Injection: Anesthetize mice and use a stereotactic frame to inject a small number of 4T1-luc cells directly into the brain parenchyma.[10]

    • Treatment: Begin daily oral gavage with 10 mg/kg this compound on the day after cell injection.[10]

    • Monitoring and Analysis: Monitor tumor growth using bioluminescence imaging as described for the intracardiac model.[10]

Protocol 7: Immunohistochemistry (IHC) Analysis

IHC is used to visualize protein expression and localization within tumor tissue sections from in vivo models.

  • Tissue Preparation: Fix excised tumors in 10% neutral buffered formalin and embed them in paraffin.

  • Sectioning: Cut 4-5 µm thick sections and mount them on charged glass slides.

  • Deparaffinization and Rehydration: Deparaffinize the sections using xylene and rehydrate through a graded series of ethanol solutions.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding sites with a blocking serum.

  • Primary Antibody Incubation: Incubate the sections overnight at 4°C with primary antibodies against integrin β4 and cleaved caspase-3.[1]

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex. Visualize with a DAB substrate kit, which produces a brown precipitate.

  • Counterstaining: Counterstain the sections with hematoxylin.

  • Imaging and Analysis: Dehydrate, clear, and mount the slides. Capture images using a light microscope and analyze the staining intensity and distribution. Tumors from this compound-treated mice are expected to show reduced integrin β4 expression and increased cleaved caspase-3 staining.[1][6]

Visualizations: Pathways and Workflows

Penfluridol_Mechanism cluster_downstream cluster_outcomes This compound This compound Integrin Integrin α6β4 This compound->Integrin inhibits FAK FAK Integrin->FAK Rac Rac1/2/3 Integrin->Rac Apoptosis Apoptosis ↑ (Cleaved Caspase-3) Integrin->Apoptosis inhibition leads to Paxillin Paxillin FAK->Paxillin Metastasis Cell Migration & Invasion ↓ Paxillin->Metastasis ROCK ROCK1 Rac->ROCK ROCK->Metastasis

This compound's Mechanism of Action in TNBC.

In_Vitro_Workflow cluster_assays Functional & Mechanistic Assays start Culture TNBC Cell Lines (MDA-MB-231, 4T1, etc.) treat Treat with this compound (Varying Concentrations & Times) start->treat viability Cell Viability (SRB Assay) treat->viability migration Cell Migration (Wound-Healing) treat->migration invasion Cell Invasion (Transwell Assay) treat->invasion western Protein Expression (Western Blot) treat->western analysis Data Analysis (IC50, % Inhibition, etc.) viability->analysis migration->analysis invasion->analysis western->analysis

Experimental Workflow for In Vitro Studies.

In_Vivo_Workflow cluster_injection Tumor Cell Implantation start Select Animal Model (e.g., Balb/c Mice) ortho Orthotopic (Mammary Fat Pad) start->ortho ic Intracardiac (Left Ventricle) start->ic icr Intracranial (Brain Parenchyma) start->icr treat Administer Treatment (10 mg/kg this compound, Oral Gavage) ortho->treat ic->treat icr->treat monitor Monitor Tumor Growth (Calipers / Bioluminescence) treat->monitor endpoint Endpoint Analysis monitor->endpoint ihc Tumor Excision & IHC (Integrin β4, Cleaved Caspase-3) endpoint->ihc

Experimental Workflow for In Vivo Studies.

References

Penfluridol-Induced Cell Cycle Arrest: Application Notes and Protocols for Flow Cytometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penfluridol, a diphenylbutylpiperidine antipsychotic agent, has demonstrated potent anti-tumor activity in various cancer models. One of its key mechanisms of action is the induction of cell cycle arrest, primarily at the G0/G1 phase, thereby inhibiting cancer cell proliferation. This document provides detailed application notes and protocols for the analysis of this compound-induced cell cycle arrest using flow cytometry with propidium iodide (PI) staining.

Data Presentation: Quantitative Analysis of Cell Cycle Arrest

This compound treatment of non-small-cell lung cancer (NSCLC) cell lines, A549 and HCC827, for 24 hours leads to a dose-dependent increase in the percentage of cells in the G0/G1 phase of the cell cycle, with a corresponding decrease in the S and G2/M phases. The data presented below summarizes the findings from flow cytometry analysis.

Table 1: Effect of this compound on Cell Cycle Distribution in NSCLC Cell Lines

Cell LineTreatment (24 hours)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
A549 Control (DMSO)55.2%28.4%16.4%
5 µM this compound68.5%18.2%13.3%
10 µM this compound75.1%12.5%12.4%
HCC827 Control (DMSO)58.7%25.1%16.2%
5 µM this compound70.3%15.8%13.9%
10 µM this compound78.9%9.8%11.3%

Data is representative of typical results and may vary based on experimental conditions.

Signaling Pathway of this compound-Induced G0/G1 Cell Cycle Arrest

This compound mediates G0/G1 cell cycle arrest by modulating the expression of key cell cycle regulatory proteins.[1][2] It has been shown to upregulate the expression of cyclin-dependent kinase inhibitors (CKIs) p21 and p27.[1] These proteins bind to and inhibit the activity of cyclin-CDK complexes, specifically Cyclin D-CDK4/6, which are crucial for the G1 to S phase transition. By inhibiting these complexes, this compound prevents the phosphorylation of the retinoblastoma protein (Rb), keeping it in its active, hypophosphorylated state where it binds to the E2F transcription factor, thereby blocking the transcription of genes required for S phase entry.

Penfluridol_Cell_Cycle_Arrest_Pathway This compound This compound p21_p27 p21 & p27 (CDK Inhibitors) This compound->p21_p27 Upregulates CyclinD_CDK46 Cyclin D / CDK4/6 Complex p21_p27->CyclinD_CDK46 Inhibits Rb_E2F Rb-E2F Complex (Active) CyclinD_CDK46->Rb_E2F Phosphorylates pRb_E2F p-Rb + E2F (Inactive) Rb_E2F->pRb_E2F S_Phase_Entry S Phase Entry Rb_E2F->S_Phase_Entry Inhibits pRb_E2F->S_Phase_Entry Promotes

This compound-induced G0/G1 cell cycle arrest pathway.

Experimental Protocols

Materials
  • Cell Lines: A549, HCC827, or other cancer cell lines of interest.

  • This compound (Sigma-Aldrich or equivalent).

  • Dimethyl sulfoxide (DMSO) for stock solution preparation.

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Trypsin-EDTA (0.25%).

  • 70% Ethanol (ice-cold).

  • Propidium Iodide (PI) Staining Solution:

    • 50 µg/mL Propidium Iodide

    • 100 µg/mL RNase A

    • 0.1% Triton X-100 in PBS

  • Flow cytometry tubes.

  • Flow cytometer (e.g., BD FACSCalibur™, Beckman Coulter CytoFLEX).

Protocol: Flow Cytometry Analysis of Cell Cycle

This protocol outlines the steps for treating cells with this compound and subsequent analysis of the cell cycle distribution by flow cytometry using propidium iodide staining.[3][4][5][6]

  • Cell Seeding:

    • Seed 1 x 10⁶ cells per well in 6-well plates in complete culture medium.

    • Incubate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Treat the cells with the desired concentrations of this compound (e.g., 5 µM and 10 µM) and a vehicle control (DMSO) for 24 hours. Ensure the final DMSO concentration does not exceed 0.1%.

  • Cell Harvesting:

    • After the incubation period, collect the culture medium (containing any floating cells).

    • Wash the adherent cells with PBS.

    • Add 1 mL of Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C to detach the cells.

    • Neutralize the trypsin with 2 mL of complete medium and combine with the collected medium from the first step.

    • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet once with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[2][4][5][6]

    • Incubate the cells for at least 2 hours at -20°C. Cells can be stored in 70% ethanol at -20°C for several weeks.[2]

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Acquisition:

    • Transfer the stained cell suspension to flow cytometry tubes.

    • Analyze the samples on a flow cytometer. Excite the PI with a 488 nm laser and collect the emission in the appropriate channel (typically around 617 nm).

    • Collect at least 10,000 events per sample.

  • Data Analysis:

    • Use appropriate software (e.g., FlowJo™, FCS Express™) to analyze the cell cycle distribution.

    • Gate on the single-cell population using a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris and a pulse width vs. pulse area plot to exclude doublets.

    • Generate a histogram of the PI fluorescence intensity (linear scale) to visualize the cell cycle phases (G0/G1 peak, S phase, and G2/M peak).

    • Quantify the percentage of cells in each phase of the cell cycle.

Flow_Cytometry_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Cell_Seeding 1. Cell Seeding (1x10^6 cells/well) Penfluridol_Treatment 2. This compound Treatment (24 hours) Cell_Seeding->Penfluridol_Treatment Cell_Harvesting 3. Cell Harvesting (Trypsinization) Penfluridol_Treatment->Cell_Harvesting Fixation 4. Fixation (Ice-cold 70% Ethanol) Cell_Harvesting->Fixation Staining 5. Staining (Propidium Iodide/RNase A) Fixation->Staining Flow_Acquisition 6. Flow Cytometry Acquisition Staining->Flow_Acquisition Data_Analysis 7. Data Analysis (Cell Cycle Modeling) Flow_Acquisition->Data_Analysis

Experimental workflow for cell cycle analysis.

Troubleshooting and Considerations

  • Cell Clumping: Ensure a single-cell suspension is achieved before fixation by gentle pipetting or vortexing. Adding ethanol dropwise while vortexing can also minimize clumping.[4][6]

  • RNase A Treatment: It is crucial to include RNase A in the staining solution to degrade RNA, as PI can also bind to double-stranded RNA, which would interfere with accurate DNA content measurement.[2][3][4]

  • Doublet Discrimination: Use pulse width and pulse area parameters during flow cytometry analysis to exclude cell doublets and aggregates, which can be misinterpreted as cells in the G2/M phase.

  • Controls: Always include an unstained cell control to assess autofluorescence and a vehicle-treated control (e.g., DMSO) to establish the baseline cell cycle distribution.

By following these detailed protocols and application notes, researchers can effectively utilize flow cytometry to investigate and quantify the effects of this compound on cell cycle progression in cancer cells.

References

Penfluridol's Impact on Cellular Pathways: Application Notes and Protocols for Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the modulation of key cellular signaling pathways induced by the antipsychotic drug penfluridol. This document includes detailed experimental protocols and a summary of quantitative data from preclinical studies, offering a valuable resource for researchers investigating the anticancer potential of this compound.

Introduction

This compound, a diphenylbutylpiperidine antipsychotic, has demonstrated potent anti-cancer activities in various cancer models. Its mechanism of action involves the modulation of several critical signaling pathways that regulate cell survival, proliferation, and metastasis. Western blot analysis is an indispensable technique to elucidate these molecular mechanisms by detecting changes in the expression and phosphorylation status of key proteins within these pathways. This document outlines the protocols for performing Western blot analysis on cells treated with this compound and summarizes the expected protein expression changes.

Key Signaling Pathways Modulated by this compound

This compound has been shown to exert its anticancer effects by impacting multiple signaling cascades. Understanding these pathways is crucial for designing and interpreting Western blot experiments.

  • Apoptosis Induction: this compound can trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins. A key event in apoptosis is the cleavage of caspase-3.[1][2][3]

  • Autophagy Modulation: The drug has a complex role in autophagy, a cellular recycling process. In some contexts, it induces autophagy, while in others, it blocks autophagic flux, leading to the accumulation of autophagosomes.[4][5][6] Key markers for Western blot analysis include LC3B conversion (from LC3B-I to LC3B-II) and p62 levels.[5][6][7]

  • Integrin Signaling Inhibition: this compound can suppress cancer cell migration and invasion by downregulating the expression of integrins and their downstream signaling components, such as Focal Adhesion Kinase (FAK) and Rho-associated protein kinase (ROCK).[1][2][8]

  • Endoplasmic Reticulum (ER) Stress: this compound can induce ER stress, which can subsequently lead to autophagy and apoptosis.[4][9] Markers of ER stress include BIP, CHOP, and IRE1α.[4]

  • AMPK Signaling Activation: this compound has been shown to activate AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[10][11][12][13] This can lead to the inhibition of cancer cell proliferation.

Quantitative Data Summary

The following tables summarize the quantitative changes in protein expression observed in various cancer cell lines after treatment with this compound, as determined by Western blot analysis.

Table 1: Modulation of Apoptosis-Related Proteins by this compound

Cell LineProteinThis compound Concentration (µM)Treatment Duration (hours)Change in Protein LevelReference
MDA-MB-231Cleaved Caspase-36246-fold increase[1]
MDA-MB-231 (integrin β4 silenced)Cleaved Caspase-362417-fold increase[1]
U937Cleaved Caspase-35Not SpecifiedIncreased[6]
HL-60Cleaved Caspase-37.5Not SpecifiedIncreased[6]
U937Cleaved PARPNot SpecifiedNot SpecifiedIncreased[14]
HL-60Cleaved PARPNot SpecifiedNot SpecifiedIncreased[14]

Table 2: Modulation of Autophagy-Related Proteins by this compound

Cell LineProteinThis compound Concentration (µM)Treatment Duration (hours)Change in Protein LevelReference
A549LC3B-IIConcentration-dependent24Increased[5]
HCC827LC3B-IIConcentration-dependent24Increased[5]
A549p62Not SpecifiedNot SpecifiedIncreased[5]
HCC827p62Not SpecifiedNot SpecifiedIncreased[5]
U937LC3B-II5Not SpecifiedIncreased[6]
HL-60LC3B-II7.5Not SpecifiedIncreased[6]
U937p625Not SpecifiedDecreased[6]
HL-60p627.5Not SpecifiedDecreased[6]

Table 3: Modulation of Integrin Signaling Pathway Proteins by this compound

Cell LineProteinThis compound Concentration (µM)Treatment Duration (hours)Change in Protein LevelReference
MDA-MB-231Integrin α62.5, 5, 7.524Concentration-dependent decrease[2]
MDA-MB-231Integrin β42.5, 5, 7.524Concentration-dependent decrease[2]
HCC1806Integrin α62.5, 5, 7.524Concentration-dependent decrease[2]
HCC1806Integrin β42.5, 5, 7.524Concentration-dependent decrease[2]
MDA-MB-231p-FAK (Y397)624Decreased[1]
MDA-MB-231Rac1/2/3624Decreased[1]
MDA-MB-231ROCK1624Decreased[1]

Table 4: Modulation of ER Stress and AMPK Signaling Proteins by this compound

Cell LineProteinThis compound Concentration (µM)Treatment Duration (hours)Change in Protein LevelReference
BxPC-3BIPConcentration-dependentNot SpecifiedUpregulated[4]
AsPC-1BIPConcentration-dependentNot SpecifiedUpregulated[4]
Panc-1BIPConcentration-dependentNot SpecifiedUpregulated[4]
BxPC-3CHOPConcentration-dependentNot SpecifiedUpregulated[4]
AsPC-1CHOPConcentration-dependentNot SpecifiedUpregulated[4]
Panc-1CHOPConcentration-dependentNot SpecifiedUpregulated[4]
BxPC-3IRE1αConcentration-dependentNot SpecifiedUpregulated[4]
AsPC-1IRE1αConcentration-dependentNot SpecifiedUpregulated[4]
Panc-1IRE1αConcentration-dependentNot SpecifiedUpregulated[4]
KYSE30p-AMPKConcentration-dependentNot SpecifiedIncreased[10][11]
KYSE150p-AMPKConcentration-dependentNot SpecifiedIncreased[10][11]
KYSE270p-AMPKConcentration-dependentNot SpecifiedIncreased[10][11]
KYSE30p-p70S6KConcentration-dependentNot SpecifiedDecreased[11]
KYSE150p-p70S6KConcentration-dependentNot SpecifiedDecreased[11]
KYSE270p-p70S6KConcentration-dependentNot SpecifiedDecreased[11]

Experimental Protocols

This section provides a detailed methodology for performing Western blot analysis to investigate the effects of this compound on cultured cells.

Materials and Reagents
  • Cell culture medium (appropriate for the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound (stock solution prepared in DMSO)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (2x)

  • SDS-PAGE gels

  • Running buffer (Tris-Glycine-SDS)

  • Transfer buffer (Tris-Glycine-Methanol)

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (specific to the proteins of interest)

  • HRP-conjugated secondary antibodies

  • Tris-Buffered Saline with Tween-20 (TBST)

  • Enhanced Chemiluminescence (ECL) detection reagents

  • Chemiluminescence imaging system

Protocol
  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency in appropriate medium supplemented with FBS and antibiotics.

    • Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the specified duration.

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to the plate (e.g., 1 mL for a 10 cm dish).[15][16]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[17][18]

    • Incubate on ice for 30 minutes with occasional vortexing.[16]

    • Centrifuge the lysate at 12,000-16,000 x g for 15-20 minutes at 4°C to pellet cell debris.[16][18]

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add an equal volume of 2x Laemmli sample buffer to each lysate.

    • Boil the samples at 95-100°C for 5-10 minutes.[17][18]

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (typically 20-50 µg) into the wells of an SDS-PAGE gel.[16]

    • Run the gel at a constant voltage until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[18]

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[17][18]

    • Wash the membrane three times for 5-10 minutes each with TBST.[17][18]

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[18]

    • Wash the membrane three times for 5-10 minutes each with TBST.[17][18]

  • Detection:

    • Prepare the ECL detection reagents according to the manufacturer's protocol.

    • Incubate the membrane with the ECL reagent for the recommended time.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Visualizing this compound's Mechanism of Action

The following diagrams illustrate the key signaling pathways modulated by this compound and the general workflow for Western blot analysis.

Penfluridol_Signaling_Pathways cluster_this compound This compound cluster_pathways Cellular Pathways cluster_outcomes Cellular Outcomes This compound This compound integrin Integrin Signaling (α6, β4, FAK, ROCK) This compound->integrin er_stress ER Stress (BIP, CHOP, IRE1α) This compound->er_stress ampk AMPK Signaling (p-AMPK) This compound->ampk autophagy Autophagy (LC3B, p62) This compound->autophagy migration Decreased Migration & Invasion integrin->migration er_stress->autophagy apoptosis Apoptosis (Cleaved Caspase-3) er_stress->apoptosis proliferation Decreased Proliferation ampk->proliferation cell_death Cell Death autophagy->cell_death apoptosis->cell_death

Caption: this compound-modulated signaling pathways.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_blotting Blotting Procedure cluster_analysis Analysis arrow arrow cell_culture 1. Cell Culture & this compound Treatment cell_lysis 2. Cell Lysis cell_culture->cell_lysis protein_quant 3. Protein Quantification cell_lysis->protein_quant sample_boil 4. Sample Preparation & Boiling protein_quant->sample_boil sds_page 5. SDS-PAGE sample_boil->sds_page transfer 6. Protein Transfer sds_page->transfer blocking 7. Blocking transfer->blocking primary_ab 8. Primary Antibody Incubation blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation primary_ab->secondary_ab detection 10. Chemiluminescent Detection secondary_ab->detection data_analysis 11. Data Analysis detection->data_analysis

Caption: Western blot experimental workflow.

References

Application Notes and Protocols for the Synthesis and Structure-Activity Relationship Studies of Penfluridol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, biological evaluation, and structure-activity relationship (SAR) analysis of penfluridol derivatives. This compound, a first-generation antipsychotic, has shown promising anticancer activity. However, its clinical application in oncology is hampered by its potent dopamine D2 receptor antagonism, leading to central nervous system (CNS) side effects.[1][2] The development of this compound derivatives with reduced CNS activity while retaining or enhancing anticancer potency is a key area of research.[1][2]

This document outlines the synthetic strategies for modifying the this compound scaffold, detailed protocols for assessing their anticancer efficacy and dopamine receptor affinity, and a summary of SAR data to guide future drug design.

Rationale for the Development of this compound Derivatives

This compound exhibits anticancer effects in various cancer cell lines, including breast, lung, and pancreatic cancer.[3][4] Its mechanism of action involves the modulation of several signaling pathways crucial for cancer cell proliferation, survival, and metastasis, such as the HER2/β-catenin and integrin signaling pathways.[5][6] However, the doses required for anticancer activity are significantly higher than those used for its antipsychotic effects, increasing the risk of neurological side effects.[2] Therefore, the primary goal is to dissociate the anticancer properties of this compound from its antipsychotic effects by synthesizing derivatives with a higher therapeutic index.

Synthesis of this compound Derivatives

The general structure of this compound offers several sites for chemical modification to explore the SAR. These include the diphenylbutyl side chain, the piperidine ring, and the substituted phenyl ring. A general synthetic approach involves the reaction of a substituted 4-phenylpiperidin-4-ol with a suitable alkylating or acylating agent.

General Synthesis Scheme:

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product A 4-(Substituted-phenyl)piperidin-4-ol C N-Alkylation or N-Acylation A->C B 1-Bromo-4,4-bis(4-fluorophenyl)butane (or other alkylating/acylating agents) B->C D This compound Derivative C->D G This compound This compound Derivative HER2 HER2 This compound->HER2 inhibits BetaCatenin β-Catenin HER2->BetaCatenin activates CyclinD1 Cyclin D1 BetaCatenin->CyclinD1 activates Proliferation Cell Proliferation CyclinD1->Proliferation G This compound This compound Derivative Integrin Integrin α6β4 This compound->Integrin inhibits FAK FAK Integrin->FAK activates Paxillin Paxillin FAK->Paxillin activates Rac1_2_3 Rac1/2/3 Paxillin->Rac1_2_3 activates ROCK1 ROCK1 Rac1_2_3->ROCK1 activates MigrationInvasion Cell Migration & Invasion ROCK1->MigrationInvasion

References

Troubleshooting & Optimization

Penfluridol Technical Support Center: Troubleshooting Precipitation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the common challenge of penfluridol precipitation in aqueous buffers during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to precipitating in aqueous buffers?

This compound is a highly lipophilic (fat-loving) molecule, which inherently leads to poor solubility in water-based (aqueous) solutions. Several key physicochemical properties contribute to this:

  • High Lipophilicity (LogP): this compound has a very high LogP value (around 7.3), indicating a strong preference for non-polar, lipid-rich environments over water.[1][2]

  • Chemical Structure: It is a large, complex organic molecule with multiple non-polar ring structures, which limits its favorable interactions with polar water molecules.[3][4]

  • Weakly Basic Nature: this compound is a weak base with a pKa around 8.96.[1] This means it becomes protonated and more soluble in acidic conditions (pH < pKa). In neutral or alkaline buffers (pH ~7 or higher), it exists predominantly in its neutral, less soluble form, making it highly susceptible to precipitation.

Q2: What is the expected solubility of this compound in common laboratory solvents?

This compound is practically insoluble in water but shows high solubility in organic solvents like DMSO and ethanol.[5][6][7] It is crucial to first dissolve it in a suitable organic solvent to create a concentrated stock solution before diluting it into your aqueous experimental buffer.

Q3: I added this compound powder directly to my cell culture media and it didn't dissolve. What went wrong?

Directly adding solid this compound to an aqueous buffer or media will almost certainly result in precipitation or failure to dissolve.[2][5] The high lipophilicity and low aqueous solubility of the compound prevent it from dissolving effectively. The correct procedure is to first prepare a concentrated stock solution in an organic solvent like 100% DMSO and then carefully dilute this stock into the aqueous medium.

Q4: Can the final concentration of the organic co-solvent (like DMSO) in my aqueous buffer affect my experiment?

Yes. While organic solvents are necessary to dissolve this compound, their final concentration in the aqueous buffer can impact experimental results, particularly in cell-based assays.[8][9] High concentrations of DMSO can be cytotoxic or may have unintended biological effects. It is a standard practice to keep the final concentration of the organic co-solvent as low as possible, typically well below 1% and often below 0.1%, and to always include a vehicle control (buffer with the same final concentration of the co-solvent but without the drug) in your experimental design.[8][9]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₂₈H₂₇ClF₅NO[3][5]
Molecular Weight~523.97 g/mol [4][5]
LogP~7.3[2][3]
pKa (Strongest Basic)~8.96[1]
AppearanceWhite to off-white crystalline powder[4][10][11]
Melting Point105-107 °C[2][10][12]
Table 2: Solubility of this compound in Various Solvents
SolventSolubilityConcentration (Molar)Source
WaterInsoluble / <0.5 mg/mL-[2][5][10]
DMSO≥100 mg/mL~190.85 mM[5][7]
Ethanol100 mg/mL~190.85 mM[5][7]

Troubleshooting Precipitation

You have prepared a clear, concentrated stock solution of this compound in DMSO, but upon diluting it into your aqueous buffer (e.g., PBS, cell culture media), you observe immediate or delayed formation of a cloudy precipitate. Use the following guide to diagnose and solve the issue.

G start Precipitation Observed in Aqueous Buffer q1 Step 1: Check Stock Solution Is the stock clear and fully dissolved? start->q1 re_dissolve Action: Re-dissolve stock. Use gentle warming (37°C) or sonication. Ensure no precipitate is visible. q1->re_dissolve No, stock is cloudy q2 Step 2: Review Dilution Method How was the stock added to the buffer? q1->q2 Yes, stock is clear re_dissolve->q1 improve_dilution Action: Improve dilution technique. Add stock dropwise while vortexing/ stirring the buffer. Avoid adding buffer to the concentrated stock. q2->improve_dilution Rapid addition or poor mixing q3 Step 3: Evaluate Final Concentration Is the final concentration too high for the buffer system? q2->q3 Gradual addition with mixing improve_dilution->q2 lower_conc Action: Lower the final working concentration of this compound. q3->lower_conc Alternative solubilize Step 4: Implement Solubilization Strategy (See Decision Tree) q3->solubilize Yes, likely exceeds aqueous solubility limit end Resolved: Clear Solution q3->end No, concentration is low lower_conc->end solubilize->end

Caption: Troubleshooting workflow for this compound precipitation.

If basic troubleshooting does not resolve the precipitation, a more advanced formulation strategy is required. Use the following decision tree to select an appropriate method.

G start Select Solubilization Strategy q1 Is the experimental pH flexible? start->q1 ph_adjust Strategy 1: pH Adjustment Lower buffer pH to < 7. Increases solubility of the weakly basic this compound. q1->ph_adjust Yes q2 Are co-solvents tolerated in the assay? q1->q2 No (pH must be fixed) cosolvent Strategy 2: Use Co-solvents Increase final DMSO/Ethanol %. (Caution: Max 0.5-1% for most cell-based assays). q2->cosolvent Yes (within limits) q3 Is the use of excipients permissible? q2->q3 No (assay is sensitive) cyclodextrin Strategy 3: Use Cyclodextrins Formulate with HP-β-CD to create an inclusion complex, enhancing aqueous solubility. q3->cyclodextrin Yes surfactant Strategy 4: Use Surfactants Use low concentrations of non-ionic surfactants (e.g., Tween® 80, Kolliphor® EL). (Caution: May interfere with some assays). q3->surfactant Yes

Caption: Decision tree for selecting a solubilization strategy.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the standard method for preparing a concentrated stock solution of this compound using an organic co-solvent.

Materials:

  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer and/or sonicator

Methodology:

  • Weigh the desired amount of this compound powder in a sterile tube. For example, to make a 10 mM stock solution, weigh 5.24 mg of this compound.

  • Add the appropriate volume of 100% DMSO to achieve the target concentration. For 5.24 mg, add 1 mL of DMSO for a 10 mM stock.

  • Vortex the tube vigorously for 1-2 minutes until the powder is fully dissolved. A clear solution with no visible particulates should be obtained.

  • If dissolution is slow, gently warm the solution to 37°C for 5-10 minutes or place it in a bath sonicator for 5-10 minutes.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term stability.[7]

Protocol 2: Dilution of this compound Stock into Aqueous Buffer

This protocol details the critical step of diluting the concentrated organic stock into an aqueous medium to minimize local concentration effects that cause precipitation.

Materials:

  • Prepared this compound stock solution (from Protocol 1)

  • Target aqueous buffer (e.g., PBS, DMEM, HBSS) pre-warmed to the experimental temperature (e.g., 37°C)

  • Vortex mixer or magnetic stirrer

Methodology:

  • Bring the target aqueous buffer to the final desired volume in a sterile tube or beaker.

  • While vigorously vortexing or stirring the aqueous buffer, add the required volume of the this compound stock solution drop-by-drop or in a very slow stream. This is the most critical step. Adding the stock solution quickly or into a static buffer will cause immediate precipitation.

  • For example, to make a 10 µM final concentration in 10 mL of buffer from a 10 mM stock, add 10 µL of the stock solution to the 10 mL of buffer while it is actively mixing.

  • Continue to mix the final solution for another 30-60 seconds to ensure homogeneity.

  • Visually inspect the solution for any signs of cloudiness or precipitation. Use the solution immediately for best results.

Protocol 3: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs in their hydrophobic core, forming an "inclusion complex" that is water-soluble.[13][14][15] This is a powerful technique for significantly increasing the aqueous solubility of this compound.

G cluster_2 After Complexation This compound This compound (Lipophilic Drug) plus1 + cyclodextrin HP-β-Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) arrow complex Soluble Inclusion Complex pen_in_cd This compound

Caption: Cyclodextrin encapsulates this compound, increasing solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) powder

  • Target aqueous buffer (e.g., PBS)

  • Magnetic stirrer and stir bar

Methodology:

  • Prepare the HP-β-CD solution: Dissolve HP-β-CD in the target aqueous buffer to create a stock solution (e.g., 10-40% w/v). Warming the buffer to 40-50°C can aid dissolution. Let it cool to room temperature.

  • Add this compound: Add this compound powder directly to the HP-β-CD solution. The molar ratio of this compound to cyclodextrin is key; start with a significant molar excess of cyclodextrin (e.g., 1:100 or higher).

  • Complexation: Seal the container and stir the mixture vigorously at room temperature for 24-48 hours, protected from light. This extended mixing time is necessary for the efficient formation of the inclusion complex.

  • Sterilization and Clarification: After stirring, filter the solution through a 0.22 µm sterile filter to remove any undissolved drug and sterilize the preparation. The resulting clear filtrate is your this compound-cyclodextrin formulation, which can now be diluted further in aqueous buffers with a much lower risk of precipitation.

References

Optimizing Penfluridol Concentration for In Vitro Cytotoxicity Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing penfluridol concentration for in vitro cytotoxicity assays. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and key data to ensure the successful execution and interpretation of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro cytotoxicity assays with this compound.

Issue Possible Cause Suggested Solution
No significant cytotoxicity observed at expected concentrations. 1. Suboptimal concentration range: The tested concentrations may be too low for the specific cell line. 2. Incorrect solvent or poor solubility: this compound may not be fully dissolved, reducing its effective concentration. 3. Short incubation time: The duration of treatment may be insufficient for cytotoxic effects to manifest. 4. Cell line resistance: The chosen cell line may be inherently resistant to this compound.1. Widen the concentration range. Based on published data, IC50 values can range from 2 µM to over 30 µM depending on the cell line and incubation time[1][2]. A preliminary broad-range screen (e.g., 0.1 µM to 100 µM) is recommended. 2. This compound is typically dissolved in DMSO. Ensure the stock solution is clear and fully dissolved. The final DMSO concentration in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced toxicity. 3. Increase the incubation time. This compound's cytotoxic effects are time-dependent, with IC50 values often decreasing with longer exposure (e.g., 24h vs. 48h vs. 72h)[1]. 4. Review the literature for the expected sensitivity of your cell line. If data is unavailable, consider testing a sensitive control cell line in parallel.
High variability between replicate wells. 1. Inconsistent cell seeding: Uneven cell distribution across the plate. 2. Edge effects: Evaporation from wells on the plate's perimeter. 3. Drug precipitation: this compound may precipitate at higher concentrations in the culture medium.1. Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting. 2. Avoid using the outer wells of the microplate for experimental data. Fill them with sterile PBS or medium to maintain humidity. 3. Visually inspect the wells for any signs of precipitation after adding the drug. If precipitation is observed, consider preparing fresh dilutions or using a lower top concentration.
Discrepancy with published IC50 values. 1. Different experimental conditions: Variations in cell line passage number, cell density, serum concentration, or cytotoxicity assay method can influence results. 2. Purity of this compound: The purity of the compound can affect its potency.1. Standardize your protocol and ensure all parameters are consistent with the cited literature if you are trying to replicate findings. Key parameters include cell seeding density and serum percentage in the medium. 2. Use a high-purity grade of this compound and verify its source.
Unexpected cell morphology changes. 1. Cytotoxic mechanism: this compound can induce apoptosis, autophagy, and cell cycle arrest, all of which are associated with distinct morphological changes[2][3]. 2. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can also alter cell morphology.1. Document any observed morphological changes, as they may provide insights into the mechanism of action. 2. Always include a vehicle control (medium with the same concentration of solvent used for the drug dilutions) to differentiate between drug- and solvent-induced effects.

Frequently Asked Questions (FAQs)

1. What is a typical starting concentration range for this compound in a cytotoxicity assay?

A good starting point is a logarithmic or semi-logarithmic dilution series ranging from 0.1 µM to 100 µM. This broad range will help in identifying the dynamic range of this compound's cytotoxic effect on your specific cell line.

2. What is the recommended solvent for this compound?

Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing this compound stock solutions[4]. It is crucial to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.

3. How long should I incubate the cells with this compound?

Incubation times of 24, 48, and 72 hours are frequently reported[1][5]. The cytotoxic effect of this compound is often time-dependent, with lower IC50 values observed at longer incubation periods[1].

4. Which cytotoxicity assay is best for use with penflurid-ol?

Standard colorimetric or fluorometric assays that measure metabolic activity, such as MTT, MTS, or resazurin-based assays, are suitable[4][6][7]. Sulforhodamine B (SRB) assays, which measure cellular protein content, are also a valid option[5]. The choice of assay may depend on the specific cell line and laboratory resources.

5. What are the known mechanisms of this compound-induced cytotoxicity?

This compound has been shown to induce cytotoxicity through various mechanisms, including:

  • Induction of apoptosis and autophagy [2][3].

  • Cell cycle arrest , often at the G0/G1 phase[3][8].

  • Inhibition of key signaling pathways , such as the Akt/GLI1 and MAPK pathways[1][9].

  • Disruption of cholesterol homeostasis [10].

  • Induction of mitochondrial damage [11].

6. Does this compound affect non-cancerous cells?

This compound has been shown to have selective cytotoxicity towards cancer cells compared to normal cells in some studies[12]. However, it is essential to determine the cytotoxicity profile in relevant non-cancerous cell lines for your specific research question to assess its therapeutic index. For instance, in Human Umbilical Vein Endothelial Cells (HUVECs), this compound showed no effect on viability at concentrations up to 1 µM, with cytotoxicity observed at 3-5 µM after 48 hours[4].

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) of this compound varies significantly depending on the cell line and the duration of treatment. The following table summarizes IC50 values reported in the literature.

Cell Line Cancer Type 24h IC50 (µM) 48h IC50 (µM) 72h IC50 (µM) Reference
Glioblastoma (various lines) Glioblastoma4 - 102 - 52 - 5[1]
Pancreatic Cancer (Panc-1, BxPC-3, AsPC-1) Pancreatic Cancer6 - 7--[2][3]
Breast Cancer (MCF-7, MDA-MB-231) Breast Cancer~5--[11]
Paclitaxel-Sensitive Breast Cancer Breast Cancer--2 - 3[2]
Paclitaxel-Resistant Breast Cancer Breast Cancer--4 - 5[2]
Acute Myeloid Leukemia (MV4-11) Leukemia4.43.2-[6]
Melanoma (various lines) Melanoma--< 5[12]

Experimental Protocols

Protocol: MTT Cytotoxicity Assay

This protocol provides a general framework for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium appropriate for the cell line

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in culture medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound.

    • Include vehicle control wells (medium with the same concentration of DMSO as the highest drug concentration) and untreated control wells.

    • Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization of Formazan:

    • Carefully remove the medium.

    • Add 100 µL of solubilization buffer (e.g., DMSO) to each well.

    • Pipette up and down to dissolve the formazan crystals completely.

  • Data Acquisition:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the drug concentration (on a logarithmic scale) and determine the IC50 value using non-linear regression analysis.

Visualizations

Signaling Pathways and Workflows

Penfluridol_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture & Harvest Cells Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Drug_Dilution 3. Prepare this compound Dilutions Treatment 4. Treat Cells (24-72h) Drug_Dilution->Treatment MTT_Addition 5. Add MTT Reagent Treatment->MTT_Addition Incubation 6. Incubate (2-4h) MTT_Addition->Incubation Solubilization 7. Solubilize Formazan Incubation->Solubilization Read_Absorbance 8. Read Absorbance (570nm) Solubilization->Read_Absorbance IC50_Calc 9. Calculate IC50 Read_Absorbance->IC50_Calc

Caption: Workflow for a typical in vitro cytotoxicity assay using this compound.

Penfluridol_Signaling_Pathway cluster_akt_gli1 Akt/GLI1 Pathway cluster_mapk MAPK Pathway cluster_effects Cellular Effects This compound This compound pAkt p-Akt (Ser473) This compound->pAkt inhibits PP2A PP2A This compound->PP2A activates GLI1 GLI1 pAkt->GLI1 Stemness Stemness Factors (OCT4, Nanog, Sox2) GLI1->Stemness Growth_Suppression Tumor Growth Suppression GLI1->Growth_Suppression Stemness->Growth_Suppression pERK p-ERK PP2A->pERK pJNK p-JNK PP2A->pJNK pERK->Growth_Suppression Apoptosis Apoptosis pJNK->Apoptosis

Caption: Key signaling pathways modulated by this compound leading to cytotoxicity.

References

addressing inconsistent tumor growth in penfluridol xenograft models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent tumor growth in penfluridol xenograft models. The information is tailored for scientists and drug development professionals to help ensure the reproducibility and reliability of their preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported anti-cancer activity?

This compound is a first-generation antipsychotic drug belonging to the diphenylbutylpiperidine class.[1] It is characterized by a long elimination half-life of up to one week.[1] Recently, it has been repurposed for oncology research due to its demonstrated anti-cancer effects in various cancer cell lines, including breast, pancreatic, glioblastoma, and lung cancer.[1]

Q2: What are the known mechanisms of action for this compound's anti-tumor effects?

This compound exerts its anti-tumor effects through multiple mechanisms, which can contribute to variability in tumor response. These include:

  • Induction of Apoptosis and Autophagy: this compound can trigger programmed cell death (apoptosis) and a cellular self-degradation process (autophagy) in cancer cells.[2]

  • Cell Cycle Arrest: It can halt the proliferation of cancer cells by inducing G0/G1 phase cell cycle arrest.[2]

  • Inhibition of Angiogenesis: this compound can impede the formation of new blood vessels that tumors need to grow.

  • Modulation of the Tumor Microenvironment: It can affect the immune cells within the tumor microenvironment, potentially enhancing anti-tumor immunity.[2]

Q3: What is the recommended dosage of this compound in mouse xenograft models?

Reported effective dosages of this compound in xenograft models typically range from 10 mg/kg to 40 mg/kg, administered orally or via intraperitoneal injection.[3][4] The optimal dose can vary depending on the cancer cell line and the tumor model.

Q4: How is this compound's long half-life relevant to xenograft studies?

This compound has a long half-life, which means it remains in the body for an extended period.[1] This can be advantageous for maintaining therapeutic concentrations with less frequent dosing (e.g., once or twice a week).[5][6] However, this property also requires careful consideration of the dosing schedule to avoid potential toxicity and to ensure consistent drug exposure across all animals in a study.

Troubleshooting Inconsistent Tumor Growth

Inconsistent tumor growth is a common challenge in xenograft studies and can be particularly pronounced when working with a long-acting compound like this compound. The following guide addresses potential causes and solutions.

Issue 1: High Variability in Tumor Growth Rates Between Animals in the Same Treatment Group
Potential Cause Troubleshooting/Recommendation
Inter-animal variation in drug metabolism Species differences in drug metabolism can affect the efficacy of a compound.[7] Consider using mouse strains that are "humanized" for drug metabolism pathways to improve the translatability of results.[7]
Inconsistent drug administration Ensure precise and consistent oral gavage or injection technique for all animals. For oral administration, confirm that the entire dose is delivered and not regurgitated.
Variable drug absorption and distribution This compound is lipophilic and distributes to fatty tissues.[8] Differences in body composition (e.g., fat-to-lean mass ratio) between mice can lead to variable drug distribution and availability at the tumor site. Normalize animal age and weight at the start of the study and ensure consistent diet.
Suboptimal dosing schedule A suboptimal dosing schedule for a long half-life drug can lead to fluctuations in drug exposure.[9] Consider pharmacokinetic studies to determine the optimal dosing interval to maintain steady-state concentrations.
Cell line heterogeneity The cancer cell line itself may be heterogeneous, with subclones that have different growth rates and sensitivities to this compound. Perform cell line authentication and characterization.
Issue 2: Poor or No Tumor Engraftment in a Subset of Animals
Potential Cause Troubleshooting/Recommendation
Poor cell viability or handling Ensure high cell viability (>90%) before injection. Minimize the time between cell harvesting and injection. Keep cells on ice to maintain viability.
Incorrect injection technique For subcutaneous models, ensure the injection is into the subcutaneous space and not intradermal or intraperitoneal. For orthotopic models, precise anatomical placement is critical.
Insufficient cell number The optimal number of cells for injection can vary between cell lines. Titrate the cell number to determine the minimum required for consistent tumor formation.
Host immune response Even in immunodeficient mice, some residual immune activity can clear injected cancer cells. Ensure the use of a highly immunodeficient strain (e.g., NSG mice) if engraftment is a persistent issue.
Issue 3: Tumors Initially Respond to this compound but then Resume Growth
Potential Cause Troubleshooting/Recommendation
Development of drug resistance Cancer cells can develop resistance to this compound by upregulating anti-apoptotic proteins like Bcl-2.[2] Consider combination therapies to overcome resistance. This compound's effect on BxPC-3 and AsPC-1 tumor xenografts was less pronounced when combined with chloroquine.[2]
Selection for a resistant subclone The initial tumor may have contained a small population of this compound-resistant cells that were selected for during treatment.
Changes in the tumor microenvironment The tumor microenvironment can evolve during treatment, potentially leading to reduced drug efficacy.

Data Summary

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
A375Melanoma~572[5]
B16Melanoma~772[5]
Panc-1Pancreatic6-724[10]
BxPC-3Pancreatic6-724[10]
AsPC-1Pancreatic6-724[10]
MDA-MB-231Breast (TNBC)6-824
HCC1806Breast (TNBC)6-824
4T1Breast (TNBC)6-824

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Cancer ModelAdministration RouteDosageTumor Growth InhibitionReference
A549 (lung) xenograftOral10 mg/kgSignificant inhibition[3]
BxPC-3 (pancreatic) xenograft--48% suppression[10]
AsPC-1 (pancreatic) xenograft--40% suppression[10]
Panc-1 (pancreatic) orthotopic--80% suppression[10]
A375 (melanoma) subcutaneousIntraperitoneal15 mg/kg (twice a week)61% inhibition[5]
B16 (melanoma) subcutaneousIntraperitoneal15 mg/kg (twice a week)45% reduction[5]
Colorectal cancer xenograft-20 mg/kg/daySignificant suppression[4]
Colorectal cancer xenograft-40 mg/kg/daySignificant suppression[4]
TNBC orthotopic--49% suppression
TNBC brain metastasis (intracardiac)--90% inhibition
TNBC brain metastasis (intracranial)--72% inhibition

Experimental Protocols

A generalized protocol for a subcutaneous xenograft study is provided below. Specific details may need to be optimized for your particular cell line and experimental goals.

Protocol: Subcutaneous Xenograft Model

  • Cell Culture and Preparation:

    • Culture cancer cells in their recommended medium to ~80% confluency.

    • Harvest cells using trypsin and wash with sterile, serum-free medium or PBS.

    • Perform a cell count and assess viability using a method such as trypan blue exclusion. Viability should be >90%.

    • Resuspend cells in a sterile, serum-free medium or PBS at the desired concentration (e.g., 1 x 10^7 cells/mL). Keep the cell suspension on ice.

  • Animal Handling and Injection:

    • Use immunodeficient mice (e.g., nude, SCID, or NSG), typically 6-8 weeks old.

    • Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).

    • Shave and sterilize the injection site on the flank of the mouse.

    • Inject the cell suspension (typically 100-200 µL) subcutaneously.

  • Tumor Monitoring and Measurement:

    • Monitor the animals regularly for tumor development.

    • Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

  • This compound Treatment:

    • Randomize animals into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).

    • Prepare this compound for administration (e.g., dissolved in a suitable vehicle for oral gavage or injection).

    • Administer this compound according to the planned dosage and schedule. The control group should receive the vehicle only.

  • Endpoint and Data Analysis:

    • Continue treatment and monitoring until the study endpoint (e.g., tumors in the control group reach a maximum allowable size).

    • At the endpoint, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

    • Statistically analyze the tumor growth data to determine the efficacy of this compound.

Visualizations

Penfluridol_Signaling_Pathways cluster_CellCycle Cell Cycle Arrest cluster_Apoptosis Apoptosis cluster_Metastasis Metastasis Inhibition cluster_Microenvironment Tumor Microenvironment This compound This compound G0G1_Arrest G0/G1 Phase Arrest This compound->G0G1_Arrest Mitochondrial_Pathway Mitochondrial-Mediated Apoptosis This compound->Mitochondrial_Pathway FAK_MMP FAK-MMP Signaling This compound->FAK_MMP inhibits Angiogenesis Angiogenesis This compound->Angiogenesis inhibits Immune_Modulation Immune Modulation This compound->Immune_Modulation modulates

Caption: this compound's multifaceted anti-cancer signaling pathways.

Xenograft_Workflow A 1. Cell Culture & Preparation B 2. Animal Preparation & Cell Implantation A->B C 3. Tumor Growth Monitoring B->C D 4. Randomization & Treatment Initiation C->D E 5. Continued Treatment & Monitoring D->E F 6. Endpoint Analysis (Tumor Excision, etc.) E->F

Caption: Standard experimental workflow for a xenograft study.

Troubleshooting_Tree Start Inconsistent Tumor Growth Q1 High inter-animal variability? Start->Q1 A1 Check dosing consistency Optimize dosing schedule Assess animal health & body composition Q1->A1 Yes Q2 Poor/no engraftment? Q1->Q2 No A2 Verify cell viability & number Refine injection technique Consider a more immunodeficient mouse strain Q2->A2 Yes Q3 Tumor regrowth after initial response? Q2->Q3 No A3 Investigate drug resistance mechanisms Consider combination therapies Q3->A3 Yes

Caption: Decision tree for troubleshooting inconsistent tumor growth.

References

overcoming penfluridol solubility issues in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of penfluridol in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in cell culture experiments?

A1: this compound is a first-generation antipsychotic drug that has shown potential as an anti-cancer agent in various studies.[1][2] It is a highly lipophilic compound, meaning it has poor solubility in water-based solutions like cell culture media.[1] This can lead to precipitation of the compound, making it difficult to achieve accurate and reproducible concentrations for in vitro experiments and potentially causing cytotoxicity unrelated to its pharmacological activity.

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is practically insoluble in water but is soluble in organic solvents.[1] Dimethyl sulfoxide (DMSO) and ethanol are the most commonly used solvents for preparing stock solutions of this compound for cell culture applications.[1][3]

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. While tolerance can vary between cell lines, a final DMSO concentration of 0.1% to 0.5% is generally considered safe for most cell lines.[4] It is always recommended to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

Q4: Can I do anything to improve the solubility of this compound in my cell culture medium?

A4: Yes, several strategies can be employed. The most common is to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in pre-warmed cell culture medium.[4] Other methods include the use of solubility enhancers like cyclodextrins.[5][6]

Troubleshooting Guide: this compound Precipitation in Cell Culture Media

Encountering precipitation when adding your this compound solution to the cell culture medium is a common issue. This guide provides a step-by-step approach to troubleshoot and prevent this problem.

Problem: My this compound solution precipitates upon dilution in the cell culture medium.

Potential Causes and Solutions:

  • Cause 1: High Final Concentration of this compound. this compound's low aqueous solubility means it can easily precipitate at higher concentrations in your final culture volume.

    • Solution: Try lowering the final concentration of this compound in your experiment if your experimental design allows.

  • Cause 2: Shock Precipitation. Rapidly diluting a highly concentrated DMSO stock into an aqueous medium can cause the drug to "crash out" of the solution.

    • Solution 1: Stepwise Dilution. Instead of a single large dilution, perform a series of smaller, stepwise dilutions.[4]

    • Solution 2: Slow Addition with Agitation. Add the this compound stock solution dropwise to the pre-warmed cell culture medium while gently vortexing or swirling the tube.[4]

  • Cause 3: Temperature Effects. The solubility of compounds can be temperature-dependent. Adding a cold stock solution to warmer media can sometimes contribute to precipitation.

    • Solution: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.[4]

  • Cause 4: Insufficient Solvent Concentration in the Final Solution. The final concentration of DMSO may not be sufficient to keep the this compound dissolved.

    • Solution: While keeping DMSO toxicity in mind, you might test slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.25%) to see if it improves solubility. Always include a corresponding vehicle control.

Quantitative Data Summary

The following table summarizes the solubility of this compound in common laboratory solvents.

SolventSolubility (mg/mL)Solubility (mM)Reference
DMSO100190.85[1][3]
Ethanol100190.85[1][3]
WaterInsoluble-[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the standard method for preparing this compound for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes

  • Sterile, pre-warmed cell culture medium

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Aseptically weigh out the desired amount of this compound powder.

    • Dissolve the powder in anhydrous, sterile-filtered DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM). Ensure complete dissolution by vortexing.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

  • Preparation of Working Solution:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Pre-warm the required volume of cell culture medium to 37°C.

    • Perform a serial dilution of the stock solution in the pre-warmed medium to achieve the desired final concentration. It is recommended to add the stock solution to the medium and not the other way around to minimize precipitation. For example, to prepare a 10 µM working solution from a 10 mM stock, you can add 1 µL of the stock solution to 1 mL of medium.

    • Gently mix the working solution by inverting the tube or pipetting up and down.

    • Use the freshly prepared working solution for your cell-based assays.

Protocol 2: Enhancing this compound Solubility with Cyclodextrins (General Protocol)

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drugs, forming inclusion complexes with increased aqueous solubility.[6][7] This is a generalized protocol for using cyclodextrins with a hydrophobic compound like this compound.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Sterile deionized water or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

  • Sterile, pre-warmed cell culture medium

Procedure:

  • Prepare a Cyclodextrin Solution:

    • Prepare a stock solution of HP-β-CD in sterile water or PBS (e.g., 45% w/v).

  • Form the this compound-Cyclodextrin Complex:

    • Add the this compound powder to the HP-β-CD solution.

    • Incubate the mixture at room temperature with constant agitation (e.g., on a shaker) for 24-48 hours to allow for complex formation.

    • After incubation, centrifuge the solution to pellet any undissolved this compound. The supernatant will contain the this compound-cyclodextrin inclusion complex.

  • Determine the Concentration of Solubilized this compound:

    • The concentration of this compound in the supernatant can be determined using a suitable analytical method such as UV-Vis spectrophotometry or HPLC.

  • Prepare the Working Solution:

    • Dilute the this compound-cyclodextrin complex solution in pre-warmed cell culture medium to the desired final concentration for your experiment.

Visualizations

Signaling Pathways Affected by this compound

This compound has been shown to impact several key signaling pathways in cancer cells, contributing to its anti-tumor effects.[2][8][9]

Penfluridol_Signaling This compound This compound Integrin Integrin α6β4 This compound->Integrin inhibits HER2 HER2 This compound->HER2 inhibits Dopamine_Receptor Dopamine Receptor This compound->Dopamine_Receptor blocks FAK FAK Integrin->FAK Paxillin Paxillin FAK->Paxillin Rac_ROCK Rac/ROCK Paxillin->Rac_ROCK Migration_Invasion Cell Migration & Invasion Rac_ROCK->Migration_Invasion beta_catenin β-catenin HER2->beta_catenin Paclitaxel_Resistance Paclitaxel Resistance beta_catenin->Paclitaxel_Resistance Antipsychotic_Effect Antipsychotic Effect Dopamine_Receptor->Antipsychotic_Effect

Caption: this compound's mechanisms of action.

Experimental Workflow: Preparing this compound Working Solution

This workflow outlines the key steps for preparing a this compound working solution for cell culture experiments.

Penfluridol_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in DMSO (High Concentration Stock) weigh->dissolve store Aliquot and Store at -20°C/-80°C dissolve->store thaw Thaw Stock Solution store->thaw dilute Dilute Stock in Pre-warmed Medium thaw->dilute prewarm Pre-warm Cell Culture Medium (37°C) prewarm->dilute use Use in Cell Culture Assay dilute->use end End use->end

Caption: Workflow for this compound solution preparation.

Troubleshooting Logic for this compound Precipitation

This diagram illustrates a logical approach to troubleshooting precipitation issues with this compound in cell culture.

Caption: Troubleshooting flowchart for precipitation.

References

Penfluridol Stability and Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the stability and degradation of penfluridol during long-term experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound, potentially indicating its degradation.

Observed Issue Potential Cause Related to Degradation Recommended Actions
Reduced or inconsistent biological activity of this compound in vitro. This compound may have degraded in the stock solution or in the cell culture medium, leading to a lower effective concentration.1. Prepare fresh stock solutions of this compound. 2. Aliquot stock solutions to minimize freeze-thaw cycles.[1] 3. Analyze the concentration and purity of the this compound solution using a validated analytical method (see Experimental Protocols). 4. Consider the compatibility of this compound with the components of your cell culture medium.
Changes in cell morphology or unexpected cytotoxicity. Degradation products of this compound may have different biological activities or toxicities compared to the parent compound.1. Characterize the degradation products in your this compound solution using LC-MS/MS. 2. If degradation is confirmed, prepare fresh, pure this compound solutions for your experiments. 3. Review the literature for the known biological activities of this compound degradation products.
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS). These peaks may correspond to degradation products of this compound.1. Perform a forced degradation study (see Experimental Protocols) to generate potential degradation products as standards. 2. Use a stability-indicating analytical method to separate and identify the unknown peaks.[2][3] 3. Characterize the structure of the degradation products using techniques like high-resolution mass spectrometry.
Precipitation or color change in this compound solutions. This can be a sign of insolubility or chemical degradation, especially under inappropriate storage conditions or in certain solvents.1. Verify the solubility of this compound in your chosen solvent and concentration. This compound is soluble in DMSO and ethanol but insoluble in water.[4] 2. Ensure proper storage conditions (see FAQs). 3. Prepare fresh solutions and filter them before use.

Frequently Asked Questions (FAQs)

1. What are the main factors that can cause this compound to degrade?

This compound is susceptible to degradation under several conditions, including:

  • Acidic and Basic Conditions: Hydrolysis can occur, leading to the cleavage of the molecule.

  • Oxidative Stress: Exposure to oxidizing agents can lead to the formation of N-oxides and other oxidation products.

  • Photolysis: Exposure to UV light can cause degradation.

  • Thermal Stress: High temperatures can accelerate the degradation process.[3]

2. What are the known degradation products of this compound?

Forced degradation studies have identified several degradation products (DPs). The primary metabolic pathway for this compound is oxidative N-dealkylation.[5] A study involving forced degradation under various stress conditions identified five main degradation products.[3]

Summary of this compound Degradation Products [3]

Degradation ProductStress Condition(s)Molecular Formulam/z
DP-1Acid, Base, OxidativeC₂₀H₁₈F₂O312.13
DP-2Acid, Base, OxidativeC₈H₇ClF₃NO237.01
DP-3OxidativeC₂₈H₂₇ClF₅NO₂539.16
DP-4ThermalC₂₈H₂₅ClF₃N483.16
DP-5PhotolyticC₂₈H₂₆ClF₄NO519.16

3. How should I store this compound to ensure its stability?

  • Solid Form: Store this compound powder at -20°C.[6]

  • Stock Solutions: Prepare stock solutions in appropriate solvents like DMSO or ethanol.[4] Aliquot the solutions into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C for long-term storage (up to one year) or -20°C for shorter-term storage (up to one month).[1]

4. What is a stability-indicating analytical method, and why is it important for this compound research?

A stability-indicating analytical method is a validated quantitative analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[7] It is crucial for this compound research to ensure that the observed biological effects are due to the parent drug and not its degradation products, and to accurately quantify the amount of active this compound remaining in a sample over time.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines the conditions for inducing the degradation of this compound to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.1 M hydrochloric acid (HCl).

    • Incubate the mixture at 80°C for 24 hours.

    • Neutralize the solution with an appropriate volume of 0.1 M sodium hydroxide (NaOH) before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.1 M sodium hydroxide (NaOH).

    • Incubate the mixture at 80°C for 24 hours.

    • Neutralize the solution with an appropriate volume of 0.1 M hydrochloric acid (HCl) before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the this compound stock solution and 30% hydrogen peroxide (H₂O₂).

    • Keep the mixture at room temperature for 24 hours.

  • Thermal Degradation:

    • Place the solid this compound powder in a hot air oven at 105°C for 24 hours.

    • Dissolve the heat-treated powder in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose the this compound stock solution in a transparent container to UV light (254 nm) for 24 hours.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

3. Analysis:

  • Analyze all stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC or LC-MS/MS method.

Protocol for Stability-Indicating HPLC Method for this compound

This method can be used to separate this compound from its process-related impurities and degradation products.[3]

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Column: XTerra™ C18 (250×4.6 mm, 5.0μm).[3]

  • Mobile Phase:

    • Solvent A: Methanol and tetrahydrofuran (55:45 v/v).[3]

    • Solvent B: Acetonitrile and tetrahydrofuran (80:20 v/v).[3]

  • Elution: Isocratic elution with a 60:40 (v/v) mixture of Solvent A and Solvent B.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 245 nm.[3]

  • Retention Times:

    • This compound: ~5.29 min.[3]

    • Impurity 1: ~4.51 min.[3]

    • Impurity 2: ~9.95 min.[3]

    • Impurity 3: ~7.64 min.[3]

Visualizations

Penfluridol_Degradation_Troubleshooting start Start: Experiment with this compound issue Observe Issue: - Reduced Activity - Cell Morphology Change - Unknown HPLC Peaks start->issue check_storage Verify Proper Storage and Handling of this compound issue->check_storage prepare_fresh Prepare Fresh This compound Solution check_storage->prepare_fresh If issues found analyze_purity Analyze Purity and Concentration of Solution check_storage->analyze_purity If no issues found prepare_fresh->analyze_purity degradation_suspected Degradation Suspected analyze_purity->degradation_suspected forced_degradation Perform Forced Degradation Study degradation_suspected->forced_degradation Yes modify_protocol Modify Experimental Protocol: - Use fresh solution - Adjust storage/handling degradation_suspected->modify_protocol No (pure) characterize_dps Characterize Degradation Products (DPs) by LC-MS/MS forced_degradation->characterize_dps assess_dp_activity Assess Biological Activity of DPs (if necessary) characterize_dps->assess_dp_activity assess_dp_activity->modify_protocol end End: Reliable Experimental Results modify_protocol->end

Caption: Troubleshooting workflow for this compound degradation.

Dopamine_D2_Receptor_Signaling This compound, as a D2R antagonist, blocks this pathway. cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ion_Channels Modulation of Ion Channels (K+, Ca2+) G_protein->Ion_Channels Akt_GSK3 Akt/GSK-3β Pathway G_protein->Akt_GSK3 modulates cAMP cAMP AC->cAMP produces Dopamine Dopamine / this compound (Antagonist) Dopamine->D2R PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB Phosphorylation PKA->CREB phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression

Caption: this compound's effect on Dopamine D2 receptor signaling.

Penfluridol_Anticancer_Signaling Simplified signaling pathways affected by this compound in cancer cells. cluster_akt Akt/GLI1 Pathway cluster_autophagy Autophagy & Apoptosis This compound This compound Akt p-Akt (Ser473) This compound->Akt ER_Stress Endoplasmic Reticulum Stress This compound->ER_Stress GLI1 GLI1 Akt->GLI1 Stemness Cancer Stem Cell Markers (OCT4, Nanog) GLI1->Stemness Autophagy Autophagy ER_Stress->Autophagy Apoptosis Apoptosis Autophagy->Apoptosis

Caption: Anticancer signaling pathways modulated by this compound.

References

identifying and minimizing off-target effects of penfluridol in research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and minimize the off-target effects of penfluridol in their experiments.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of this compound?

This compound is a long-acting antipsychotic drug that primarily functions as an antagonist of the dopamine D2 receptor.[1][2][3] By blocking these receptors, it reduces the overactivity of dopamine pathways, which is the basis for its therapeutic effect in treating schizophrenia and other psychoses.[1]

2. What are the known off-target effects of this compound?

This compound is known to interact with a variety of other receptors and cellular pathways, which can lead to off-target effects in research settings. These include:

  • G-Protein Coupled Receptors (GPCRs): Besides the dopamine D2 receptor, this compound also shows antagonistic activity at serotonin (5-HT2), alpha-adrenergic, and histamine H1 receptors.[1]

  • Ion Channels: It acts as a T-type calcium channel blocker.[2]

  • Enzymatic Activity: Recent studies have identified that this compound can inhibit N-linked glycoprotein processing by targeting the MAN1A1 mannosidase, a Golgi enzyme involved in N-glycan maturation.[4][5]

  • Signaling Pathways: this compound has been shown to suppress various signaling pathways implicated in cancer progression, including the HER2/β-catenin, Akt, and integrin downstream signaling pathways.[2][6] It can also induce ER stress and the unfolded protein response.[7]

3. How can I minimize off-target effects in my cell culture experiments?

Minimizing off-target effects is crucial for ensuring the validity of your experimental results. Here are a few strategies:

  • Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that elicits your desired on-target effect to reduce the likelihood of engaging off-target molecules.

  • Employ Control Compounds: Include structurally related but inactive compounds as negative controls. Additionally, using compounds with known, specific off-target activities can help to dissect the observed phenotype.

  • Utilize Rescue Experiments: If you hypothesize that an observed effect is due to off-target activity, attempt to rescue the phenotype by overexpressing the putative off-target protein or by supplementing the pathway that has been inhibited.

  • Orthogonal Approaches: Confirm your findings using non-pharmacological methods, such as siRNA or CRISPR/Cas9-mediated knockdown/knockout of the intended target, to ensure the observed phenotype is not a result of off-target effects of this compound.[8]

4. Are there derivatives of this compound with fewer off-target effects?

Yes, research is ongoing to develop derivatives of this compound with improved target specificity.[9] For instance, some analogs have been synthesized that show reduced affinity for certain central nervous system (CNS) receptors, which are associated with neurological side effects.[10] When planning your experiments, it may be beneficial to investigate whether a more specific analog is available that suits your research needs.

Troubleshooting Guides

Problem: I am observing unexpected cellular phenotypes that are inconsistent with dopamine D2 receptor antagonism.

This is a common issue when working with pharmacologically active compounds like this compound. The unexpected phenotypes are likely due to its off-target activities.

Troubleshooting Workflow:

G A Unexpected Phenotype Observed C Literature Review for Known This compound Off-Targets A->C B Hypothesize Potential Off-Targets (e.g., 5-HT2R, T-type Ca2+ channels, MAN1A1) D Perform Target Engagement Assays (e.g., Cellular Thermal Shift Assay) B->D E Gene Expression Analysis (RNA-seq) B->E F Proteomic Analysis (e.g., Mass Spectrometry) B->F C->B G Validate Off-Target Involvement (siRNA/CRISPR Knockdown of Putative Off-Target) D->G E->G F->G H Confirm Phenotype Rescue G->H I Conclusion: Off-Target Effect Identified H->I

Caption: Troubleshooting workflow for identifying off-target effects.

Detailed Steps:

  • Hypothesize Potential Off-Targets: Based on the observed phenotype, consult the literature to form hypotheses about which of this compound's known off-targets might be responsible. For example, if you observe changes in protein glycosylation, MAN1A1 is a likely candidate.[4][7]

  • Target Engagement Assays: Directly measure the binding of this compound to the hypothesized off-target proteins in your experimental system. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

  • Gene Expression and Proteomic Analysis: Perform RNA sequencing or mass spectrometry-based proteomics to get a global view of the changes occurring in your cells upon this compound treatment. This can provide clues about the affected pathways and potential off-targets.[7]

  • Validate Off-Target Involvement: Once you have a putative off-target, use genetic approaches like siRNA or CRISPR to reduce its expression. If the this compound-induced phenotype is diminished or absent in the knockdown/knockout cells, it strongly suggests the involvement of that off-target.

  • Phenotype Rescue: In parallel, attempt to rescue the phenotype by overexpressing the identified off-target. If the phenotype is reversed, it further confirms your finding.

Quantitative Data Summary

The following table summarizes the binding affinities (Ki values) of this compound for various CNS receptors. Lower Ki values indicate higher binding affinity.

Receptor/TransporterKi (nM)
Serotonin Receptors
5-HT1A356
5-HT1D3560
5-HT2A361
5-HT2B184
5-HT2C881
5-HT5A10,000
5-HT610,000
5-HT7280
Dopamine Receptors
D1147
D2159
D3136
D410,000
D5125
Opioid Receptors
κ-opioid10,000
μ-opioid867
δ-opioid1714
Histamine Receptors
H110,000
H210,000
Transporters
Norepinephrine (NET)588
Serotonin (SERT)10,000
Dopamine (DAT)1714
Adrenoreceptors
α1D602
α2B401
α2C455
β3515

Data sourced from Ashraf-Uz-Zaman et al., 2019.[2]

Key Experimental Protocols

1. Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is adapted from standard CETSA methodologies to determine if this compound binds to a specific protein of interest in intact cells.

Materials:

  • Cells of interest

  • This compound

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Antibodies for the protein of interest and a loading control

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment: Treat cultured cells with this compound at various concentrations. Include a DMSO vehicle control.

  • Heating: After incubation, wash the cells with PBS and resuspend them in PBS. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Lysis: Immediately after heating, lyse the cells by freeze-thawing or by adding lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.

  • Western Blotting: Collect the supernatant, which contains the soluble proteins. Analyze the protein concentration and perform Western blotting to detect the amount of the soluble protein of interest at each temperature.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both the this compound-treated and control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates that it is binding to and stabilizing the protein of interest.

2. RNA Sequencing for Global Gene Expression Analysis

This protocol provides a general workflow for identifying transcriptional changes induced by this compound.

G A Cell Culture and This compound Treatment B RNA Extraction A->B C Library Preparation (mRNA selection, fragmentation, cDNA synthesis) B->C D High-Throughput Sequencing C->D E Data Analysis (Quality control, alignment, differential expression) D->E F Pathway Enrichment Analysis E->F G Identification of Dysregulated Pathways F->G G cluster_this compound This compound cluster_targets Molecular Targets cluster_effects Cellular Effects This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonizes HT2R Serotonin 5-HT2 Receptor This compound->HT2R Antagonizes T_Ca T-type Ca2+ Channel This compound->T_Ca Blocks MAN1A1 MAN1A1 Mannosidase This compound->MAN1A1 Inhibits Antipsychotic Antipsychotic Effect D2R->Antipsychotic HT2R->Antipsychotic Ca_Influx Decreased Ca2+ Influx T_Ca->Ca_Influx Glycosylation Altered N-linked Glycosylation MAN1A1->Glycosylation ER_Stress ER Stress Glycosylation->ER_Stress

References

Technical Support Center: Mitigating Penfluridol-Induced Neurotoxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to mitigate penfluridol-induced neurotoxicity in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced neurotoxicity?

This compound, a typical antipsychotic, primarily exerts its effects through the antagonism of dopamine D2 receptors.[1][2] While this action is therapeutic for psychosis, the blockade of these receptors in the nigrostriatal pathway can lead to extrapyramidal symptoms (EPS), which are manifestations of neurotoxicity.[3][4] Emerging evidence suggests that the neurotoxic effects of typical antipsychotics, like the structurally and functionally similar haloperidol, may also be linked to the induction of oxidative stress in the brain.[5][6][7]

Q2: What are the common signs of this compound-induced neurotoxicity in animal models?

In animal models, particularly rodents, this compound-induced neurotoxicity often manifests as motor abnormalities that are analogous to human EPS. These can include:

  • Catalepsy: A state of immobility and reluctance to move, which can be measured by the bar test or the grid test.

  • Motor coordination deficits: These can be assessed using a rotarod apparatus.

  • Tremors and abnormal movements: Observation of the animals for any involuntary movements.

At the cellular level, neurotoxicity can be identified by markers of oxidative stress (e.g., increased malondialdehyde levels), neuroinflammation, and neuronal apoptosis in brain regions such as the striatum and prefrontal cortex.

Q3: Are there any potential strategies to mitigate this compound-induced neurotoxicity?

While specific studies on mitigating this compound-induced neurotoxicity are limited, research on similar typical antipsychotics suggests that co-administration of agents with antioxidant and neuroprotective properties could be a viable strategy. Given the likely involvement of oxidative stress, antioxidants may help to counteract the cellular damage induced by this compound.

Q4: What types of antioxidants or neuroprotective agents could be investigated?

Based on studies with other antipsychotics and in the broader field of neuroprotection, the following classes of agents could be explored:

  • Natural Antioxidants: Vitamins E and C, curcumin, resveratrol, and extracts from medicinal plants like Ginkgo biloba have shown neuroprotective effects in various models of neurotoxicity.

  • N-acetylcysteine (NAC): A precursor to the antioxidant glutathione, NAC has demonstrated protective effects against drug-induced oxidative stress in the brain.

  • Coenzyme Q10: A vital component of the mitochondrial electron transport chain that also functions as a potent antioxidant.

Researchers should consider the pharmacokinetic and pharmacodynamic properties of these agents to ensure they can cross the blood-brain barrier and be administered in a relevant time frame in relation to this compound.

Troubleshooting Guides

Problem: High incidence of severe extrapyramidal symptoms (EPS) in our animal cohort treated with this compound.

  • Possible Cause: The dose of this compound may be too high for the specific animal strain or species being used.

  • Troubleshooting Steps:

    • Dose-Response Study: Conduct a preliminary dose-response study to determine the minimum effective dose of this compound for your primary experimental endpoint and the threshold for inducing severe EPS.

    • Co-administration of a Mitigating Agent: Consider the concurrent administration of a neuroprotective agent, such as an antioxidant. This would require a new experimental design to evaluate the efficacy of the co-treatment.

    • Refine Behavioral Assessments: Ensure that the methods for assessing EPS are sensitive enough to detect early signs of neurotoxicity, allowing for intervention or dose adjustment before severe symptoms develop.

Problem: We are not observing significant neuroprotective effects with our chosen antioxidant.

  • Possible Cause: The dosage of the antioxidant may be insufficient, or its bioavailability in the central nervous system may be low. The timing of administration relative to this compound might also be suboptimal.

  • Troubleshooting Steps:

    • Pharmacokinetic Analysis: If possible, conduct a pharmacokinetic study to measure the concentration of the antioxidant in the brain tissue of your animal model.

    • Dose-Escalation Study: Perform a dose-escalation study for the antioxidant to determine if a higher dose can produce a significant neuroprotective effect without causing toxicity itself.

    • Vary Administration Timing: Investigate different administration schedules, such as pre-treatment with the antioxidant before this compound administration, to see if this enhances its protective effects.

Quantitative Data Summary

The following tables summarize dosages used in animal studies to induce neurotoxicity with typical antipsychotics and potential dosages for mitigating agents based on studies with similar compounds.

Table 1: Dosages of Typical Antipsychotics for Inducing Neurotoxicity in Rodent Models

AntipsychoticAnimal ModelRoute of AdministrationDosage RangeObserved Neurotoxic Effects
HaloperidolRatSubcutaneous>0.5 mg/kgCatalepsy, increased EMG activity
FluphenazineRatSubcutaneous>0.5 mg/kgCatalepsy, increased EMG activity
This compoundRatOral4-16 mg/kgCatalepsy[8]

Note: The neurotoxic threshold can vary depending on the animal strain, age, and sex.

Table 2: Potential Mitigating Agents and Their Dosages in Animal Studies (from studies with similar neurotoxicants)

Mitigating AgentAnimal ModelRoute of AdministrationDosage RangeRationale for Use
Vitamin ERatOral100-500 mg/kgAntioxidant, protects against lipid peroxidation
N-acetylcysteine (NAC)Mouse/RatIntraperitoneal/Oral50-200 mg/kgGlutathione precursor, antioxidant
CurcuminRatOral50-300 mg/kgAntioxidant, anti-inflammatory
ResveratrolMouse/RatOral20-100 mg/kgAntioxidant, activates sirtuins

Disclaimer: The efficacy of these agents against this compound-induced neurotoxicity needs to be experimentally validated.

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Catalepsy in Rats

  • Animals: Male Wistar rats (200-250 g) are housed individually with ad libitum access to food and water on a 12-h light/dark cycle.

  • Drug Administration: this compound is suspended in a 1% Tween 80 solution and administered orally (p.o.) at the desired dose (e.g., 5 mg/kg). Control animals receive the vehicle only.

  • Catalepsy Assessment (Bar Test):

    • At 1, 2, 4, 8, and 24 hours post-administration, place the rat's forepaws on a horizontal wooden bar (1.5 cm in diameter) elevated 9 cm above the surface.

    • Measure the time (in seconds) the rat maintains this unnatural posture. A cut-off time of 180 seconds is typically used.

    • An increase in the time spent on the bar is indicative of catalepsy.

  • Data Analysis: Compare the catalepsy scores between the this compound-treated and control groups using an appropriate statistical test (e.g., Mann-Whitney U test or ANOVA).

Protocol 2: Evaluation of a Neuroprotective Agent Against this compound-Induced Oxidative Stress

  • Experimental Groups:

    • Group 1: Vehicle control

    • Group 2: this compound only (e.g., 5 mg/kg, p.o.)

    • Group 3: Neuroprotective agent only (e.g., NAC at 100 mg/kg, i.p.)

    • Group 4: Neuroprotective agent + this compound

  • Drug Administration: Administer the neuroprotective agent 30-60 minutes before this compound.

  • Tissue Collection: At 24 hours after this compound administration, euthanize the animals and dissect the striatum and prefrontal cortex on ice.

  • Biochemical Assays:

    • Lipid Peroxidation (MDA Assay): Homogenize the brain tissue and measure the levels of malondialdehyde (MDA) using a commercially available kit.

    • Antioxidant Enzyme Activity: Measure the activity of enzymes such as superoxide dismutase (SOD) and catalase in the tissue homogenates.

    • Glutathione (GSH) Levels: Determine the levels of reduced glutathione using a colorimetric assay.

  • Data Analysis: Compare the levels of oxidative stress markers between the different experimental groups using a one-way ANOVA followed by a post-hoc test. A significant reduction in MDA levels and a restoration of antioxidant enzyme activity in the co-treated group compared to the this compound-only group would indicate a neuroprotective effect.

Visualizations

Penfluridol_Neurotoxicity_Pathway This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonism Nigrostriatal Nigrostriatal Pathway D2R->Nigrostriatal Dysregulation OxidativeStress Increased Oxidative Stress Nigrostriatal->OxidativeStress Leads to Neurotoxicity Neurotoxicity (e.g., EPS) OxidativeStress->Neurotoxicity Causes Antioxidants Antioxidants (e.g., NAC, Vit E) Antioxidants->OxidativeStress Inhibits

Caption: Hypothesized pathway of this compound-induced neurotoxicity.

Experimental_Workflow start Start: Animal Acclimatization grouping Randomization into Experimental Groups start->grouping treatment Drug Administration: Mitigating Agent (if any) followed by this compound grouping->treatment behavioral Behavioral Assessment (e.g., Catalepsy Test) treatment->behavioral biochemical Euthanasia & Tissue Collection for Biochemical Assays behavioral->biochemical analysis Data Analysis (Statistical Comparison) biochemical->analysis end End: Conclusion on Mitigation analysis->end

Caption: Experimental workflow for testing mitigation strategies.

References

Technical Support Center: Optimizing Oral Gavage Administration of Penfluridol in Mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully administering penfluridol to mice via oral gavage.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the preparation and administration of this compound.

Problem Potential Cause(s) Recommended Solution(s)
This compound powder will not dissolve or forms clumps in the vehicle. This compound is poorly soluble in aqueous solutions.- Use a vehicle known to be suitable for suspending hydrophobic compounds, such as 0.5% carboxymethylcellulose (CMC-Na) or a corn oil-based vehicle. - For some applications, a self-microemulsifying drug delivery system (SMEDDS) can be formulated to improve solubility. - Ensure vigorous mixing (e.g., vortexing, sonication) during preparation to create a homogenous suspension.
The this compound suspension is too viscous and difficult to draw into the syringe or dispense through the gavage needle. The concentration of this compound or the suspending agent (e.g., CMC-Na) is too high.- Reduce the concentration of the suspending agent. - Gently warm the vehicle before adding this compound to decrease viscosity. - Use a larger gauge gavage needle if possible, without causing harm to the animal.
The gavage needle becomes clogged during administration. The this compound suspension is not homogenous, and particles are blocking the needle.- Ensure the suspension is thoroughly mixed immediately before each administration. - Consider preparing smaller batches of the suspension to ensure freshness and homogeneity. - If clogging persists, sonicate the suspension for a short period before drawing it into the syringe.
The mouse shows signs of distress during or after gavage (e.g., struggling, coughing, fluid from the nose). The gavage needle may have entered the trachea, or the administration was too rapid. Esophageal irritation may also occur.- Immediate Action: Stop the procedure immediately. If fluid is seen from the nose, aspiration has likely occurred. The animal should be closely monitored and euthanized if it shows signs of respiratory distress.[1][2] - Prevention: Ensure proper restraint and technique. The gavage needle should be inserted gently along the roof of the mouth and into the esophagus. Administer the solution slowly.[3] Consider using flexible plastic feeding tubes to minimize the risk of esophageal trauma.[1][2]
Inconsistent experimental results between mice receiving the same dose. Inaccurate dosing due to an inhomogeneous suspension. Stress from the gavage procedure affecting the biological outcome.- Ensure the suspension is uniformly mixed before each animal is dosed. - Handle mice gently and consistently to minimize stress. Consider habituating the mice to handling before the experiment begins. - For long-term studies, consider less stressful alternatives to gavage, such as voluntary consumption of medicated jelly.
Mice exhibit adverse effects such as sedation, tremors, or decreased motor activity. These can be known side effects of this compound, particularly at higher doses.- this compound is a dopamine D2 receptor antagonist and can cause extrapyramidal side effects.[4][5] Doses of 16-32 mg/kg have been shown to decrease locomotor activity in mice. - Closely monitor animals for the onset and severity of adverse effects. - If adverse effects are severe, consider reducing the dose or frequency of administration.

Frequently Asked Questions (FAQs)

1. What is the recommended vehicle for oral gavage of this compound in mice?

There is no single "best" vehicle, and the choice may depend on the specific experimental design. Commonly used vehicles for poorly water-soluble drugs like this compound include:

  • 0.5% Carboxymethylcellulose Sodium (CMC-Na): A common suspending agent that can create a homogenous suspension.[6]

  • Corn Oil: Has been used as a vehicle for this compound and may offer some protective effects in certain disease models.

  • 10% DMSO + 90% Corn Oil: A combination used for some poorly soluble compounds, suitable for low doses.[7]

  • Self-Microemulsifying Drug Delivery System (SMEDDS): A more complex formulation that can improve solubility and potentially bioavailability. One formulation consists of medium-chain triglycerides (MCT) as the oil phase, Cremophor EL as the surfactant, and PEG-400 as the co-surfactant.[8]

2. What is a typical dose of this compound for mice?

A dose of 10 mg/kg administered daily via oral gavage has been used in mice for up to 55 days without significant signs of toxicity, such as changes in body or organ weight.[9] However, the optimal dose will depend on the specific research question and experimental model.

3. How should I prepare a this compound suspension for oral gavage?

For a suspension in 0.5% CMC-Na, a general protocol is as follows:

  • Prepare the 0.5% CMC-Na solution by slowly adding 0.5 g of CMC-Na to 100 mL of sterile water while stirring continuously until fully dissolved.

  • Weigh the required amount of this compound powder.

  • In a separate small container, add a small amount of the CMC-Na vehicle to the this compound powder to create a paste.

  • Gradually add the remaining volume of the CMC-Na vehicle to the paste while continuously mixing (e.g., vortexing) to achieve the final desired concentration.

  • Ensure the final mixture is a homogenous suspension before administration.

4. What is the mechanism of action of this compound?

This compound is a long-acting, first-generation antipsychotic.[4][5] Its primary mechanism of action is the blockade of dopamine D2 receptors in the brain.[4][9] It also has antagonistic effects on serotonin (5-HT2), alpha-adrenergic, and histamine H1 receptors.[4]

5. What are the known pharmacokinetic properties of this compound?

This compound is well-absorbed after oral administration and is highly lipophilic, meaning it distributes extensively into fatty tissues.[5][10] This extensive tissue distribution contributes to its long half-life, which in humans allows for once-weekly dosing.[4][5] It is metabolized in the liver.[4] Specific pharmacokinetic parameters in mice are not well-documented in the available literature.

Quantitative Data Summary

Table 1: this compound Solubility in a Self-Microemulsifying Drug Delivery System (SMEDDS) Vehicle [8]

Vehicle ComponentSolubility (mg/mL)
Soybean Oil117.38 ± 0.09
Medium-Chain Triglycerides (MCT)192.97 ± 0.03
Polysorbate 80 (Tween 80)166.30 ± 0.29
Cremophor EL>200
Polyethylene Glycol 400 (PEG-400)132.79 ± 0.07

Table 2: In Vivo Dosage and Observations in Mice

DoseRouteDurationKey ObservationsReference
10 mg/kg/dayOral Gavage55 daysNo significant changes in body weight, organ weights, or behavioral side effects.[9]
10 mg/kg/dayOral Gavage54 daysNo noted behavioral side effects.[9]
16-32 mg/kgOralSingle DoseSignificant decrease in locomotor activity.[11]

Experimental Protocols

Protocol 1: Preparation of this compound in 0.5% CMC-Na for Oral Gavage

  • Vehicle Preparation:

    • Weigh 0.5 g of carboxymethylcellulose sodium (CMC-Na).

    • In a sterile beaker, add the CMC-Na to 100 mL of purified water while continuously stirring with a magnetic stirrer.

    • Continue stirring until the CMC-Na is completely dissolved and the solution is clear.

  • Suspension Formulation:

    • Calculate the required amount of this compound based on the desired concentration and final volume.

    • Weigh the this compound powder accurately.

    • In a small, sterile tube, add the this compound powder.

    • Add a small volume of the 0.5% CMC-Na vehicle to the powder and mix thoroughly with a spatula or by vortexing to form a smooth paste. This prevents clumping.

    • Gradually add the remaining vehicle to the paste in small portions, mixing thoroughly after each addition.

    • Continue until the final desired volume is reached.

    • Vortex the final suspension for at least one minute to ensure homogeneity.

  • Pre-Administration:

    • Visually inspect the suspension for any clumps or inconsistencies.

    • Immediately before dosing each animal, vortex the suspension to ensure uniform distribution of this compound.

Visualizations

Penfluridol_Mechanism_of_Action cluster_receptors Receptor Targets cluster_effects Downstream Effects This compound This compound D2 Dopamine D2 Receptor This compound->D2 Blocks HT2 Serotonin 5-HT2 Receptor This compound->HT2 Blocks Alpha Alpha-Adrenergic Receptor This compound->Alpha Blocks H1 Histamine H1 Receptor This compound->H1 Blocks antipsychotic Antipsychotic Effects D2->antipsychotic HT2->antipsychotic side_effects Side Effects (e.g., sedation, hypotension) Alpha->side_effects H1->side_effects

Caption: this compound's primary mechanism of action and downstream effects.

Oral_Gavage_Workflow start Start: Prepare this compound Suspension restrain Properly Restrain Mouse start->restrain measure Measure Gavage Needle Length (Nose to Last Rib) restrain->measure insert Gently Insert Needle into Esophagus measure->insert administer Administer Suspension Slowly insert->administer observe Observe for Distress administer->observe end End: Return to Cage and Monitor observe->end

Caption: A simplified workflow for the oral gavage procedure in mice.

Troubleshooting_Gavage start Administering this compound distress Mouse Shows Distress (Coughing, Fluid from Nose)? start->distress stop STOP Immediately Monitor Animal distress->stop Yes resistance Resistance During Insertion? distress->resistance No continue_procedure Continue Administration resistance->continue_procedure No reposition Remove and Re-insert Gently resistance->reposition Yes reposition->resistance

Caption: A decision tree for troubleshooting common oral gavage issues.

References

Technical Support Center: Penflurid_ol Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding penfluridol resistance in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary anticancer mechanism?

This compound is a long-acting oral antipsychotic drug, originally used for schizophrenia, that has been repurposed for its anticancer properties.[1][2][3][4] Its primary mechanism involves acting on multiple cellular targets. It is known to be a dopamine receptor D2 (DRD2) antagonist, but its anticancer effects stem from its ability to induce cell cycle arrest, trigger apoptosis (programmed cell death), and inhibit tumor metastasis and invasion.[1][2][3][5] this compound can also interfere with cancer cell metabolism, induce endoplasmic reticulum (ER) stress, and modulate the tumor microenvironment.[5][6]

Q2: What are the typical signs of emerging this compound resistance in my cell line experiments?

The primary indicator of resistance is a decreased sensitivity of the cancer cell line to this compound. This is experimentally observed as:

  • Increasing IC50 Value: A progressive increase in the half-maximal inhibitory concentration (IC50) value from one experiment to the next.

  • Reduced Apoptosis: A noticeable decrease in the percentage of apoptotic cells at a previously effective concentration of this compound, as measured by assays like Annexin V/PI staining.

  • Altered Cell Morphology: Cells may fail to exhibit the characteristic morphological changes associated with apoptosis (e.g., cell shrinkage, membrane blebbing) after treatment.

  • Resumption of Proliferation: A recovery of cell proliferation rates after initial growth inhibition, observable in cell viability assays like MTT or colony formation assays.[5]

Q3: What are the known molecular mechanisms behind this compound resistance?

While research is ongoing, several mechanisms are proposed to contribute to this compound resistance:

  • Upregulation of Anti-Apoptotic Proteins: Resistant cells may increase the expression of anti-apoptotic proteins, such as those in the Bcl-2 family, which counteract the pro-apoptotic signals induced by this compound.[5]

  • Alterations in Signaling Pathways: Changes in key signaling pathways can confer resistance. For example, upregulation of the HER2/β-catenin pathway has been implicated in resistance to drugs like paclitaxel, and this compound has been shown to overcome this, suggesting this pathway's relevance.[7][8] Similarly, the integrin signaling axis, which is inhibited by this compound, could become altered in resistant cells.[9][10]

  • Changes in Cell Metabolism: this compound is known to interfere with glycolysis. Resistant cells might adapt their metabolic pathways to bypass this inhibition.[5]

  • Enhanced DNA Damage Repair: Cancer cells may develop resistance by improving their ability to repair DNA damage induced by the drug.[5]

Troubleshooting Guides

Problem 1: My cell line's IC50 for this compound is steadily increasing.

This is a classic sign of acquired resistance. The goal is to characterize the resistance and identify strategies to re-sensitize the cells.

Workflow for Investigating Increased IC50

G cluster_0 Phase 1: Confirmation & Characterization cluster_1 Phase 2: Mechanism Investigation cluster_2 Phase 3: Overcoming Resistance A Observe Increasing IC50 (e.g., MTT Assay) B Confirm with Apoptosis Assay (Annexin V/PI) A->B C Establish Resistant Sub-line (Continuous exposure to increasing this compound conc.) B->C D Western Blot Analysis (Compare Parent vs. Resistant) C->D E Analyze Key Pathways: - Anti-Apoptotic (Bcl-2) - Integrin Signaling (α6, β4) - HER2/β-catenin - ER Stress Markers (GRP78, CHOP) D->E F Test Combination Therapies E->F G Combine this compound with: - Paclitaxel - Temozolomide (for Glioblastoma) - Docetaxel (for Prostate Cancer) F->G

Caption: Workflow for troubleshooting this compound resistance.

Suggested Actions:
  • Confirm Resistance: Verify the increased IC50 using a secondary assay that measures a different cellular endpoint, such as an apoptosis assay (e.g., Caspase-3/7 activity or Annexin V staining). A decrease in apoptosis at a given concentration confirms the resistant phenotype.

  • Investigate Molecular Pathways:

    • Western Blotting: Compare the protein expression levels of key signaling molecules between your parental (sensitive) cell line and the newly resistant sub-line. Focus on pathways known to be affected by this compound.[5][7][9]

      • Integrin Signaling: Check for changes in integrin α6, integrin β4, FAK, and paxillin.[9][10]

      • Apoptosis Regulators: Examine levels of Bcl-2 family proteins and cleaved caspase-3.[5]

      • Resistance Pathways: Investigate HER2 and β-catenin expression, which are linked to taxane resistance that this compound can overcome.[7][8]

  • Implement Combination Therapy: this compound has shown synergistic effects with other chemotherapeutic agents, which can help overcome resistance.

    • For Breast Cancer: Combine this compound with paclitaxel. This compound can re-sensitize paclitaxel-resistant cells by suppressing the HER2/β-catenin signaling pathway.[7][8]

    • For Glioblastoma: A combination with temozolomide (TMZ) has been shown to be effective, significantly suppressing tumor growth.[11]

    • For Prostate Cancer: this compound shows synergistic effects when combined with docetaxel in docetaxel-resistant cells.[12]

Problem 2: My cells are no longer undergoing apoptosis after this compound treatment.

If cell viability is low but classic apoptotic markers are absent, the cells may be dying through other mechanisms or have developed a block in the apoptotic pathway.

Decision Tree for Apoptosis Failure

G A No Apoptosis Observed (Annexin V negative, No Caspase Cleavage) B Check ER Stress & Autophagy Markers (Western Blot for LC3B, p62, GRP78, CHOP) A->B C Markers Upregulated? B->C D Cell death is likely due to ER stress-induced autophagy. This compound is known to induce this pathway. C->D Yes E Investigate Anti-Apoptotic Protein Upregulation (Western Blot for Bcl-2 family) C->E No F Bcl-2 Upregulated? E->F G Resistance is due to an apoptotic block. Consider combination with Bcl-2 inhibitors. F->G Yes H Mechanism is unclear. Investigate other resistance pathways (e.g., drug efflux, metabolic changes). F->H No G cluster_0 This compound Action cluster_1 Resistance Mechanisms PF This compound Integrin Integrin α6β4 Signaling (FAK, Paxillin, Rac1) PF->Integrin Inhibits HER2 HER2/β-catenin Pathway PF->HER2 Inhibits Apoptosis Apoptosis Induction (Caspase Cleavage) PF->Apoptosis Induces Metastasis Metastasis & Invasion Integrin->Metastasis Promotes Bcl2 Upregulation of Anti-Apoptotic Proteins (Bcl-2) Bcl2->Apoptosis Blocks PathwayAlt Pathway Reactivation (e.g., HER2, Integrin) PathwayAlt->Metastasis Restores

References

troubleshooting unexpected results in penfluridol cell viability assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results in penfluridol cell viability assays. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound in cancer cell lines?

A1: this compound, a repurposed antipsychotic drug, exhibits anti-cancer properties through multiple mechanisms. It is known to induce apoptosis (programmed cell death) and autophagy (a cellular degradation process).[1][2][3] The induction of autophagy can sometimes lead to apoptosis.[4][5] this compound can also cause cell cycle arrest, typically at the G0/G1 phase, and impact cellular metabolism by depleting ATP energy.[6][7] Furthermore, it can modulate signaling pathways by activating protein phosphatase 2A (PP2A), which in turn suppresses the activities of Akt and mitogen-activated protein kinase (MAPK).[8][9]

Q2: I am not observing the expected decrease in cell viability. What are the possible reasons?

A2: Several factors could contribute to a lack of expected cytotoxicity:

  • Cell Line Specificity: The sensitivity to this compound can vary significantly between different cancer cell lines.[1]

  • Drug Concentration and Treatment Duration: The inhibitory effects of this compound are both time- and concentration-dependent.[6] Ensure that the concentrations and incubation times used are appropriate for your specific cell line.

  • Assay Limitations: The cell viability assay you are using (e.g., MTT, XTT) may have limitations or be subject to interference (see Troubleshooting section below).

  • Drug Resistance: The cancer cells may have developed resistance to this compound. Mechanisms of resistance can include the upregulation of anti-apoptotic proteins or alterations in DNA damage repair pathways.[6]

Q3: The IC50 value I'm getting for this compound is different from published values. Why might this be?

A3: Discrepancies in IC50 values can arise from several experimental variables:

  • Cell Seeding Density: The initial number of cells plated can influence the final assay readout.

  • Growth Medium Composition: Components in the cell culture medium can potentially interact with this compound or the assay reagents.

  • Assay Incubation Time: The duration of both the drug treatment and the viability assay incubation can affect the results.[10]

  • Assay Type: Different viability assays measure different cellular parameters (e.g., metabolic activity vs. ATP levels), which can yield different IC50 values.

Troubleshooting Guide

Issue 1: High Background Signal or False Positives in MTT/XTT Assays

Possible Cause:

  • Chemical Interference: this compound, or components in your media, may be directly reducing the tetrazolium salt (MTT or XTT) to formazan, independent of cellular metabolic activity. Some reducing agents known to interfere include ascorbic acid, vitamin A, and sulfhydryl-containing compounds.[11]

  • Superoxide Formation: Some compounds can induce the formation of superoxide, which can also reduce MTT and XTT, leading to an overestimation of cell viability.[12][13]

  • Reagent Instability: Prolonged exposure of the MTT reagent to light or elevated pH of the culture medium can lead to spontaneous formazan production.[11][14]

Suggested Solution:

  • Run a "No-Cell" Control: Incubate this compound in your cell culture medium without cells, then perform the MTT/XTT assay. A significant color change indicates direct chemical reduction.

  • Use an Alternative Viability Assay: Consider using an assay with a different detection principle, such as an ATP-based assay (e.g., CellTiter-Glo®) which measures cellular ATP levels, or a dye-exclusion assay (e.g., Trypan Blue) that assesses membrane integrity.[15]

Issue 2: Inconsistent or Non-Reproducible Results

Possible Cause:

  • Variable Seeding Density: Inconsistent cell numbers across wells will lead to variability in the final readout.

  • Edge Effects: Wells on the periphery of the microplate are more prone to evaporation, which can concentrate media components and affect cell growth.

  • Incomplete Solubilization of Formazan: In MTT assays, formazan crystals must be fully dissolved before reading the absorbance.

Suggested Solution:

  • Optimize Seeding Density: Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.

  • Minimize Edge Effects: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile water or media.[15]

  • Ensure Complete Solubilization: After adding the solubilization solution, mix thoroughly and visually inspect the wells to ensure no formazan crystals remain.

Issue 3: this compound Appears Less Potent Than Expected

Possible Cause:

  • Protective Autophagy: In some cell lines, this compound can induce a protective form of autophagy, which can counteract its apoptotic effects.[8]

  • Drug Stability: Ensure the this compound stock solution is properly stored and has not degraded.

  • Cell Culture Conditions: Factors such as serum concentration and pH of the culture medium can influence drug efficacy.

Suggested Solution:

  • Investigate Autophagy: To determine if autophagy is playing a protective role, co-treat cells with this compound and an autophagy inhibitor (e.g., chloroquine or 3-methyladenine). An enhanced cytotoxic effect would suggest protective autophagy.[1][8]

  • Verify Drug Integrity: Use a fresh stock of this compound or verify its concentration and purity.

Quantitative Data Summary

Cell LineCancer TypeIC50 (µM)Treatment Duration (h)Assay
Paclitaxel-sensitive breast cancer cellsBreast Cancer~2 to 3Not SpecifiedNot Specified
Paclitaxel-resistant breast cancer cellsBreast Cancer~4 to 5Not SpecifiedNot Specified
Panc-1Pancreatic Cancer12.0Not SpecifiedNot Specified
BxPC-3Pancreatic Cancer9.3Not SpecifiedNot Specified
SU8686Pancreatic Cancer16.2Not SpecifiedNot Specified
A375Melanoma<572MTT
B16Melanoma<572MTT
HT144Melanoma<572MTT
C32Melanoma<572MTT
WM115Melanoma<572MTT
A2058Melanoma<572MTT

Data compiled from multiple sources.[1][16]

Experimental Protocols

Standard MTT Cell Viability Assay Protocol
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a range of this compound concentrations and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®) Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Plate Equilibration: Allow the plate to equilibrate to room temperature for approximately 30 minutes.

  • Reagent Addition: Add a volume of the ATP assay reagent equal to the volume of cell culture medium in each well.

  • Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

Visualizations

Penfluridol_Signaling_Pathways cluster_upstream Upstream Triggers cluster_cellular_effects Cellular Effects cluster_downstream_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound ER_Stress ER Stress This compound->ER_Stress induces ROS_Induction ROS Induction This compound->ROS_Induction induces PP2A_Activation PP2A Activation This compound->PP2A_Activation activates T_type_Ca_Channel_Block T-type Ca2+ Channel Blockade This compound->T_type_Ca_Channel_Block blocks Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1) This compound->Cell_Cycle_Arrest Autophagy Autophagy ER_Stress->Autophagy leads to ROS_Induction->Autophagy contributes to MAPK_Pathway MAPK Pathway (ERK, JNK) PP2A_Activation->MAPK_Pathway inhibits Akt_Pathway Akt Pathway PP2A_Activation->Akt_Pathway inhibits T_type_Ca_Channel_Block->Akt_Pathway inhibits Apoptosis Apoptosis Autophagy->Apoptosis can lead to MAPK_Pathway->Apoptosis regulates Akt_Pathway->Apoptosis suppression promotes Decreased_Viability Decreased Cell Viability Apoptosis->Decreased_Viability Cell_Cycle_Arrest->Decreased_Viability

Caption: this compound's multifaceted signaling pathways leading to decreased cell viability.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Adherence Allow Cells to Adhere (Overnight) Seed_Cells->Adherence Add_this compound Add this compound & Vehicle Control Adherence->Add_this compound Incubate Incubate for Desired Duration (e.g., 24, 48, 72h) Add_this compound->Incubate Assay_Choice Choose Assay Incubate->Assay_Choice MTT_Assay MTT Assay Assay_Choice->MTT_Assay Metabolic Activity ATP_Assay ATP Assay Assay_Choice->ATP_Assay ATP Levels Other_Assay Other Assay (e.g., XTT, Resazurin) Assay_Choice->Other_Assay Other Read_Plate Read Plate (Absorbance/Luminescence) MTT_Assay->Read_Plate ATP_Assay->Read_Plate Other_Assay->Read_Plate Calculate_Viability Calculate % Viability Read_Plate->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50 End End Determine_IC50->End

Caption: General experimental workflow for a this compound cell viability assay.

Troubleshooting_Logic cluster_controls Control Issues cluster_protocol Protocol Issues cluster_assay_limitations Assay Limitation Issues Unexpected_Result Unexpected Result in Cell Viability Assay Check_Controls Check Controls (Vehicle, No-Cell) Unexpected_Result->Check_Controls Review_Protocol Review Protocol (Seeding, Incubation Times) Unexpected_Result->Review_Protocol Consider_Assay Consider Assay Limitations Unexpected_Result->Consider_Assay High_Background High Background in No-Cell Control? Check_Controls->High_Background Vehicle_Toxicity Vehicle Control Shows Toxicity? Check_Controls->Vehicle_Toxicity Inconsistent_Seeding Inconsistent Seeding Density? Review_Protocol->Inconsistent_Seeding Incorrect_Incubation Incorrect Incubation Time? Review_Protocol->Incorrect_Incubation Chemical_Interference Potential for Chemical Interference? Consider_Assay->Chemical_Interference Protective_Mechanism Protective Autophagy Possible? Consider_Assay->Protective_Mechanism Solution1 Switch to Alternative Assay High_Background->Solution1 Solution2 Lower Vehicle Concentration Vehicle_Toxicity->Solution2 Solution3 Optimize Seeding Protocol Inconsistent_Seeding->Solution3 Solution4 Verify Time-Course Response Incorrect_Incubation->Solution4 Chemical_Interference->Solution1 Solution5 Co-treat with Autophagy Inhibitor Protective_Mechanism->Solution5

Caption: A logical flowchart for troubleshooting unexpected cell viability assay results.

References

protocol for ensuring penfluridol stability in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive protocol and troubleshooting advice for ensuring the stability of penfluridol in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Ethanol.[1] It is insoluble in water.[2][3] DMSO is commonly used and can achieve a high concentration.[1][4] When using DMSO, it is crucial to use a fresh, anhydrous grade, as moisture can reduce the solubility of this compound.[4]

Q2: What is the maximum soluble concentration of this compound?

A2: The reported solubility of this compound varies slightly between suppliers but is generally high in DMSO and Ethanol. A concentration of 100 mg/mL (190.85 mM) in both DMSO and Ethanol has been reported.[2][4] Other sources indicate solubility of ≥10 mg/mL in DMSO and sparingly soluble (1-10 mg/mL) in ethanol.[1] It is always recommended to consult the manufacturer's datasheet for the specific batch you are using.

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: For optimal stability, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at low temperatures.[4] The solid powder form of this compound is stable for at least four years when stored at -20°C.[1]

Q4: How long can I store this compound stock solutions?

A4: The stability of this compound in solution depends on the storage temperature. Commercially available data suggests the following storage durations for solutions in solvent:

  • 1 year at -80°C[4][5]

  • 1 month at -20°C[4]

Q5: Is this compound sensitive to light or air?

A5: While specific photostability studies for this compound are not detailed in the provided results, general best practices for drug storage recommend protecting solutions from light, especially for long-term storage.[6] It is also advisable to purge the solvent with an inert gas like nitrogen or argon before dissolving the compound to minimize oxidation.[1] Containers should be kept tightly sealed to protect from air and humidity.[6]

Q6: What are the known degradation pathways for this compound?

A6: this compound is primarily metabolized in the liver through oxidative N-dealkylation.[7][8] This process can also be a potential chemical degradation pathway in vitro, leading to the cleavage of the piperidine ring from the diphenylbutyl chain. Researchers should be aware of this possibility, especially during long-term experiments or under harsh conditions.

Data Summary Tables

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventReported SolubilityMolar Concentration (at 100 mg/mL)Source(s)
DMSO ≥10 mg/mL to 100 mg/mL≥19.09 mM to 190.85 mM[1][2][3][4][9]
Ethanol Sparingly soluble (1-10 mg/mL) to 100 mg/mL~1.91-19.09 mM to 190.85 mM[1][2][3]
Water InsolubleN/A[2][3][10]

Note: Solubility can vary slightly between different product batches.[2]

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureRecommended DurationSource(s)
Crystalline Solid (Powder) -20°C≥ 4 years[1][5]
Stock Solution in Solvent -80°C1 year[4][5]
Stock Solution in Solvent -20°C1 month[4]
Stock Solution (Short-term) 2-8°CUp to 6 days (in Methanol)[11]

Troubleshooting Guide

Q: My this compound powder is not dissolving completely. What should I do?

A:

  • Verify Solvent Quality: Ensure you are using a high-purity, anhydrous solvent. Moisture in DMSO can significantly decrease solubility.[4]

  • Increase Mixing: Vortex the solution thoroughly. Gentle warming in a water bath (e.g., to 37°C) can aid dissolution, but be cautious as heat can accelerate degradation.

  • Check Concentration: You may be attempting to create a supersaturated solution. Refer to the solubility data (Table 1) and try preparing a slightly more dilute stock.

  • Sonication: Brief sonication can help break up aggregates and improve dissolution.

Q: I observed precipitation in my stock solution after storing it in the freezer. Is it still usable?

A: Precipitation upon freezing can occur if the solution was saturated or close to saturation at room temperature.

  • Re-dissolve: Warm the vial to room temperature or slightly above (37°C) and vortex vigorously to see if the precipitate re-dissolves.

  • Inspect: If the solution becomes clear again, it is likely usable. However, this indicates the concentration is near its limit for the storage temperature.

  • Best Practice: To avoid this, consider preparing a slightly less concentrated stock solution for long-term storage or storing it at -80°C instead of -20°C, which can improve stability.[4]

Q: My experimental results are inconsistent. Could my this compound stock be the problem?

A: Yes, inconsistent results can be a sign of compound degradation.

  • Check Storage History: Verify the age of the stock solution and how it has been stored. Exceeding the recommended storage duration or temperature can lead to degradation.[4][5] Confirm that the stock has not undergone multiple freeze-thaw cycles.[4]

  • Visual Inspection: Look for any color changes or the presence of particulates in the solution.

  • Prepare Fresh Stock: The most reliable solution is to prepare a fresh stock solution from the solid powder and repeat the experiment.

  • Perform Quality Control: For critical applications, the stability of the stock solution can be formally assessed using analytical methods like HPLC by comparing the peak of the stored sample to a freshly prepared standard.

Experimental Protocols

Protocol for Preparation of a this compound Stock Solution (10 mM in DMSO)
  • Calculate Mass: Determine the required mass of this compound powder. For 1 mL of a 10 mM solution (M.Wt = 523.97 g/mol ), you will need 5.24 mg.

  • Weigh Compound: Carefully weigh the this compound powder in a microcentrifuge tube.

  • Add Solvent: Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the tube.

  • Dissolve: Vortex the tube for 1-2 minutes until the solid is completely dissolved. Gentle warming (37°C) may be applied if necessary.

  • Filtration (Optional): For cell culture applications, filter the stock solution through a 0.22 µm syringe filter to ensure sterility.

  • Aliquot: Dispense the solution into smaller, single-use aliquots in sterile tubes to avoid repeated freeze-thaw cycles.

  • Store: Label the aliquots clearly with the compound name, concentration, date, and your initials. Store immediately at -80°C for long-term stability (up to 1 year).[4][5]

Protocol for Assessing this compound Stock Solution Stability

This protocol provides a general workflow for comparing a stored stock solution to a freshly prepared one using High-Performance Liquid Chromatography (HPLC).

  • Prepare Fresh Standard: Make a new this compound stock solution at the same concentration as the one being tested, following the protocol above.

  • Prepare Samples:

    • Test Sample: Thaw an aliquot of the stored stock solution.

    • Standard Sample: Use the freshly prepared stock solution.

  • Dilute Samples: Dilute both the test and standard samples to a suitable concentration for HPLC analysis using the mobile phase.

  • HPLC Analysis:

    • Inject the standard sample onto the HPLC system to determine the retention time and peak area of intact this compound.

    • Inject the test sample.

  • Data Analysis:

    • Compare the chromatograms. A significant decrease in the area of the main this compound peak in the test sample compared to the standard indicates degradation.

    • Look for the appearance of new peaks in the test sample's chromatogram, which may represent degradation products.

Visualizations

Penfluridol_Workflow cluster_prep Preparation cluster_storage Storage weigh 1. Weigh Powder add_solvent 2. Add Anhydrous Solvent (e.g., DMSO) weigh->add_solvent dissolve 3. Vortex / Warm to Dissolve add_solvent->dissolve aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot store 5. Store at -80°C (Long-Term) aliquot->store

Caption: Workflow for preparing and storing this compound stock solutions.

Troubleshooting_Logic cluster_dissolution Problem: Dissolution Failure cluster_stability Problem: Inconsistent Results / Precipitation issue Stock Solution Issue check_solvent Is solvent anhydrous? issue->check_solvent check_storage Stored correctly? (Temp / Duration) issue->check_storage action_node action_node check_conc Is concentration too high? check_solvent->check_conc Yes action_solvent Use fresh, dry solvent check_solvent->action_solvent No action_conc Reduce concentration check_conc->action_conc Yes action_mix Vortex / Warm / Sonicate check_conc->action_mix No action_node_s action_node_s check_ft Multiple freeze-thaw cycles? check_storage->check_ft Yes action_fresh Prepare fresh stock solution check_storage->action_fresh No action_aliquot Aliquot new stocks check_ft->action_aliquot Yes

Caption: Troubleshooting logic for common this compound stock solution issues.

Degradation_Pathway This compound This compound process Oxidative N-dealkylation (Metabolic / Chemical Stress) This compound->process metabolite_a Diphenylbutyric Acid Derivative process->metabolite_a metabolite_b Piperidine Moiety process->metabolite_b

Caption: Potential degradation pathway for this compound.

References

Technical Support Center: Refining Penfluridol Dosage for Brain Tumor Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Penfluridol in preclinical brain tumor xenograft models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation. All quantitative data is summarized for easy comparison, and detailed methodologies for key experiments are provided.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dosage of this compound for brain tumor xenograft models?

A1: Based on published studies, a frequently effective oral dosage of this compound is 10 mg/kg body weight, administered daily via oral gavage .[1][2] This dosage has been shown to significantly suppress the growth of both subcutaneous and intracranial glioblastoma tumors.[1] One study reported a 65% suppression of U87MG subcutaneous xenograft growth and a 72% inhibition of intracranial tumor growth at this dosage.[1][3] Another study noted a 30% reduction in tumor volume in an orthotopic glioblastoma model with a lower dose of 0.8 mg/kg/week.[4]

Q2: How does this compound exert its anti-tumor effects in brain cancer models?

A2: this compound's anti-tumor activity in glioblastoma is primarily attributed to its inhibition of key signaling pathways involved in tumor growth and survival. A major mechanism is the suppression of the Akt-mediated GLI1 signaling pathway .[1][5] this compound treatment has been shown to reduce the phosphorylation of Akt at Ser473, leading to a decrease in the expression of GLI1 and downstream targets like OCT4, Nanog, and Sox2, which are crucial for glioblastoma cell proliferation and survival.[1]

Q3: Can this compound cross the blood-brain barrier?

A3: Yes, this compound is a lipophilic compound that can effectively cross the blood-brain barrier.[3] This property is a significant advantage for its use in treating brain tumors, as it can reach the tumor site in therapeutically relevant concentrations.[3]

Q4: What are the potential side effects of this compound in mice, and how can they be monitored?

A4: At the commonly used dose of 10 mg/kg/day, studies have reported no significant general toxicity or behavioral side effects in mice.[1][3] However, as this compound is an antipsychotic drug, monitoring for neurological side effects is prudent. This can include regular observation for changes in motor activity, coordination, and overall behavior. For more rigorous assessment, standardized neurobehavioral tests such as the open field test and the rotarod test can be employed.

Troubleshooting Guides

This compound Formulation and Administration

Issue: Difficulty in dissolving this compound for oral administration.

  • Solution: this compound is a lipophilic compound with low water solubility. A common vehicle for oral gavage in mice is a mixture of Dimethyl Sulfoxide (DMSO) and corn oil.

    • Protocol: First, dissolve the required amount of this compound in a small volume of DMSO. Then, bring the solution to the final desired volume with corn oil, ensuring the final concentration of DMSO is low (typically <1%) to avoid toxicity.[6] For example, to prepare a 1 mg/mL solution for a 10 mg/kg dose in a 20g mouse (requiring 0.2 mL), you could dissolve 10 mg of this compound in 100 µL of DMSO and then add corn oil to a final volume of 10 mL. It is crucial to vortex the solution thoroughly before each administration to ensure a homogenous suspension.

Issue: Animal stress or injury during oral gavage.

  • Solution: Proper handling and technique are essential to minimize stress and prevent injury.

    • Technique: Use an appropriately sized, flexible gavage needle with a rounded tip. For adult mice, an 18-20 gauge, 1.5-inch needle is generally suitable.[7] Ensure the mouse is properly restrained to align the head and body, facilitating smooth passage of the needle into the esophagus. Do not force the needle if resistance is met. To reduce stress, the gavage needle can be pre-coated with a sucrose solution.[8]

Experimental Design and Data Interpretation

Issue: High variability in tumor growth within treatment groups.

  • Solution: Variability can arise from several factors, including inconsistent tumor cell implantation, animal health, and drug administration.

    • Recommendations:

      • Ensure a consistent number of viable tumor cells are implanted at the same anatomical location for each mouse.

      • Begin treatment when tumors reach a standardized, palpable volume (e.g., 70-100 mm³).[1][2]

      • Administer this compound at the same time each day.

      • Regularly monitor animal health and body weight to identify any outliers that may affect the results.

Issue: Lack of significant tumor suppression at the chosen dosage.

  • Solution: The efficacy of this compound can be dependent on the specific brain tumor cell line and xenograft model used.

    • Recommendations:

      • Verify Drug Activity: Before starting a large-scale in vivo experiment, confirm the cytotoxic effects of your this compound batch on the specific glioblastoma cell line in vitro to determine its IC50 value. IC50 values for this compound in glioblastoma cell lines typically range from 2-5 µM for a 72-hour treatment.[1]

      • Consider Combination Therapy: this compound has shown synergistic effects when combined with other chemotherapeutic agents like temozolomide (TMZ).[4] A combination approach may enhance the anti-tumor response.

Data Presentation

Parameter Dosage Administration Route Xenograft Model Key Findings Reference
Efficacy 10 mg/kg/dayOral GavageU87MG Subcutaneous65% tumor growth suppression[1][2]
10 mg/kg/dayOral GavageU87MG Intracranial72% tumor growth inhibition[1]
0.8 mg/kg/weekOral GavageOrthotopic Glioblastoma30% reduction in tumor volume[4]
In Vitro IC50 2-5 µM-Glioblastoma cell linesAfter 72 hours of treatment[1]
3-8 µM-Glioma sphere-forming cellsAfter 24 hours of treatment[4]

Experimental Protocols

Protocol 1: Preparation and Administration of this compound via Oral Gavage
  • Vehicle Preparation:

    • Prepare a stock solution of Penfluridid in 100% DMSO.

    • For administration, dilute the stock solution with corn oil to the final desired concentration. The final DMSO concentration should not exceed 1% of the total volume administered to the animal.

    • Vortex the final solution vigorously before each use to ensure a uniform suspension.

  • Oral Gavage Procedure:

    • Weigh the mouse to calculate the precise volume of the this compound solution to be administered (based on a 10 mg/kg dosage).

    • Gently restrain the mouse, ensuring the head and body are in a straight line.

    • Insert a 20-gauge, 1.5-inch flexible gavage needle with a rounded tip into the diastema (the gap between the incisors and molars).

    • Gently advance the needle along the roof of the mouth until the mouse swallows, then guide it down the esophagus into the stomach.

    • Slowly administer the this compound solution.

    • Carefully withdraw the needle and return the mouse to its cage.

    • Monitor the mouse for any signs of distress immediately after the procedure.

Protocol 2: Neurobehavioral Assessment
  • Open Field Test:

    • Place the mouse in the center of a square arena (e.g., 42 x 42 cm).

    • Record the mouse's activity for a set period (e.g., 10-20 minutes) using an overhead camera and tracking software.[9][10]

    • Analyze parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency. Increased thigmotaxis (wall-hugging) can be indicative of anxiety.[11]

  • Rotarod Test:

    • Place the mouse on a rotating rod with a set starting speed (e.g., 4 rpm).[12][13]

    • Gradually accelerate the rotation speed (e.g., from 4 to 40 rpm over 5 minutes).[12][14]

    • Record the latency to fall from the rod.

    • Perform multiple trials with inter-trial intervals (e.g., 15 minutes) to assess motor learning.[13] A decreased latency to fall may indicate impaired motor coordination.

Signaling Pathway and Experimental Workflow Diagrams

Penfluridol_Signaling_Pathway This compound This compound Akt Akt This compound->Akt inhibits phosphorylation pAkt pAkt Akt->pAkt phosphorylates GLI1 GLI1 pAkt->GLI1 activates StemnessFactors OCT4, Nanog, Sox2 GLI1->StemnessFactors upregulates Proliferation Tumor Cell Proliferation & Survival StemnessFactors->Proliferation promotes

Caption: this compound inhibits the Akt/GLI1 signaling pathway.

Experimental_Workflow cluster_Xenograft_Model Brain Tumor Xenograft Model cluster_Treatment Treatment Regimen cluster_Analysis Data Analysis Implantation Tumor Cell Implantation TumorGrowth Tumor Growth to Palpable Size Implantation->TumorGrowth Randomization Randomization into Control & Treatment Groups TumorGrowth->Randomization Dosing Daily Oral Gavage (10 mg/kg this compound) Randomization->Dosing TumorMeasurement Tumor Volume Measurement Dosing->TumorMeasurement BehavioralTests Neurobehavioral Assessment Dosing->BehavioralTests Endpoint Endpoint Analysis (Tumor Weight, IHC) TumorMeasurement->Endpoint

Caption: Experimental workflow for this compound treatment in xenograft models.

References

avoiding penfluridol interference in fluorescence-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to identify, mitigate, and avoid assay interference caused by the intrinsic fluorescence of the compound penfluridol.

Frequently Asked Questions (FAQs)

Q1: Why is my fluorescence signal unexpectedly high in wells containing this compound, even without my fluorescent reporter?

A: This is likely due to the intrinsic fluorescence, or autofluorescence, of this compound itself. Many small-molecule compounds, particularly those with aromatic ring structures, can absorb light and re-emit it as fluorescence.[1][2][3] This compound-dependent fluorescence can be mistaken for a genuine signal from your assay's specific fluorophore, potentially leading to false-positive results.[1] The extent of this interference depends on the compound's concentration and its specific spectral properties.[1][2][4]

Q2: I am using this compound in a calcium flux assay with a green fluorescent dye (e.g., Fluo-4, Calcein AM). How can I confirm if the signal is a true biological effect or an artifact?

A: The first and most critical step is to run a set of control experiments to quantify the fluorescence contribution from this compound alone. Because this compound is a known T-type calcium channel blocker, distinguishing its biological effect from assay artifacts is crucial.[5][6][7]

Key Control Wells to Include:

  • Buffer/Media + this compound: Measures the fluorescence of the compound in the assay buffer.

  • Cells + this compound (without fluorescent dye): Measures the compound's fluorescence in the cellular environment, accounting for any potential changes upon interaction with cells.

  • Cells + Fluorescent Dye (without this compound): Your baseline assay signal.

  • Cells + Fluorescent Dye + this compound: Your full experimental condition.

By subtracting the signal from the "Cells + this compound" well from your full experimental well, you can correct for the compound's interference.

Q3: In which spectral range is interference from compounds like this compound most common?

A: Compound autofluorescence is most prevalent in the blue-green spectral region (excitation ~350-500 nm, emission ~450-550 nm).[1][8] Assays using common fluorophores like GFP, FITC, and Fluo-4 are therefore highly susceptible to this type of interference.[9] The incidence of fluorescent artifacts significantly decreases at longer, red-shifted wavelengths.[2][8]

Q4: How can I proactively design my experiment to avoid this compound interference from the start?

A: The most effective strategy is to design your assay using red-shifted fluorophores with excitation and emission wavelengths beyond 600 nm.[2][10][11][12] This dramatically limits the potential for interference from a test compound.[1]

Another powerful technique, especially for HTS, is to use a time-resolved fluorescence (TR-FRET) assay. These assays use lanthanide-based donors with long fluorescence lifetimes. By introducing a time delay between excitation and signal detection, the short-lived background fluorescence from this compound can be completely excluded, ensuring a highly specific signal.[13]

Q5: What are my options if I cannot change my existing assay protocol and interference remains a problem?

A: If redesigning the assay is not feasible, consider the following:

  • Kinetic Measurements: Instead of a single endpoint reading, measure the fluorescence signal over time. In many cases, the fluorescence of the test compound will be constant and can be subtracted out as background, allowing you to quantify the change in fluorescence due to the biological activity.[1]

  • Orthogonal Assays: Validate your results using an entirely different detection method that is not based on fluorescence.[1] For example, if you are studying receptor activation, you could switch to a luminescence-based reporter assay (e.g., luciferase) or an absorbance-based assay.

Troubleshooting Guides & Protocols

Logical Workflow for Diagnosing Interference

The following workflow provides a step-by-step process for identifying and addressing potential fluorescence interference from this compound.

G start Suspected Interference in Primary Assay control_exp Run Control Experiments: - Compound Only - Cells + Compound (No Dye) start->control_exp quantify Quantify Signal from This compound Alone control_exp->quantify decision Is Compound Signal >10% of Total Signal? quantify->decision correct Subtract Background Signal from Experimental Wells decision->correct No redesign Assay Redesign Required decision->redesign Yes validate Proceed with Corrected Data correct->validate option1 Switch to Red-Shifted Dye (>600 nm) redesign->option1 option2 Implement TR-FRET Assay redesign->option2 option3 Use Orthogonal Method (e.g., Luminescence) redesign->option3

Caption: Troubleshooting workflow for fluorescence interference.

Quantitative Data Summary

To minimize spectral overlap, select a fluorophore with emission properties that are maximally separated from the common interference range of small molecules.

Table 1: Comparison of Common "Green" vs. Alternative "Red" Fluorophores

FluorophoreTypeApprox. Excitation (nm)Approx. Emission (nm)Susceptibility to Compound Interference
GFP / Fluo-4 Green488515High
Calcein AM Green495515High
RFP (e.g., mCherry) Red587610Low
Cy5 Dyes Far-Red650670Very Low
DRAQ5 Far-Red647681Very Low

Experimental Protocols

Protocol 1: Measuring and Correcting for this compound's Intrinsic Fluorescence

This protocol details the setup of a microplate experiment to quantify and subtract the background fluorescence from this compound.

Materials:

  • 96-well clear-bottom black microplate

  • Assay buffer (e.g., HBSS)

  • Cell suspension

  • This compound stock solution

  • Fluorescent dye stock solution (e.g., Fluo-4 AM)

  • Fluorescence plate reader

Procedure:

  • Prepare Plate Layout: Designate separate sections of the plate for each control and experimental condition as shown in the diagram below.

  • Cell Seeding: Seed cells in all wells except those designated for "Buffer + Compound" controls. Allow cells to adhere if necessary.

  • Compound Addition: Add the final concentration of this compound to the "Buffer + Compound," "Cells + Compound," and "Full Experiment" wells. Add vehicle control (e.g., DMSO) to the "Cells + Dye" wells.

  • Dye Loading: Add the fluorescent dye to the "Cells + Dye" and "Full Experiment" wells. Incubate according to the dye manufacturer's protocol.

  • Measurement: Read the plate on a fluorescence microplate reader using the appropriate excitation and emission wavelengths for your specific dye.

  • Data Analysis:

    • Calculate the average fluorescence of the "Cells + Compound" (no dye) wells. This is your Interference Background .

    • For each "Full Experiment" well, subtract the Interference Background value.

    • Corrected Signal = (Signal_Full_Experiment) - (Average Signal_Cells+Compound)

Caption: Plate setup for interference correction.

Signaling Pathway Context

This compound is a known T-type calcium channel blocker. Interference can be particularly confounding in assays designed to measure changes in intracellular calcium, as the compound may produce a fluorescent artifact while simultaneously causing a true biological effect.

G This compound This compound Ca_Channel T-type Ca2+ Channel This compound->Ca_Channel Blocks Signal Fluorescence Signal Increase This compound->Signal Directly Causes (False Positive) Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Ca_Dye Fluorescent Ca2+ Indicator (e.g., Fluo-4) Ca_Influx->Ca_Dye Binds to Ca_Dye->Signal Causes Interference Fluorescence Interference (Artifact)

Caption: this compound's dual role in calcium assays.

References

best practices for handling and storage of penfluridol powder

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Penfluridol Powder

This guide provides best practices, troubleshooting advice, and frequently asked questions regarding the handling and storage of this compound powder for research and development purposes.

Frequently Asked Questions (FAQs)

Q1: What is this compound? this compound is a first-generation diphenylbutylpiperidine antipsychotic agent.[1][2] It functions primarily as a potent dopamine D2 receptor antagonist.[3] In a laboratory setting, it is supplied as a white to almost white crystalline solid or powder.[1][4] Due to its long biological half-life, it has been investigated for various therapeutic applications, including in schizophrenia and oncology research.[5][6]

Q2: What are the primary hazards associated with this compound powder? this compound is classified as toxic if swallowed, with an oral LD50 of 160 mg/kg in rats.[7] It should be considered a hazardous material.[4] Users must avoid ingestion, inhalation, and contact with eyes, skin, or clothing.[4] It is transported under the classification UN2811, "Toxic solids, organic, n.o.s.".[7]

Q3: What personal protective equipment (PPE) is required when handling this compound powder? Given its hazardous nature, standard laboratory PPE is mandatory. This includes:

  • Safety glasses or goggles.

  • A lab coat.

  • Chemically resistant gloves. All handling of the powder, especially weighing, should be performed in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation.

Q4: How should I properly store this compound powder? this compound powder should be stored in a secure, locked-up location.[7] The recommended storage temperature varies by supplier, typically ranging from -20°C to 8°C.[4][8] It is crucial to consult the supplier-specific Safety Data Sheet (SDS) and product information for the correct temperature. When stored at -20°C, the solid powder has been shown to be stable for at least four years.[4] General best practices include keeping the container tightly sealed in a dry and well-ventilated area, away from direct light.[9]

Q5: What are the recommended conditions for storing this compound stock solutions? Once dissolved in a solvent, the stability of this compound changes. For optimal stability, aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[10] Recommended storage conditions for solutions are:

  • -80°C: Stable for up to 1 year in a suitable solvent.[10]

  • -20°C: Stable for up to 1 month in a suitable solvent.[10]

Q6: I need to prepare a stock solution. What is the best procedure? To prepare a stock solution, dissolve the this compound powder in an appropriate organic solvent such as DMSO or ethanol.[4] It is recommended to use fresh, anhydrous-grade DMSO, as moisture can reduce the solubility of the compound.[10] The solvent should be purged with an inert gas, such as argon or nitrogen, before adding the powder to minimize oxidation.[4]

Q7: The this compound powder I received is not a white powder. What should I do? this compound is typically a white to beige or almost white powder.[1] If you observe a significant deviation in color, or if the powder appears clumped, discolored, or has a strong odor, do not use it. Quarantine the material and contact the supplier's technical support for guidance.

Troubleshooting Guide

Issue 1: this compound powder is not dissolving at the desired concentration.

  • Cause A: Incorrect Solvent Choice.

    • Solution: Verify that you are using a recommended solvent. This compound is insoluble in water but soluble in DMSO and ethanol.[10][11]

  • Cause B: Solvent Quality.

    • Solution: DMSO is hygroscopic (absorbs moisture). Old or improperly stored DMSO can contain water, which significantly reduces this compound's solubility.[10] Use fresh, anhydrous-grade DMSO for best results.[10]

  • Cause C: Concentration Exceeds Solubility Limit.

    • Solution: Check the solubility data (Table 2). While some suppliers report solubility as high as 100 mg/mL in DMSO, others report lower values (>20 mg/mL).[11] Try preparing a more dilute solution. Gentle warming or vortexing can also aid dissolution, but be mindful of potential degradation with excessive heat.

Issue 2: I am concerned about accidental exposure.

  • Immediate Actions:

    • If Swallowed: Immediately call a poison center or doctor. Rinse mouth.[7]

    • If Inhaled: Move to fresh air. Seek medical attention if you feel unwell.

    • On Skin: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.

    • In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Follow-up: Always consult the material's SDS for specific first-aid measures and report the incident to your institution's environmental health and safety department.

Issue 3: I spilled a small amount of this compound powder.

  • Solution:

    • Ensure the spill area is well-ventilated, preferably within a fume hood.

    • Wearing your full PPE, gently cover the spill with a damp paper towel or absorbent material to avoid making the powder airborne.

    • Carefully wipe up the material, working from the outside of the spill inward.

    • Place all contaminated materials into a sealed bag or container labeled as hazardous waste.

    • Clean the spill area with an appropriate decontaminating solution, followed by soap and water.

    • Dispose of the waste according to your institution's hazardous waste disposal procedures.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureReported StabilitySource(s)
Solid Powder (Crystalline)-20°C≥ 4 years[4]
Solid Powder2-8°CNot specified[12][13]
Stock Solution in Solvent-80°C1 year[10]
Stock Solution in Solvent-20°C1 month[10]

Table 2: Solubility of this compound Powder at 25°C

SolventReported SolubilityMolar Concentration (Approx.)NotesSource(s)
DMSO100 mg/mL190.85 mMUse fresh, anhydrous DMSO.[10][10][11]
DMSO>20 mg/mL>38.17 mM-[1]
Ethanol100 mg/mL190.85 mM-[10][11]
Ethanol1-10 mg/mL1.91 - 19.09 mMDescribed as "sparingly soluble".[4]
Chloroform5 mg/mL9.54 mM-
WaterInsoluble--[11][12]

Experimental Protocols

Protocol 1: General Handling and Weighing of this compound Powder

  • Preparation: Read the entire Safety Data Sheet (SDS) for this compound before beginning work.

  • Engineering Controls: Set up your workspace inside a certified chemical fume hood.

  • Personal Protective Equipment: Don a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Weighing:

    • Use an anti-static weigh boat or glassine paper on an analytical balance inside the fume hood or a ventilated balance enclosure.

    • Carefully transfer the desired amount of this compound powder using a clean spatula. Avoid creating dust.

    • Close the primary container lid immediately after dispensing.

  • Cleanup:

    • Wipe the spatula and any surfaces with a solvent-dampened wipe (e.g., 70% ethanol) to remove any residual powder.

    • Dispose of the wipe and weigh boat as hazardous chemical waste.

    • Wash hands thoroughly after handling is complete.[4]

Protocol 2: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Calculation: Determine the mass of this compound needed. (Molecular Weight ≈ 524.0 g/mol ).

    • Mass (mg) = 10 mmol/L * Volume (L) * 524.0 mg/mmol

    • Example: For 10 mL of a 10 mM solution, you need 52.4 mg of this compound.

  • Preparation:

    • Weigh the calculated amount of this compound powder following Protocol 1 and place it into an appropriate sterile vial (e.g., an amber glass vial).

    • Using a pipette, add the required volume of fresh, anhydrous DMSO to the vial.

  • Dissolution:

    • Cap the vial securely.

    • Mix the contents by vortexing or sonicating until the solid is completely dissolved. The solution should be clear.

  • Storage:

    • For long-term storage, aliquot the stock solution into single-use, cryo-safe vials.

    • Store the aliquots at -80°C for up to one year.[10]

Visualized Workflows and Logic

Penfluridol_Handling_Workflow start Receive Compound sds Review SDS & Plan start->sds ppe Don Full PPE (Gloves, Goggles, Lab Coat) sds->ppe hood Work in Chemical Fume Hood ppe->hood weigh Weigh Powder hood->weigh dissolve Prepare Stock Solution (e.g., in DMSO) weigh->dissolve store_solid Store Remaining Powder (-20°C to 8°C, Locked) weigh->store_solid Return unused solid to storage store_solution Aliquot & Store Solution (-80°C, Locked) dissolve->store_solution end Procedure Complete store_solution->end

Caption: Workflow for safe handling and preparation of this compound solutions.

Solubility_Troubleshooting start Issue: Powder Won't Dissolve check_solvent What solvent are you using? start->check_solvent is_water Insoluble in Water: Choose DMSO or Ethanol check_solvent->is_water Water is_dmso Using DMSO? check_solvent->is_dmso Organic Solvent use_fresh_dmso Action: Use fresh, anhydrous DMSO. Moisture reduces solubility. is_dmso->use_fresh_dmso Yes check_conc Is concentration too high? is_dmso->check_conc No (e.g., Ethanol) use_fresh_dmso->check_conc lower_conc Action: Prepare a more dilute solution. check_conc->lower_conc Yes success Problem Solved check_conc->success No, consult supplier lower_conc->success

Caption: Troubleshooting logic for addressing this compound solubility issues.

References

Validation & Comparative

The Antipsychotic A-Listers of Oncology: A Comparative Analysis of Penfluridol and Pimozide in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the preclinical data of two repurposed diphenylbutylpiperidines vying for a role in the future of cancer therapy.

Researchers in oncology are increasingly looking to repurpose existing drugs, a strategy that offers a faster and more cost-effective path to new cancer treatments. Among the most promising candidates are the first-generation antipsychotic drugs penfluridol and pimozide. Both belong to the diphenylbutylpiperidine class and have demonstrated potent anti-tumor activities across a range of cancer types. This guide provides a comparative analysis of their performance in cancer research, supported by experimental data, to aid researchers, scientists, and drug development professionals in evaluating their potential.

At a Glance: Key Physicochemical and Pharmacokinetic Properties

PropertyThis compoundPimozide
Drug Class First-generation antipsychotic (Diphenylbutylpiperidine)First-generation antipsychotic (Diphenylbutylpiperidine)
Primary Indication Schizophrenia and other psychotic disordersSchizophrenia, Tourette syndrome
Half-life ~70 hours[1][2]~55 hours
Blood-Brain Barrier Yes[1][2]Yes
FDA Approval Yes (for psychosis)Yes (for psychosis and Tourette's)[3]

Comparative Efficacy: A Look at the In Vitro and In Vivo Evidence

Both this compound and pimozide have shown significant efficacy in preclinical cancer models, inhibiting cell proliferation, inducing cell death, and preventing metastasis. The following tables summarize their cytotoxic effects across various cancer cell lines and their impact in animal models.

In Vitro Cytotoxicity: IC50 Values (µM)

The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency in inhibiting a specific biological or biochemical function.

Cancer TypeCell LineThis compound IC50 (µM)Pimozide IC50 (µM)
Pancreatic Cancer Panc-112.0[4]Data not available
BxPc39.3[4]Data not available
SU868616.2[4]Data not available
Breast Cancer Paclitaxel-sensitive~2-3[4]Data not available
Paclitaxel-resistant~4-5[4]Data not available
Brain Cancer U-87MG, U-251MG, Daoy, GBM-28Data not available12-16 (after 48h)[5]
U-87MG, U-251MG, DAOY, T98GData not available11-20 (after 24h)[6]
Epithelial Ovarian Cancer A2780, HeyA8, SKOV3ip-1 (chemosensitive)Potent inhibition[7][8]Significant inhibition[7]
A2780-CP20, HeyA8-MDR, SKOV3-TR (chemoresistant)Potent inhibition[7][8]Significant inhibition[7]

Note: A direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

In Vivo Efficacy in Animal Models
Cancer TypeAnimal ModelThis compound TreatmentPimozide Treatment
Breast Cancer Orthotopic model49% suppression of tumor growth[4]Data not available
Metastatic brain tumors (intracardiac injection)90% suppression of growth[4]Data not available
Metastatic brain tumors (intracranial injection)72% suppression of growth[4]Data not available
Glioblastoma Subcutaneous GBM model65% inhibition of tumor growth[4]Data not available
Intracranial GBM model72% inhibition of tumor growth[4]Data not available
Triple-Negative Breast Cancer Xenograft modelData not available65% smaller tumors than untreated mice[9]
Data not availableUp to 61% reduction in the number of tumors[9]
Data not availableUp to 94% fewer lung metastases[9]
Epithelial Ovarian Cancer HeyA8 xenograftSignificantly decreased tumor weight[7][8]Data not available
HeyA8-MDR (paclitaxel-resistant) xenograftSignificantly decreased tumor weight compared to paclitaxel or control[7][8]Data not available
Patient-Derived Xenograft (PDX)Exerted anticancer effects[7][8]Data not available
Brain Tumors Intracranial tumor modelData not availableInhibition of brain tumors (25mg/kg oral administration)[6]

Delving into the Mechanisms of Action

This compound and pimozide exert their anticancer effects through a variety of molecular mechanisms, often targeting key signaling pathways involved in cancer cell survival, proliferation, and metastasis.

This compound: A Multi-Pronged Attack

This compound's anticancer activity is attributed to its ability to induce apoptosis and autophagy, inhibit cell migration and invasion, and modulate several critical signaling pathways.[1][10] One of its key mechanisms is the activation of protein phosphatase 2A (PP2A), a tumor suppressor, which leads to the deactivation of AKT and subsequent apoptosis.[7][11] It has also been shown to inhibit integrin signaling, which is crucial for tumor progression and metastasis in breast cancer.[7] Furthermore, this compound can reverse paclitaxel resistance in breast cancer by suppressing the HER2/β-catenin signaling pathway.[11]

Penfluridol_Mechanism This compound This compound PP2A PP2A (Protein Phosphatase 2A) This compound->PP2A activates Integrin Integrin Signaling This compound->Integrin inhibits HER2 HER2/β-catenin Signaling This compound->HER2 inhibits DRD2 Dopamine Receptor D2 (DRD2) This compound->DRD2 blocks Glycolysis Glycolysis This compound->Glycolysis inhibits AKT AKT PP2A->AKT inhibits Apoptosis Apoptosis AKT->Apoptosis suppresses Metastasis Metastasis Integrin->Metastasis promotes Paclitaxel_Resistance Paclitaxel Resistance HER2->Paclitaxel_Resistance promotes Metabolic_Stress Metabolic Stress Glycolysis->Metabolic_Stress induces Metabolic_Stress->Apoptosis leads to

Pimozide: Targeting Key Oncogenic Pathways

Pimozide has demonstrated a distinct yet equally potent set of anticancer mechanisms. A prominent target is the Signal Transducer and Activator of Transcription (STAT) signaling pathway, particularly STAT3 and STAT5, which are often overactive in cancer cells and promote their survival and proliferation.[3][12] Pimozide has also been shown to disrupt the Wnt/β-catenin signaling pathway and inhibit cancer stem cell features.[3][13] Furthermore, it downregulates Ran GTPase and AKT, leading to increased apoptosis and reduced cell migration and invasion.[13] In breast cancer, pimozide has been shown to induce apoptosis and autophagy by regulating the RAF/ERK and PI3K/AKT/MDM2 signaling pathways.[14]

Pimozide_Mechanism Pimozide Pimozide STAT3_5 STAT3/STAT5 Signaling Pimozide->STAT3_5 inhibits Wnt_beta_catenin Wnt/β-catenin Signaling Pimozide->Wnt_beta_catenin inhibits Ran_AKT Ran GTPase / AKT Signaling Pimozide->Ran_AKT inhibits RAF_ERK RAF/ERK Signaling Pimozide->RAF_ERK inhibits VEGFR2 VEGFR2 Pimozide->VEGFR2 inhibits Cell_Proliferation Cell Proliferation STAT3_5->Cell_Proliferation promotes CSC_Features Cancer Stem Cell Features Wnt_beta_catenin->CSC_Features promotes Apoptosis Apoptosis Ran_AKT->Apoptosis suppresses Metastasis Metastasis Ran_AKT->Metastasis promotes RAF_ERK->Cell_Proliferation promotes Angiogenesis Angiogenesis VEGFR2->Angiogenesis promotes

Experimental Protocols: A Guide to Key Assays

Reproducibility is paramount in scientific research. The following sections detail the methodologies for key experiments cited in the analysis of this compound and pimozide.

Cell Viability and Proliferation Assays

MTT Assay: This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of this compound or pimozide for specified time periods (e.g., 24, 48, 72 hours).

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by mitochondrial dehydrogenases in viable cells.

  • Solubilization: The formazan crystals are solubilized using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with This compound/Pimozide A->B C Add MTT reagent & Incubate B->C D Solubilize formazan crystals C->D E Measure absorbance D->E

Apoptosis Assays

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect and differentiate between apoptotic, necrotic, and viable cells.

  • Cell Treatment: Cells are treated with the drug of interest for a specified duration.

  • Cell Harvesting: Both adherent and floating cells are collected and washed.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (necrotic or late apoptotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify specific proteins in a sample.

  • Protein Extraction: Cells are lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest.

  • Secondary Antibody Incubation: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: A chemiluminescent substrate is added to the membrane, and the light emitted is detected using an imaging system. The intensity of the band corresponds to the amount of the target protein.

Clinical Landscape and Future Directions

While the preclinical data for both this compound and pimozide are compelling, their translation to the clinic is still in its early stages. A Phase Ib/II clinical trial is currently evaluating the safety and anti-tumor activity of oral this compound in patients with relapsed/refractory small-cell carcinoma of the lung or cervix.[15] This trial is a significant step towards validating the preclinical findings in a clinical setting. For pimozide, while numerous preclinical studies have highlighted its potential, its progression into dedicated oncology clinical trials appears to be less advanced.

The ability of both drugs to cross the blood-brain barrier makes them particularly attractive for treating brain tumors and brain metastases, which remain significant clinical challenges.[1][2] Future research should focus on well-designed clinical trials to determine the safety and efficacy of these repurposed drugs, both as monotherapies and in combination with existing cancer treatments. Further investigation into their mechanisms of action will also be crucial for identifying predictive biomarkers and optimizing patient selection.

References

Penfluridol vs. Fluspirilene: A Comparative Analysis of In Vitro Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two repurposed antipsychotic drugs, penfluridol and fluspirilene, reveals their potential as anticancer agents. This guide synthesizes in vitro data on their cytotoxic effects, mechanisms of action, and impact on key cellular processes across various cancer cell lines.

The repurposing of existing drugs for oncology applications presents a promising avenue for accelerating the development of new cancer therapies. This compound and fluspirilene, both diphenylbutylpiperidine antipsychotics, have emerged as candidates with significant in vitro anticancer activity.[1] This guide provides a comparative analysis of their efficacy, drawing upon published experimental data to inform researchers, scientists, and drug development professionals.

Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the IC50 values for this compound and fluspirilene in various cancer cell lines, demonstrating their cytotoxic potential.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Exposure TimeReference
GlioblastomaVarious (10 lines)4-1024h[2]
2-548h & 72h[2]
Breast CancerMCF7524h[3]
MDA-MB-231524h[3]
Paclitaxel-sensitive2-3-[4]
Paclitaxel-resistant4-5-[4]
Pancreatic CancerPanc-1, BxPC-3, AsPC-16-724h[4]
Panc-112.0-[4]
BxPc-39.3-[4]
SU868616.2-[4]
Prostate CancerPC39.972h[5]
PC-3M-Pro4luc2--[5]
DU145--[5]
22Rv1--[5]
C4-2B42.8-9.872h[5]
Lung CancerVarious<10-[6]
Epithelial Ovarian CancerA2780, HeyA8, SKOV3ip-1More potent than fluspirilene-[7]
A2780-CP20, HeyA8-MDR, SKOV3-TRMore potent than fluspirilene-[7]

Table 2: IC50 Values of Fluspirilene in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Exposure TimeReference
Hepatocellular CarcinomaHepG24.017-[8]
Huh73.468-[8]
Epithelial Ovarian CancerA2780, HeyA8Less potent than this compound-[7]
A2780-CP20, HeyA8-MDRLess potent than this compound-[7]
SKOV3ip1, SKOV3-TRIneffective-[7]

Mechanisms of Action: A Head-to-Head Comparison

Both this compound and fluspirilene exert their anticancer effects through multiple mechanisms, primarily by inducing cell cycle arrest and apoptosis.

Cell Cycle Arrest

This compound has been shown to induce G0/G1 phase cell cycle arrest in lung cancer and non-small-cell lung cancer (NSCLC) cells.[9][10][11] This is achieved by modulating the expression of key cell cycle regulatory proteins, including increasing the expression of p21 and p27 and decreasing the levels of cyclin-CDK complexes.[10]

Fluspirilene also induces cell cycle arrest, but primarily in the G1 phase.[8] In hepatocellular carcinoma cells, fluspirilene treatment leads to a significant increase in the percentage of cells in the G1 phase.[8][12] This effect is attributed to its ability to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the G1 to S phase transition.[8][12][13] Fluspirilene has been shown to decrease the expression of CDK2, cyclin E, and retinoblastoma protein (Rb), as well as the phosphorylation of CDK2 and Rb.[8][13]

Induction of Apoptosis

Both drugs are potent inducers of apoptosis, or programmed cell death. This compound triggers apoptosis in various cancer types, including pancreatic, breast, glioblastoma, lung, and prostate cancers.[4][5][9] The mechanisms underlying this compound-induced apoptosis are multifaceted and can involve the activation of pro-apoptotic signaling pathways, induction of endoplasmic reticulum (ER) stress, and mitochondrial-mediated pathways.[3][9][10] In lung cancer cells, this compound has been observed to decrease the mitochondrial membrane potential and increase reactive oxygen species (ROS) levels, suggesting the involvement of intrinsic apoptosis.[10]

Fluspirilene has also been demonstrated to induce apoptosis in hepatocellular carcinoma cells in a dose- and time-dependent manner.[8][12] At concentrations of 10 µM and 30 µM, fluspirilene significantly increased the percentage of apoptotic Huh7 and HepG2 cells.[8][12]

Signaling Pathways

The anticancer effects of this compound and fluspirilene are mediated by their modulation of various intracellular signaling pathways.

This compound has been shown to downregulate the FAK-MMP signaling pathway, which is involved in cell migration and invasion.[9] In glioblastoma, this compound suppresses tumor growth by inhibiting the Akt-mediated activation of GLI1.[2]

Fluspirilene's primary mechanism involves the inhibition of CDK2, as previously mentioned.[1][8][12] Additionally, in glioma stem cells, fluspirilene has been shown to attenuate the activity of Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor involved in cancer stem cell maintenance.[14][15]

Signaling_Pathways cluster_this compound This compound cluster_fluspirilene Fluspirilene This compound This compound akt Akt This compound->akt Inh fak FAK This compound->fak Inh gli1 GLI1 akt->gli1 Inh growth growth gli1->growth Suppresses Tumor Growth mmp MMP fak->mmp Inh invasion invasion mmp->invasion Inhibits Migration & Invasion fluspirilene Fluspirilene cdk2 CDK2 fluspirilene->cdk2 Inh stat3 STAT3 fluspirilene->stat3 Inh arrest arrest cdk2->arrest G1 Cell Cycle Arrest stemness stemness stat3->stemness Reduces Stemness MTT_Assay_Workflow A Seed Cells in 96-well plate B Treat with this compound or Fluspirilene A->B C Add MTT Reagent B->C D Incubate C->D E Add Solubilization Solution D->E F Measure Absorbance E->F G Calculate IC50 F->G

References

Penfluridol's Dual Role in Autophagy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of penfluridol-induced autophagy, focusing on the key markers LC3B and p62, reveals a cell-type-specific mechanism of action. This guide provides a comparative overview of its effects in different cancer models, supported by experimental data and detailed protocols for researchers in oncology and drug development.

This compound, a diphenylbutylpiperidine antipsychotic, has demonstrated potent anticancer activities, in part by modulating the cellular process of autophagy. Autophagy is a catabolic mechanism involving the lysosomal degradation of cellular components, which can either promote cell survival or lead to cell death. The effect of this compound on this pathway is complex and appears to be context-dependent, making a thorough understanding of its mechanism crucial for its therapeutic application. This guide confirms this compound-induced autophagy through the established markers: the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II), and the modulation of sequestosome 1 (p62/SQSTM1), an autophagy receptor that is degraded during successful autophagic flux.

Comparative Analysis of this compound-Induced Autophagy

Experimental evidence from various cancer cell lines reveals a dichotomy in the autophagic response to this compound treatment. In non-small cell lung cancer (NSCLC) and pancreatic cancer cells, this compound induces the accumulation of autophagosomes by increasing LC3B-II levels while also causing an increase in p62 levels.[1][2] This suggests that while this compound initiates autophagy, it simultaneously blocks the final degradation step, the fusion of autophagosomes with lysosomes, leading to a stalled autophagic flux. Conversely, in acute myeloid leukemia (AML) cells, this compound treatment leads to an increase in LC3B-II and a concurrent decrease in p62, indicating the induction of a complete and functional autophagic flux where cellular components are successfully degraded.[3]

This differential effect on autophagic flux is critical as it dictates the ultimate cellular outcome. The blockage of autophagic flux in NSCLC cells contributes to a non-apoptotic form of cell death, whereas the promotion of complete autophagy in AML cells appears to be a cytoprotective mechanism.[1][2][3]

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound on LC3B-II and p62 expression in different cancer cell lines as determined by Western blot analysis.

Cell Line (Cancer Type)This compound ConcentrationTreatment TimeLC3B-II Fold Change (vs. Control)p62 Fold Change (vs. Control)Implied Autophagic FluxReference
A549 (NSCLC)5 µM24 hoursIncreasedIncreasedBlocked[1]
HCC827 (NSCLC)5 µM24 hoursIncreasedIncreasedBlocked[1]
AsPC-1 (Pancreatic)5 µM24 hoursIncreasedIncreasedBlocked[2]
U937 (AML)5 µM24 hoursIncreasedDecreasedComplete[3]
HL-60 (AML)7.5 µM24 hoursIncreasedDecreasedComplete[3]

Signaling Pathways and Experimental Workflows

The divergent effects of this compound on autophagy are rooted in distinct signaling pathways activated in different cancer types. In NSCLC, this compound induces endoplasmic reticulum (ER) stress and activates the p38 mitogen-activated protein kinase (MAPK) pathway, leading to autophagosome accumulation.[1][4] In contrast, in AML, this compound's pro-autophagic effects are mediated by the induction of reactive oxygen species (ROS) and the activation of the protein phosphatase 2A (PP2A)-modulated MAPK pathway.[3]

cluster_NSCLC Non-Small Cell Lung Cancer (NSCLC) cluster_AML Acute Myeloid Leukemia (AML) Penfluridol_NSCLC This compound ER_Stress ER Stress Penfluridol_NSCLC->ER_Stress p38_MAPK p38 MAPK Activation ER_Stress->p38_MAPK Autophagosome_Accumulation Autophagosome Accumulation (LC3B-II ↑, p62 ↑) p38_MAPK->Autophagosome_Accumulation Cell_Death Non-Apoptotic Cell Death Autophagosome_Accumulation->Cell_Death Penfluridol_AML This compound ROS ROS Induction Penfluridol_AML->ROS PP2A PP2A Activation ROS->PP2A MAPK_AML MAPK Pathway PP2A->MAPK_AML Autophagy_Induction Autophagy Induction (LC3B-II ↑, p62 ↓) MAPK_AML->Autophagy_Induction Cytoprotection Cytoprotection Autophagy_Induction->Cytoprotection

This compound Autophagy Signaling Pathways

To confirm these findings, researchers can employ a series of well-established experimental techniques. The general workflow for assessing this compound-induced autophagy is outlined below.

Start Cancer Cell Culture (e.g., NSCLC, AML) Treatment Treat with this compound (Varying Concentrations and Times) Start->Treatment Harvest Harvest Cells Treatment->Harvest Western_Blot Western Blot Analysis (LC3B, p62, Loading Control) Harvest->Western_Blot Immunofluorescence Immunofluorescence (LC3B Puncta Staining) Harvest->Immunofluorescence Quant_WB Densitometry Analysis (Quantify LC3B-II/LC3-I and p62) Western_Blot->Quant_WB Quant_IF Microscopy and Image Analysis (Count LC3B Puncta per Cell) Immunofluorescence->Quant_IF Conclusion Determine Effect on Autophagy (Flux vs. Blockage) Quant_WB->Conclusion Quant_IF->Conclusion

Experimental Workflow for Autophagy Analysis

Detailed Experimental Protocols

Western Blotting for LC3B and p62

This protocol details the steps for analyzing LC3B and p62 protein levels following this compound treatment.

  • Cell Lysis:

    • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Sonicate the lysates and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Determine protein concentration using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins on a 12% or 15% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against LC3B (1:1000 dilution) and p62 (1:1000 dilution) overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies (1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Quantification:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Capture images using a chemiluminescence detection system.

    • Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the levels of LC3B-II and p62 to the loading control.

Immunofluorescence for LC3B Puncta

This protocol describes the visualization of autophagosomes through the staining of LC3B puncta.

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips in a 24-well plate.

    • Treat the cells with this compound as required.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Wash three times with PBS.

    • Block with 1% BSA in PBS for 30 minutes.

    • Incubate with anti-LC3B primary antibody (1:200 dilution in blocking buffer) for 1 hour at room temperature.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated, 1:1000 dilution) for 1 hour in the dark.

  • Mounting and Imaging:

    • Wash three times with PBS.

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

    • Visualize the cells using a fluorescence or confocal microscope.

    • Capture images and quantify the number of LC3B puncta per cell. An increase in the number of distinct puncta indicates autophagosome formation.[1][2]

By employing these standardized protocols and considering the cell-type-specific responses, researchers can accurately confirm and quantify this compound-induced autophagy, contributing to a more nuanced understanding of its anticancer potential. This comparative guide serves as a valuable resource for designing and interpreting experiments aimed at elucidating the role of autophagy in the therapeutic effects of this compound.

References

Validating Penfluridol's Engagement of the PP2A Pathway: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the role of the Protein Phosphatase 2A (PP2A) pathway in the anticancer mechanism of penfluridol. This guide provides a comparative analysis with other PP2A-targeting agents, supported by experimental data and detailed protocols.

This compound, a long-acting antipsychotic, has demonstrated significant anticancer effects across various cancer types.[1][2] Emerging evidence strongly indicates that a key mechanism underlying these oncostatic properties is the activation of the tumor suppressor protein, Protein Phosphatase 2A (PP2A).[1][3][4] This guide delves into the experimental validation of this compound's action on the PP2A pathway, presenting a comparative overview with other molecules known to modulate this critical cellular regulator.

The PP2A Pathway: A Central Regulator of Cell Fate

Protein Phosphatase 2A is a crucial serine/threonine phosphatase that counteracts the activity of protein kinases, thereby playing a vital role in regulating numerous cellular processes, including cell cycle progression, proliferation, and apoptosis.[5] In many cancers, PP2A is inactivated, allowing for uncontrolled growth and survival of malignant cells.[5] Consequently, the reactivation of PP2A has emerged as a promising therapeutic strategy.

This compound has been shown to activate PP2A, leading to the dephosphorylation and subsequent inactivation of key oncogenic signaling molecules such as Akt and members of the Mitogen-Activated Protein Kinase (MAPK) pathway (ERK and JNK).[4][6][7] This ultimately results in the induction of apoptosis in cancer cells.[4][6] One of the proposed mechanisms for this activation is through the degradation of the cancerous inhibitor of protein phosphatase 2A (CIP2A), an endogenous inhibitor of PP2A that is often overexpressed in cancer.[8][9] By promoting the ubiquitin-proteasome-mediated degradation of CIP2A, this compound restores the tumor-suppressive function of PP2A.[8][9][10]

dot

cluster_this compound This compound Action cluster_pp2a PP2A Pathway cluster_cellular_effects Cellular Outcomes This compound This compound vhl VHL E3 Ligase This compound->vhl enhances interaction pp2a PP2A Activation This compound->pp2a activates cip2a CIP2A Degradation cip2a->pp2a restores activity vhl->cip2a promotes ubiquitination akt p-AKT (Ser473)↓ pp2a->akt mapk p-ERK, p-JNK↓ pp2a->mapk apoptosis Apoptosis↑ akt->apoptosis proliferation Cell Proliferation↓ akt->proliferation mapk->apoptosis mapk->proliferation

This compound's mechanism via the PP2A pathway.

Comparative Efficacy of PP2A Modulators

The following table summarizes the quantitative data on the efficacy of this compound in comparison to other known PP2A activators.

CompoundCancer TypeMetricValueReference
This compound Acute Myeloid Leukemia (AML)IC50 (HL-60, U937, MV4-11 cells)Concentration-dependent suppression[6]
This compound MelanomaIC50 (A375 cells, 72h)~5 µM[8]
This compound Pancreatic CancerIncrease in PP2A activity (24h)136%[3]
This compound Pancreatic Cancer (Panc-1)IC5012.0 µM[1]
This compound Pancreatic Cancer (BxPc3)IC509.3 µM[1]
This compound Pancreatic Cancer (SU8686)IC5016.2 µM[1]
FTY720 (Fingolimod) Pancreatic CancerApoptosis InductionInduces apoptosis[11]
FTY720 (Fingolimod) Breast & Colorectal CancerProliferation & ApoptosisReduced proliferation, induced apoptosis[5]
SMAPs (Small Molecule Activators of PP2A) Lung CancerApoptosis & p-ERK levelsInduced apoptosis, decreased p-ERK[12]

Experimental Protocols for Validating PP2A Pathway Engagement

To validate the role of the PP2A pathway in the mechanism of a test compound like this compound, a series of key experiments are typically performed.

dot

cluster_assays Biological Assays cluster_western Protein Analysis start Cancer Cell Lines (e.g., AML, Melanoma, Pancreatic) treatment Treat with this compound (various concentrations and time points) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI staining, PARP cleavage) treatment->apoptosis autophagy Autophagy Assay (LC3 turnover) treatment->autophagy western Western Blotting treatment->western proteins Analyze: - p-PP2A, PP2A - CIP2A - p-AKT, AKT - p-ERK, ERK - c-Myc - Cleaved Caspase-3 western->proteins

Experimental workflow for validation.
Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the half-maximal inhibitory concentration (IC50).

  • Methodology:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.[10]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Objective: To quantify the induction of apoptosis by this compound.

  • Methodology:

    • Treat cancer cells with this compound at the desired concentrations and time points.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blotting
  • Objective: To analyze the expression and phosphorylation status of key proteins in the PP2A signaling pathway.

  • Methodology:

    • Treat cells with this compound and lyse them to extract total protein.

    • Determine protein concentration using a BCA assay.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-PP2A, PP2A, CIP2A, p-AKT, AKT, p-ERK, ERK, cleaved PARP, cleaved caspase-3) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.[4][6]

PP2A Activity Assay
  • Objective: To directly measure the effect of this compound on PP2A phosphatase activity.

  • Methodology:

    • Treat cells with this compound and prepare cell lysates.

    • Immunoprecipitate PP2A from the lysates using a specific antibody.

    • Incubate the immunoprecipitated PP2A with a synthetic phosphopeptide substrate.

    • Measure the amount of free phosphate released using a colorimetric assay (e.g., Malachite Green-based assay).

    • Calculate the PP2A activity relative to the untreated control.

Comparative Framework

The validation of this compound's mechanism through the PP2A pathway involves a logical progression of experiments, comparing its effects to established PP2A modulators.

dot

cluster_alternatives Comparative Agents cluster_validation Experimental Validation This compound This compound (Test Compound) phenotypic Phenotypic Effects (↓Viability, ↑Apoptosis) This compound->phenotypic mechanistic Mechanistic Readouts (↑PP2A activity, ↓p-AKT, ↓p-ERK, ↓CIP2A) This compound->mechanistic fty720 FTY720 (PP2A Activator) fty720->phenotypic fty720->mechanistic smap SMAPs (PP2A Activator) smap->phenotypic smap->mechanistic okadaic_acid Okadaic Acid (PP2A Inhibitor) okadaic_acid->phenotypic opposite effects okadaic_acid->mechanistic opposite effects conclusion Conclusion: This compound acts as a PP2A activator phenotypic->conclusion mechanistic->conclusion

Logic for validating this compound's PP2A role.

Conclusion

References

Comparative Analysis of Penfluridol and Thioridazine as Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of two repurposed antipsychotic drugs, penfluridol and thioridazine, and their efficacy against various cancer cell lines. Both drugs, originally developed for psychiatric disorders, have demonstrated significant potential as anticancer agents, warranting further investigation for oncological applications.[1][2][3] This objective comparison, supported by experimental data, is intended for researchers, scientists, and professionals in drug development.

Comparative Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for this compound and thioridazine across a range of cancer cell lines as reported in preclinical studies.

DrugCancer TypeCell Line(s)IC50 Value (µM)Treatment Duration
This compound GlioblastomaVarious (10 cell lines)2 - 572 hours[4]
PancreaticPanc-1, BxPC-3, AsPC-16 - 724 hours[5]
PancreaticPanc-1, BxPc 3, SU86869.3 - 16.2Not Specified[5]
Breast (TNBC)Paclitaxel-sensitive2 - 3Not Specified[5]
Breast (TNBC)Paclitaxel-resistant4 - 5Not Specified[5]
ProstateC4-2B4, DU145, PC3, 22Rv12.8 - 9.872 hours[6]
LungA549, H446, LL2< 1272 hours[7]
MelanomaA375, B16< 572 hours[8]
Thioridazine GlioblastomaT98G, U-87 MG12.67 - 12.8024 hours[9]
GlioblastomaGBM8401, U87MG< 1072 hours[10]
Breast (TNBC)MDA-MB-2319.8772 hours[11]
Breast (TNBC)4T118.7072 hours[11]
Lung (Cisplatin-Resistant)A549/DDP18.5424 hours[12]
Lung (Cisplatin-Sensitive)A54920.9124 hours[12]

Mechanisms of Action

While both drugs induce cell death in cancer lines, their primary molecular pathways differ significantly.

This compound: Targeting Integrin Signaling and Beyond

This compound exhibits broad anticancer activity through several mechanisms.[1][5] A key pathway involves the inhibition of integrin signaling, which is crucial for tumor progression, cell migration, and metastasis.[5][13] this compound treatment has been shown to reduce the expression of integrin α6 and β4.[13] This leads to the downstream suppression of focal adhesion kinase (FAK), Paxillin, and Rac1/2/3, ultimately inducing apoptosis through the activation of caspases.[13]

Other reported mechanisms for this compound include the activation of protein phosphatase 2A (PP2A), which deactivates pro-survival pathways like AKT, and the induction of autophagy-mediated cell death.[5][14][15]

G cluster_this compound This compound's Mechanism of Action This compound This compound Integrin Integrin α6β4 This compound->Integrin inhibits FAK_Paxillin FAK / Paxillin Integrin->FAK_Paxillin activates Rac Rac1/2/3 FAK_Paxillin->Rac activates ROCK1 ROCK1 Rac->ROCK1 activates Caspase Cleaved Caspase 3 ROCK1->Caspase inhibits Apoptosis Apoptosis Caspase->Apoptosis promotes

Caption: this compound-induced inhibition of the integrin signaling pathway leading to apoptosis.

Thioridazine: Inhibition of the PI3K/Akt/mTOR Pathway

Thioridazine's anticancer effects are frequently linked to its ability to inhibit the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival in many human cancers.[16][17][18] By suppressing the phosphorylation of key components like Akt and the downstream target p70S6K, thioridazine effectively halts pro-survival signals.[16] This inhibition leads to cell cycle arrest, typically at the G0/G1 phase, and the induction of apoptosis.[16][19] Thioridazine is also known to act as a dopamine D2 receptor (DRD2) antagonist, a mechanism that may contribute to its effects on cancer stem cells.[11][19]

G cluster_thioridazine Thioridazine's Mechanism of Action Thioridazine Thioridazine PI3K PI3K Thioridazine->PI3K inhibits Apoptosis Apoptosis & Cell Cycle Arrest Thioridazine->Apoptosis promotes Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates p70S6K p70S6K mTOR->p70S6K activates Proliferation Cell Proliferation & Survival p70S6K->Proliferation promotes

Caption: Thioridazine-induced inhibition of the PI3K/Akt/mTOR pro-survival pathway.

Experimental Protocols

The data cited in this guide are primarily derived from the following key experimental methodologies.

Cell Viability Assessment (MTT Assay)
  • Cell Seeding : Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Drug Treatment : The cell culture medium is replaced with a fresh medium containing various concentrations of this compound or thioridazine. A control group receives a medium with the vehicle (e.g., DMSO) only. Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductase convert the yellow MTT to purple formazan crystals.

  • Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Data Acquisition : The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to the control group.

Apoptosis Analysis (Annexin V/PI Staining)
  • Cell Treatment : Cells are cultured and treated with the desired concentrations of this compound or thioridazine for the specified time.

  • Cell Harvesting : Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Staining : Fluorescently-labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis) and Propidium Iodide (PI, a fluorescent nucleotide stain that enters late apoptotic or necrotic cells with compromised membranes) are added to the cell suspension.

  • Incubation : The cells are incubated in the dark for approximately 15 minutes at room temperature.

  • Flow Cytometry : The stained cells are analyzed using a flow cytometer. The results differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Western Blotting for Protein Expression
  • Protein Extraction : Following drug treatment, cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

  • Quantification : The total protein concentration is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

  • Electrophoresis : Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer : The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking & Antibody Incubation : The membrane is blocked with a protein solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding. It is then incubated with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, Caspase-3) overnight at 4°C.

  • Secondary Antibody & Detection : The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. An enhanced chemiluminescence (ECL) substrate is added, and the resulting light signal is captured on X-ray film or with a digital imager.

G cluster_workflow General Experimental Workflow Start Cancer Cell Culture Treatment Drug Treatment (this compound or Thioridazine) Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis Protein Protein Analysis (e.g., Western Blot) Treatment->Protein Result_V IC50 Values Viability->Result_V Result_A Apoptosis Rate Apoptosis->Result_A Result_P Protein Expression Protein->Result_P

Caption: A generalized workflow for in vitro analysis of anticancer drug efficacy.

References

Penfluridol's Inhibition of the Akt Signaling Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Penfluridol, a long-acting antipsychotic medication, has garnered significant interest for its potential as a repurposed anti-cancer agent.[1][2] One of its key mechanisms of action in cancer cells is the inhibition of the Akt signaling pathway, a critical regulator of cell survival, proliferation, and growth.[3][4] This guide provides a comparative analysis of this compound's inhibitory effects on the Akt pathway, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Mechanism of Action: this compound's Impact on Akt Signaling

The Akt pathway, also known as the PI3K-Akt pathway, is a crucial intracellular signaling cascade. Its activation is implicated in the progression of numerous cancers. This compound has been shown to suppress this pathway by reducing the phosphorylation of Akt at the serine 473 (Ser473) position.[3][5][6] This inhibition is not believed to be a direct interaction with Akt itself but rather an indirect effect.[5][7] The suppression of pAkt (Ser473) leads to the downregulation of downstream targets, such as the transcription factor GLI1, which is involved in tumor progression.[3][6]

Comparative Analysis: this compound vs. Other Akt Pathway Inhibitors

To validate the effects of this compound, its performance is often compared with established inhibitors of the PI3K/Akt pathway. A commonly used comparator is LY294002 , a potent and specific inhibitor of phosphoinositide 3-kinases (PI3Ks), which are upstream activators of Akt.

In Vitro Efficacy

Studies in glioblastoma (GBM) cell lines demonstrate that this compound effectively reduces cell viability and induces apoptosis.[3][6] Its potency is often quantified by the half-maximal inhibitory concentration (IC50).

Table 1: IC50 Values of this compound in Glioblastoma Cell Lines

Cell LineIC50 (µM) at 72 hours
GBM282 - 5
U87MG2 - 5
SJ-GBM22 - 5
CHLA-2002 - 5

Data sourced from studies on various adult and pediatric glioblastoma cell lines.[3][6]

The inhibitory effect of this compound on Akt phosphorylation is dose-dependent. Western blot analyses consistently show a decrease in pAkt (Ser473) levels with increasing concentrations of this compound, an effect comparable to that observed with LY294002.[3][5]

Table 2: Comparative Effect of this compound and LY294002 on Protein Expression

TreatmentpAkt (Ser473)GLI1OCT4, Nanog, Sox2Cleaved Caspase 3
This compoundReducedReducedReducedIncreased
LY294002ReducedReducedN/AN/A

This table summarizes the general trends observed in Western blot analyses from multiple studies.[3][5][8]

In Vivo Efficacy

The anti-tumor effects of this compound have also been validated in animal models. In subcutaneous and intracranial glioblastoma xenograft models using U87MG cells, oral administration of this compound significantly suppressed tumor growth.[3][6]

Table 3: In Vivo Tumor Growth Inhibition by this compound

Tumor ModelTreatmentTumor Growth Inhibition
Subcutaneous U87MGThis compound65%
Intracranial U87MGThis compound72%

Results from in vivo glioblastoma tumor models.[3][6] Immunohistochemical analysis of these tumors confirmed a reduction in pAkt (Ser473) and GLI1, consistent with in vitro findings.[3]

Experimental Protocols

Validating the inhibition of the Akt pathway by this compound involves several key experimental techniques.

Western Blot Analysis

Objective: To determine the effect of this compound on the protein levels of pAkt (Ser473), total Akt, and downstream targets like GLI1.

Methodology:

  • Cell Culture and Treatment: Glioblastoma cell lines (e.g., U87MG, GBM28) are cultured to 70-80% confluency. The cells are then treated with varying concentrations of this compound (e.g., 0, 1.25, 2.5, 5, 7.5 µM) for a specified duration (e.g., 48 hours). A positive control group treated with an established Akt pathway inhibitor like LY294002 is also included.

  • Cell Lysis: After treatment, cells are washed with PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for pAkt (Ser473), total Akt, GLI1, and a loading control (e.g., Actin or GAPDH). Subsequently, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified using densitometry software.

Cell Viability Assay (MTT Assay)

Objective: To measure the cytotoxic effects of this compound on cancer cells.

Methodology:

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Treatment: The cells are treated with a range of this compound concentrations for a set time period (e.g., 72 hours).

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is then calculated from the dose-response curve.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

  • Cell Implantation: Immunocompromised mice (e.g., nude mice) are subcutaneously or intracranially injected with a suspension of cancer cells (e.g., U87MG).

  • Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size. The mice are then randomized into control and treatment groups. The treatment group receives this compound orally at a specified dose and frequency.

  • Tumor Measurement: Tumor volume is measured regularly using calipers (for subcutaneous models) or monitored by bioluminescence imaging (for intracranial models with luciferase-expressing cells).

  • Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry or Western blotting to confirm the inhibition of the Akt pathway in the tumor tissue.

Visualizing the Pathway and Workflow

To better understand the mechanisms and processes involved, the following diagrams illustrate the Akt signaling pathway and a typical experimental workflow.

Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits pAkt p-Akt (Active) PDK1->pAkt Phosphorylates mTORC2 mTORC2 mTORC2->pAkt Phosphorylates (Ser473) GLI1 GLI1 pAkt->GLI1 Activates Apoptosis Apoptosis pAkt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival pAkt->Proliferation Promotes This compound This compound This compound->pAkt Suppresses Phosphorylation LY294002 LY294002 LY294002->PI3K Inhibits

Caption: The PI3K/Akt signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cell_culture 1. Cancer Cell Culture (e.g., U87MG) treatment 2. Treatment (this compound vs. Control/LY294002) cell_culture->treatment viability_assay 3a. Cell Viability Assay (MTT) treatment->viability_assay western_blot 3b. Western Blot (pAkt, GLI1) treatment->western_blot ic50 4a. Determine IC50 viability_assay->ic50 protein_exp 4b. Analyze Protein Expression western_blot->protein_exp xenograft 5. Xenograft Model (e.g., Nude Mice) ic50->xenograft Inform In Vivo Dosing ihc 8. Endpoint Analysis (Tumor Excision, IHC for pAkt) protein_exp->ihc Confirm Mechanism drug_admin 6. Oral Administration (this compound vs. Vehicle) xenograft->drug_admin tumor_measurement 7. Monitor Tumor Growth drug_admin->tumor_measurement tumor_measurement->ihc efficacy 9. Evaluate Anti-Tumor Efficacy ihc->efficacy

Caption: Workflow for validating an Akt pathway inhibitor.

References

Penfluridol's Anti-Angiogenic Effects In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Penfluridol, a diphenylbutylpiperidine antipsychotic agent, has been repurposed for its potential anti-cancer properties.[1][2] Recent in vivo research has focused on its ability to inhibit angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1][3][4] This guide provides an objective comparison of this compound's anti-angiogenic performance with other alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting Pro-Angiogenic Signaling

In vivo and in vitro studies have shown that this compound effectively blocks angiogenesis at low, non-toxic concentrations.[3][4] Its mechanism does not appear to involve direct inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) phosphorylation. Instead, this compound abrogates the VEGF-induced activation of downstream signaling molecules, specifically Src and Akt, while leaving the p38 and ERK signaling pathways unaffected.[1][3][5] This disruption of the Src and Akt pathways is crucial for inhibiting endothelial cell migration and tube formation, key steps in angiogenesis.[1][3]

cluster_cell Endothelial Cell VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds Src Src VEGFR2->Src Akt Akt VEGFR2->Akt p38 p38 VEGFR2->p38 ERK ERK VEGFR2->ERK Angiogenesis Angiogenesis (Cell Migration, Tube Formation) Src->Angiogenesis Akt->Angiogenesis p38->Angiogenesis ERK->Angiogenesis This compound This compound This compound->Src Inhibits Activation This compound->Akt Inhibits Activation

Figure 1. this compound's Anti-Angiogenic Signaling Pathway.

In Vivo Efficacy: The Matrigel Plug Assay

The primary in vivo evidence for this compound's anti-angiogenic activity comes from the Matrigel plug assay in mice.[1][3] This model is used to assess the formation of new blood vessels in response to pro-angiogenic factors. In these studies, Matrigel plugs containing Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF) were implanted into mice.[3][5] The subsequent administration of this compound resulted in a significant reduction in angiogenesis within these plugs.[3]

Quantitative Data from In Vivo Matrigel Plug Assay

The effectiveness of this compound in inhibiting VEGF- and bFGF-induced angiogenesis was quantified by measuring the hemoglobin levels in the excised Matrigel plugs, which serves as an indicator of blood vessel formation.

Treatment GroupMean Hemoglobin (µ g/plug )Percentage InhibitionReference
Control (VEGF + bFGF)~150%[6]
This compound (10 mg/kg)~5~67%[6]

Note: The values are estimated from the graphical data presented in the cited study.

Experimental Protocol: In Vivo Matrigel Plug Angiogenesis Assay

This section details the methodology for the Matrigel plug assay used to confirm the anti-angiogenic effects of this compound in vivo.[3][5]

  • Preparation of Matrigel Mixture :

    • Thaw Matrigel (growth factor-reduced) on ice overnight.

    • On the day of the experiment, mix Matrigel with heparin (60 U/mL).

    • Add pro-angiogenic factors: VEGF (100 ng/mL) and bFGF (500 ng/mL).

    • Keep the mixture on ice to prevent premature polymerization.

  • Animal Model :

    • Use C57BL/6 mice (typically 6-8 weeks old).

    • Anesthetize the mice using an appropriate anesthetic agent.

  • Injection :

    • Inject 0.5 mL of the Matrigel mixture subcutaneously into the flank of each mouse using a pre-chilled syringe.

  • Treatment Administration :

    • Administer this compound (e.g., 10 mg/kg) or a vehicle control via intraperitoneal injection, typically starting on the day of Matrigel implantation and continuing for a set number of days (e.g., 7 days).

  • Plug Excision and Analysis :

    • After the treatment period (e.g., 7 days), euthanize the mice.

    • Surgically excise the Matrigel plugs.

    • Quantify angiogenesis by measuring the hemoglobin content of the plugs using a hemoglobin assay kit (e.g., Drabkin's reagent). The amount of hemoglobin is directly proportional to the extent of vascularization.

cluster_workflow Matrigel Plug Assay Workflow prep 1. Prepare Matrigel (with VEGF & bFGF) inject 2. Subcutaneous Injection into Mice prep->inject treat 3. Administer this compound (or Vehicle) inject->treat excise 4. Excise Plugs (after 7 days) treat->excise analyze 5. Quantify Hemoglobin excise->analyze

Figure 2. Experimental Workflow for the Matrigel Plug Assay.

Comparison with Alternative Anti-Angiogenic Agents

While direct in vivo comparative studies between this compound and other anti-angiogenic agents are not extensively available, it is useful to compare their mechanisms of action to understand where this compound fits within the broader landscape of angiogenesis inhibitors.[3][7] One study noted that this compound's in vitro effects were similar to those of VEGFR2 inhibitors.[3]

Agent/ClassPrimary Target(s)Mechanism of ActionReference
This compound Src, Akt Inhibits downstream signaling of VEGFR2 without affecting VEGFR2 phosphorylation. [1][3]
Bevacizumab (Avastin®)VEGF-AA monoclonal antibody that sequesters VEGF-A, preventing it from binding to its receptors.[8]
SorafenibVEGFR1, VEGFR2, VEGFR3, PDGFR-β, KIT, RETA multi-kinase inhibitor that blocks the tyrosine kinase activity of multiple pro-angiogenic receptors.[8]
SunitinibVEGFRs, PDGFRs, KIT, FLT3, RETA multi-kinase inhibitor targeting a range of receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation.[9]
TRC105Endoglin (CD105)A monoclonal antibody that inhibits BMP-9 binding to endoglin, leading to the arrest of vessel formation.[7]

Conclusion

The available in vivo data robustly confirms the anti-angiogenic effects of this compound.[3][4] Through the Matrigel plug assay, this compound has been shown to significantly inhibit the formation of new blood vessels induced by key pro-angiogenic factors.[3][6] Its unique mechanism of targeting downstream effectors like Src and Akt, rather than the primary receptor, presents a distinct profile compared to many existing anti-angiogenic therapies.[3][5] This makes this compound a compelling candidate for further investigation in cancer therapy, potentially in combination with other treatments to enhance efficacy and overcome resistance.[10]

References

Penfluridol Shows Promise Against Standard Chemotherapy in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release:

[City, State] – [Date] – The repurposed antipsychotic drug penfluridol is demonstrating significant anticancer effects, often comparable or superior to standard chemotherapy agents in preclinical studies across a range of cancers, including treatment-resistant models. This guide provides a comprehensive comparison of this compound and conventional chemotherapy in preclinical settings, presenting key experimental data, detailed protocols, and insights into its mechanisms of action.

Executive Summary

This compound, a diphenylbutylpiperidine antipsychotic, exhibits potent anti-proliferative, pro-apoptotic, and anti-metastatic properties in various cancer models. Notably, it has shown efficacy in chemoresistant cancers, a major challenge in oncology. This report summarizes the head-to-head performance of this compound against standard-of-care chemotherapies such as paclitaxel, docetaxel, and temozolomide in preclinical models of ovarian, prostate, and glioblastoma cancers.

In Vitro Cytotoxicity: this compound vs. Standard Chemotherapy

This compound has demonstrated significant cytotoxic effects against a panel of cancer cell lines, with IC50 values often in the low micromolar range. The following tables summarize the comparative in vitro efficacy of this compound and standard chemotherapy agents.

Table 1: this compound vs. Paclitaxel in Ovarian Cancer Cell Lines

Cell LineDrugIC50 (µM)Comments
HeyA8 (chemosensitive)This compound~2-3Data suggests this compound is effective in chemosensitive lines.[1]
HeyA8-MDR (paclitaxel-resistant)This compound~4-5This compound retains significant activity in paclitaxel-resistant cells.[1]
A2780 (chemosensitive)This compoundNot specifiedEffective in decreasing cell proliferation.[2]
A2780-CP20 (chemoresistant)This compoundNot specifiedEffective in decreasing cell proliferation in chemoresistant lines.[2]

Table 2: this compound vs. Docetaxel in Prostate Cancer Cell Lines

Cell LineDrugIC50 (µM)Comments
PC3 (docetaxel-sensitive)This compound9.9This compound shows potent cytotoxicity.
PC3-DR (docetaxel-resistant)This compound7.3This compound is more effective in docetaxel-resistant cells than in sensitive cells.
DU145This compoundNot specifiedSignificantly reduced viability.[3]
22Rv1This compoundNot specifiedSignificantly reduced viability.[3]

Table 3: this compound vs. Temozolomide in Glioblastoma Cell Lines

Cell LineDrugIC50 (µM) after 24hComments
U87MGThis compound6This compound is effective at clinically relevant concentrations.[4]
T98GThis compound5.5Shows potent activity against various glioblastoma cell lines.[4]
U251MGThis compound9Demonstrates broad efficacy in glioblastoma cells.[4]

In Vivo Efficacy: this compound vs. Standard Chemotherapy in Xenograft Models

In vivo studies in animal models further support the potential of this compound as an anticancer agent. The tables below outline the comparative in vivo efficacy of this compound and standard chemotherapies.

Table 4: this compound vs. Paclitaxel in Ovarian Cancer Xenograft Model

Animal ModelTreatment GroupTumor Growth InhibitionKey Findings
HeyA8 XenograftThis compoundSignificant decrease in tumor weightThis compound was effective in a chemosensitive model.[2][5]
HeyA8-MDR XenograftThis compoundSignificant decrease in tumor weight compared to paclitaxelThis compound demonstrated superior efficacy in a paclitaxel-resistant model.[2][5]

Table 5: this compound in Triple-Negative Breast Cancer (TNBC) Xenograft Models

Animal ModelTreatmentTumor Growth InhibitionKey Findings
Orthotopic TNBCThis compound49%This compound suppresses primary tumor growth.[6][7]
Intracardiac injection (brain metastasis)This compound90%This compound effectively inhibits the growth of brain metastases.[1][6][7]
Intracranial injection (brain metastasis)This compound72%Demonstrates blood-brain barrier penetration and efficacy.[1][6][7]

Table 6: this compound vs. Temozolomide in Glioblastoma Xenograft Models

Animal ModelTreatment GroupTumor Growth InhibitionKey Findings
Subcutaneous U87MG XenograftThis compound (10 mg/kg/day)65%Significant tumor growth suppression.[1][8]
Intracranial U87MG XenograftThis compound (10 mg/kg/day)72%This compound effectively crosses the blood-brain barrier to inhibit tumor growth.[1][8]
Orthotopic Glioblastoma XenograftThis compound + TemozolomideSignificantly suppressed tumor growth and prolonged survivalCombination therapy showed a synergistic effect.[9][10]

Experimental Protocols

A generalized experimental protocol for the preclinical assessment of this compound is outlined below. Specific details may vary between studies.

In Vitro Cell Viability Assay
  • Cell Culture: Human cancer cell lines (e.g., HeyA8 ovarian cancer, PC3 prostate cancer, U87MG glioblastoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Drug Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with a range of concentrations of this compound or a standard chemotherapy agent (e.g., paclitaxel, docetaxel, temozolomide) for 24, 48, or 72 hours.

  • Viability Assessment: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

In Vivo Xenograft Studies
  • Animal Models: Immunocompromised mice (e.g., athymic nude or SCID mice) are used.[11] These models allow for the transplantation of human tumor cells without rejection.[11]

  • Tumor Cell Implantation: Human cancer cells are implanted either subcutaneously into the flank or orthotopically into the organ of origin (e.g., ovary, prostate, brain).[11]

  • Treatment Administration: Once tumors reach a palpable size, mice are randomized into treatment groups. This compound is typically administered via oral gavage, while standard chemotherapies are administered as per established protocols (e.g., intraperitoneal or intravenous injection).

  • Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Efficacy Evaluation: At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated as the percentage difference in tumor volume or weight between the treated and control groups.

Signaling Pathways and Mechanisms of Action

This compound exerts its anticancer effects through multiple mechanisms, often distinct from those of standard chemotherapy agents.

Penfluridol_Mechanism This compound This compound DRD2 Dopamine Receptor D2 This compound->DRD2 Inhibits Integrin_Signaling Integrin Signaling (α6, β4, FAK, Paxillin) This compound->Integrin_Signaling Inhibits PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT Inhibits HER2_beta_catenin HER2/β-catenin Signaling This compound->HER2_beta_catenin Inhibits SHH_GLI1 Sonic Hedgehog (SHH)/ GLI1 Pathway This compound->SHH_GLI1 Inhibits Cholesterol_Homeostasis Cholesterol Homeostasis This compound->Cholesterol_Homeostasis Disrupts Apoptosis Apoptosis This compound->Apoptosis Induces Cell_Cycle_Arrest Cell Cycle Arrest This compound->Cell_Cycle_Arrest Induces Angiogenesis Angiogenesis This compound->Angiogenesis Inhibits Metastasis_Invasion Metastasis & Invasion This compound->Metastasis_Invasion Inhibits Integrin_Signaling->Metastasis_Invasion Promotes PI3K_AKT->Apoptosis Inhibits HER2_beta_catenin->Cell_Cycle_Arrest Promotes Progression SHH_GLI1->Cell_Cycle_Arrest Promotes Progression Chemo_Mechanism Paclitaxel_Docetaxel Paclitaxel / Docetaxel Microtubules Microtubule Dynamics Paclitaxel_Docetaxel->Microtubules Stabilizes Temozolomide Temozolomide DNA DNA Temozolomide->DNA Alkylates Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest Leads to DNA_Damage DNA Damage DNA->DNA_Damage Causes Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces DNA_Damage->Apoptosis Induces

References

validating the off-target kinase inhibitory profile of penfluridol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Penfluridol, a long-acting oral antipsychotic, has garnered significant interest for its potential as a repurposed anti-cancer agent. Its therapeutic effects in psychosis are primarily attributed to dopamine D2 receptor antagonism. However, its efficacy in oncology suggests a broader mechanism of action, likely involving the inhibition of various protein kinases that are critical for tumor growth and survival. Understanding the off-target kinase inhibitory profile of this compound is crucial for both elucidating its anti-cancer mechanisms and anticipating potential side effects.

This guide provides a comparative analysis of this compound's known interactions with kinase signaling pathways against other antipsychotic medications. Due to a lack of comprehensive, publicly available kinome-wide screening data for this compound, this guide synthesizes qualitative findings on its effects on key signaling kinases and contrasts them with the limited quantitative data available for other antipsychotics.

Quantitative Analysis of Antipsychotic Drugs on Kinase Activity

Direct quantitative data on this compound's off-target kinase inhibition is not extensively available in the public domain. However, some studies have investigated the kinase inhibitory activity of other antipsychotic drugs. The following table summarizes the available data for clozapine, another atypical antipsychotic, to provide a comparative context.

DrugTarget KinaseIC50 / % InhibitionCommentsReference
ClozapineCheckpoint Kinase 2 (Chk2)Moderately potent inhibitorTested at 10 µM[1]

Note: The lack of a comprehensive kinome scan for this compound represents a significant data gap. The information provided is based on published literature and may not be exhaustive.

This compound's Impact on Kinase Signaling Pathways

While a broad kinase inhibitory profile is not available, several studies have explored the effects of this compound on specific signaling pathways heavily regulated by kinases. These findings provide qualitative evidence of its off-target activities.

Signaling PathwayKey Kinases Affected (Inferred)Observed Effect of this compound
PI3K/Akt SignalingAktSuppression of Akt phosphorylation at Ser473
FAK SignalingFAKDownregulation of FAK-MMP signaling
AMPK SignalingAMPKActivation of AMPK signaling
AngiogenesisVEGFR2Inhibition of VEGF-induced signaling

Comparative Off-Target Profiles of Other Antipsychotics

To offer a broader perspective, the following table outlines the known receptor binding profiles of other commonly used antipsychotic drugs. While not focused on kinases, this information highlights the multi-target nature of these agents.

DrugPrimary TargetsOther Notable Receptor Interactions (Ki in nM)
Clozapine D2, 5-HT2AH1 (1.1), α1A (1.6), 5-HT6 (4), 5-HT2A (5.4), M1 (6.2), 5-HT7 (6.3), 5-HT2C (9.4), D4 (24), α2A (90), 5-HT3 (95), 5-HT1A (120), D2 (160), D1 (270), D5 (454), D3 (555)[2]
Risperidone D2, 5-HT2A5-HT2A (0.16), α1 (0.8), D2 (3.13), H1 (2.23), α2 (7.54)[3]
Olanzapine D2, 5-HT2A5-HT2A/2C (4, 11), 5-HT6 (5), H1 (7), D1-4 (11-31), α1 (19), 5-HT3 (57), M1-5 (32-132)[4][5]

Experimental Protocols

A standardized and widely accepted method for determining the in vitro kinase inhibitory profile of a compound is through biochemical kinase assays. Below is a representative protocol for the Adapta™ Universal Kinase Assay, a common platform for such studies.

Adapta™ Universal Kinase Assay Protocol for IC50 Determination

This protocol is a generalized procedure and may require optimization for specific kinases.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • ATP Solution: Prepare a stock solution of ATP in water and dilute to the desired concentration in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase being assayed.

  • Substrate Solution: Prepare a stock solution of the specific peptide or protein substrate for the kinase of interest and dilute in kinase buffer.

  • Test Compound (this compound): Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound to be tested.

  • Adapta™ Detection Reagents: Prepare the Eu-labeled anti-ADP antibody and the Alexa Fluor® 647-labeled ADP tracer according to the manufacturer's instructions.

2. Kinase Reaction:

  • Add 2.5 µL of 4x concentrated test compound (or DMSO for control) to the wells of a 384-well plate.[6]

  • Add 5 µL of 2x concentrated kinase solution to each well.[6]

  • Initiate the reaction by adding 2.5 µL of a 4x concentrated solution of ATP and substrate.[6]

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).[6]

3. Signal Detection:

  • Stop the kinase reaction by adding 5 µL of a 3x concentrated detection solution containing EDTA, Eu-labeled anti-ADP antibody, and Alexa Fluor® 647-labeled ADP tracer.[6]

  • Incubate the plate at room temperature for 30 minutes to allow the detection reagents to equilibrate.[6]

  • Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm.[7]

4. Data Analysis:

  • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

  • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Experimental Workflow and Signaling Pathways

To further clarify the experimental process and the biological context of this compound's off-target kinase effects, the following diagrams are provided.

experimental_workflow cluster_prep Reagent Preparation cluster_assay Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis This compound This compound Serial Dilution plate Dispense into 384-well Plate This compound->plate kinase Kinase Solution kinase->plate atp_substrate ATP/Substrate Mix atp_substrate->plate incubation Incubate at RT plate->incubation stop_solution Add Detection Reagents incubation->stop_solution read_plate Read TR-FRET Signal stop_solution->read_plate ic50 Calculate IC50 read_plate->ic50

Fig. 1: Workflow for Kinase Inhibition Assay.

signaling_pathway cluster_akt PI3K/Akt Pathway cluster_fak FAK Pathway cluster_ampk AMPK Pathway This compound This compound akt_p p-Akt This compound->akt_p inhibits fak_p p-FAK This compound->fak_p inhibits ampk_p p-AMPK This compound->ampk_p activates akt Akt akt->akt_p fak FAK fak->fak_p ampk AMPK ampk->ampk_p

Fig. 2: this compound's effects on kinase pathways.

References

Comparative Efficacy of Penfluridol Analogs with Reduced Central Nervous System Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, this guide provides an objective comparison of penfluridol analogs designed to minimize central nervous system (CNS) activity while retaining therapeutic efficacy. The following sections detail the performance of these analogs, supported by experimental data, and provide comprehensive methodological insights.

This compound, a first-generation antipsychotic, has shown promise in repurposing for applications such as oncology.[1] However, its potent antagonism of dopamine D2 receptors, the basis of its antipsychotic action, leads to significant extrapyramidal side effects (EPS), limiting its use at the higher doses required for other therapeutic indications.[2][3] To address this, novel analogs of this compound have been synthesized with the aim of reducing their affinity for CNS receptors, thereby mitigating the risk of neurological side effects. This guide focuses on a comparative analysis of such analogs, primarily drawing from the findings of Ashraf-Uz-Zaman and colleagues.

Quantitative Comparison of this compound and its Analogs

The following tables summarize the in vitro efficacy and CNS receptor affinity of this compound and its key analogs. The data is extracted from a study by Ashraf-Uz-Zaman et al., where the analogs were investigated for their potential as chemotherapeutic agents with reduced CNS activity.

Table 1: In Vitro Anticancer Efficacy

The anticancer activity of this compound and its analogs was assessed using an MTT assay on MDA-MB-231 (human breast adenocarcinoma) and LLC (Lewis Lung Carcinoma) cell lines. The IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

CompoundMDA-MB-231 IC50 (µM)LLC IC50 (µM)
This compound 4.3 - 5.14.3 - 5.1
Analog 8a 4.84.2
Analog 8c 6.17.1
Analog 11b 8.29.2

Data sourced from Ashraf-Uz-Zaman et al.

Table 2: CNS Receptor Binding Affinity (Ki, nM)

The binding affinity of the compounds to key CNS receptors associated with the antipsychotic effects and side effects of this compound was determined using radioligand binding assays. A higher Ki value indicates lower binding affinity.

ReceptorThis compoundAnalog 8aAnalog 8cAnalog 11b
Dopamine D1 1813110180
Dopamine D2 1.11.32911
Dopamine D3 0.70.91914
Dopamine D4 1.9252823
Dopamine D5 1314120250
Serotonin 5-HT2A 1.32.51121

Data sourced from Ashraf-Uz-Zaman et al.

Table 3: In Vivo Brain Concentration

The concentration of this compound and its analogs in the brain was measured in mice following intraperitoneal administration, providing an indication of their ability to cross the blood-brain barrier.

CompoundBrain Concentration (ng/g)
This compound ~120
Analog 8a ~150
Analog 8c ~60

Data estimated from graphical representations in Ashraf-Uz-Zaman et al. The study notes that analog 8c displayed a lower concentration in all tested samples compared to this compound and 8a.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay for Dopamine Receptors

This protocol is a generalized procedure for determining the binding affinity of compounds to dopamine receptors, based on standard methodologies.

  • Membrane Preparation: Cell membranes expressing the specific dopamine receptor subtype of interest are prepared from cultured cells or brain tissue homogenates.

  • Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl with 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2, is prepared.

  • Reaction Mixture: In a 96-well plate, the following are added in order:

    • Assay buffer.

    • The test compound (this compound analog) at various concentrations.

    • A specific radioligand (e.g., [3H]spiperone for D2/D3 receptors) at a concentration close to its Kd value.

    • The cell membrane preparation.

  • Incubation: The plate is incubated at room temperature for a specified period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values are determined by non-linear regression analysis, and the Ki values are calculated using the Cheng-Prusoff equation.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231 or LLC) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound analogs or the parent compound. A control group with no treatment is also included.

  • Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vivo Catalepsy Test in Mice

This behavioral test is used to assess the potential of a compound to induce extrapyramidal side effects, a hallmark of dopamine D2 receptor antagonism in the CNS.

  • Animal Acclimatization: Mice are acclimated to the testing room for at least one hour before the experiment.

  • Compound Administration: The test compound (this compound or analog) is administered to the mice, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A control group receives the vehicle.

  • Testing Procedure: At specific time points after drug administration (e.g., 30, 60, 90, and 120 minutes), the mice are tested for catalepsy. The mouse's forepaws are gently placed on a horizontal bar raised a few centimeters from the surface.

  • Measurement: The time the mouse remains in this unnatural posture is recorded, with a predetermined cut-off time (e.g., 180 seconds).

  • Data Analysis: The duration of catalepsy is compared between the different treatment groups and the control group. A significant increase in the time spent on the bar indicates a cataleptic effect.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and its analogs, as well as a typical experimental workflow for their evaluation.

Dopamine_D2_Signaling This compound This compound / Analog D2R Dopamine D2 Receptor This compound->D2R Antagonism G_protein Gi/o Protein D2R->G_protein Inhibition AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Inhibition of production PKA Protein Kinase A cAMP->PKA Reduced activation Cellular_Response Reduced Neuronal Excitability PKA->Cellular_Response Modulation Serotonin_5HT2A_Signaling This compound This compound / Analog HT2AR Serotonin 5-HT2A Receptor This compound->HT2AR Antagonism Gq_protein Gq/11 Protein HT2AR->Gq_protein Inhibition PLC Phospholipase C Gq_protein->PLC Inhibition of activation PIP2 PIP2 PLC->PIP2 Reduced hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Reduced PKC Protein Kinase C DAG->PKC Reduced activation Cellular_Response Modulation of Neuronal Activity Ca_release->Cellular_Response PKC->Cellular_Response Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Analog_Synthesis Analog Synthesis & Characterization Cell_Viability Cell Viability Assay (e.g., MTT) Analog_Synthesis->Cell_Viability Test for efficacy Receptor_Binding CNS Receptor Binding Assay Analog_Synthesis->Receptor_Binding Assess CNS affinity Data_Analysis Comparative Data Analysis Cell_Viability->Data_Analysis Receptor_Binding->Data_Analysis Animal_Model Animal Model (e.g., Mice) Toxicity_Study Toxicity Assessment (e.g., Liver/Kidney function) Animal_Model->Toxicity_Study Behavioral_Study Behavioral Testing (e.g., Catalepsy) Animal_Model->Behavioral_Study Biodistribution Biodistribution (Brain concentration) Animal_Model->Biodistribution Toxicity_Study->Data_Analysis Behavioral_Study->Data_Analysis Biodistribution->Data_Analysis

References

Penfluridol: A Cross-Cancer Analysis of a Repurposed Antipsychotic's Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of penfluridol's anti-cancer effects, supported by experimental data, reveals its broad-spectrum potential and diverse mechanisms of action across various cancer types. This guide synthesizes in vitro and in vivo findings to provide a comprehensive resource for researchers, scientists, and drug development professionals.

This compound, a first-generation antipsychotic, is gaining significant attention in the oncology field as a promising repurposed drug.[1][2] Its ability to cross the blood-brain barrier makes it a particularly interesting candidate for brain cancers and metastasis.[1][3] Extensive preclinical research has demonstrated its cytotoxic effects in a wide range of cancers, including breast, lung, pancreatic, glioblastoma, and renal cancers, by inducing apoptosis, autophagy, and inhibiting cell proliferation, metastasis, and invasion.[4]

Comparative Efficacy of this compound Across Cancer Cell Lines

The anti-proliferative activity of this compound has been quantified in numerous cancer cell lines, with IC50 values indicating its potency. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound in various cancer cell lines, providing a direct comparison of its efficacy.

Cancer TypeCell LineIC50 (µM)Citation
Breast Cancer Paclitaxel-sensitive~2-3[5]
Paclitaxel-resistant~4-5[5]
Pancreatic Cancer Panc-16-7 / 12.0[3][5]
BxPC-36-7 / 9.3[3][5]
AsPC-16-7[5]
SU868616.2[3]

In Vivo Tumor Growth Inhibition

This compound has demonstrated significant tumor growth suppression in various animal models, highlighting its potential for clinical translation.

Cancer TypeIn Vivo ModelTumor Growth InhibitionCitation
Breast Cancer Orthotopic49%[2][5]
Metastatic Brain Tumors (intracardiac injection)90%[5][6]
Metastatic Brain Tumors (intracranial injection)72%[5][6]
Glioblastoma Subcutaneous65%[5]
Intracranial72%[5]

Mechanisms of Action: A Multi-Faceted Approach

This compound exerts its anti-cancer effects through the modulation of several key signaling pathways. Its diverse mechanisms contribute to its broad-spectrum activity.

Inhibition of Integrin Signaling in Triple-Negative Breast Cancer

In triple-negative breast cancer (TNBC), this compound has been shown to suppress the integrin signaling axis, which is crucial for cell survival, proliferation, and metastasis.[6][7] Treatment with this compound leads to a reduction in the expression of integrin α6 and β4, as well as downstream effectors like FAK, Paxillin, Rac1/2/3, and ROCK1.[6][7] This disruption of integrin signaling ultimately induces apoptosis.[6]

G This compound This compound Integrin_a6b4 Integrin α6β4 This compound->Integrin_a6b4 inhibits Apoptosis Apoptosis This compound->Apoptosis induces FAK FAK Integrin_a6b4->FAK activates Cell_Survival Cell Survival & Proliferation Integrin_a6b4->Cell_Survival promotes Paxillin Paxillin FAK->Paxillin activates Rac1_2_3 Rac1/2/3 FAK->Rac1_2_3 activates ROCK1 ROCK1 Rac1_2_3->ROCK1 activates Metastasis Metastasis ROCK1->Metastasis promotes G cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Cell_Culture Cancer Cell Culture Treatment This compound Treatment Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Migration_Assay Migration/Invasion Assay Treatment->Migration_Assay Animal_Model Animal Model (e.g., Xenograft) Tumor_Implantation Tumor Cell Implantation Animal_Model->Tumor_Implantation Drug_Administration This compound Administration Tumor_Implantation->Drug_Administration Tumor_Monitoring Tumor Growth Monitoring Drug_Administration->Tumor_Monitoring Endpoint Endpoint Analysis (Tumor Weight, IHC) Tumor_Monitoring->Endpoint

References

comparative analysis of penfluridol's impact on cancer stem cells versus bulk tumor cells

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Penfluridol's Impact on Cancer Stem Cells Versus Bulk Tumor Cells

Introduction to this compound and Cancer Cell Heterogeneity

This compound is a long-acting antipsychotic drug of the diphenylbutylpiperidine class, historically used in the treatment of chronic schizophrenia.[1][2][3] Its ability to cross the blood-brain barrier and its favorable pharmacokinetic profile have made it an attractive candidate for drug repurposing in oncology.[1][2][3][4] A growing body of preclinical evidence reveals that this compound exhibits potent anti-tumor activities across a spectrum of cancers, including glioblastoma, breast, lung, and prostate cancer.[2][3] Its mechanisms of action are multifaceted, involving the induction of apoptosis, autophagy, and cell cycle arrest.[2]

Tumors are complex ecosystems composed of a heterogeneous population of cells. Two key subpopulations are the rapidly proliferating bulk tumor cells, which constitute the majority of the tumor mass, and a smaller, more resilient population known as cancer stem cells (CSCs). CSCs are characterized by their capacity for self-renewal and differentiation, and they are widely implicated in tumor initiation, metastasis, and resistance to conventional therapies.[5] Therefore, therapeutic agents that can effectively target both bulk tumor cells and the CSC population hold significant promise for improving clinical outcomes. This guide provides a comparative analysis of this compound's effects on these two distinct cancer cell populations, supported by experimental data and detailed methodologies.

Comparative Efficacy of this compound

Experimental data indicates that this compound is cytotoxic to both bulk tumor cells and cancer stem cells, though its specific effects and potency can vary depending on the cancer type.

Impact on Cell Viability

This compound has been shown to reduce the viability of a wide range of cancer cell lines in a dose- and time-dependent manner. In prostate cancer, this compound demonstrated a more pronounced anti-tumor effect in docetaxel-resistant cells, which are known to have an enriched population of cells with stem-like properties, as compared to their docetaxel-sensitive counterparts.[6] In breast cancer, a low concentration of this compound (0.5 µM) was sufficient to significantly inhibit the clonogenicity of stem-like cells, while higher concentrations were required to achieve a 50% inhibition of cell viability in the bulk tumor cell population.[1]

Cancer Type Cell Population Cell Line IC50 Value (µM) Treatment Duration (hours) Reference
Prostate Cancer Bulk Tumor Cells (Docetaxel-Sensitive)PC39.972[6]
Cancer Stem-like Cells (Docetaxel-Resistant)PC3-DR7.372[6]
Glioblastoma Bulk Tumor CellsU87MG, and other GBM lines2-572[7][8]
Breast Cancer Bulk Tumor CellsMCF7, MDA-MB-231~524[1]
Cancer Stem-like CellsNot specified0.5 (for clonogenicity inhibition)Not specified[1]
Pancreatic Cancer Bulk Tumor CellsPanc-1, BxPC-3, AsPC-16-724[2]
Renal Cell Carcinoma Bulk Tumor CellsCaki-1, A498, 786-O, ACHN6.19 - 8.4224[9]
Lung Cancer Bulk Tumor CellsA549, H446, LL2<1272[10]
Effects on Cancer Stem Cell Properties

A key differentiator in this compound's activity is its ability to specifically inhibit the properties of cancer stem cells. This includes reducing their self-renewal capacity, as measured by sphere formation assays, and decreasing the proportion of CSCs within a population, often identified by high aldehyde dehydrogenase (ALDH) activity.

Cancer Type Assay Effect of this compound Observations Reference
Glioblastoma Sphere FormationInhibitionAt IC50 concentrations, this compound led to a significant reduction in the size and number of neurospheres formed by glioblastoma stem cells (GSCs).[2]
Prostate Cancer ALDEFLUOR AssayReduction in ALDH-high populationThis compound treatment decreased the percentage of ALDH-high prostate cancer cells, indicating a reduction in the CSC population.[6][11]
Renal Cell Carcinoma Sphere FormationInhibitionThis compound treatment reduced the growth of spheroids derived from renal cell carcinoma cells.[9]
Breast Cancer Clonogenicity AssayInhibitionA low concentration of this compound (0.5 µM) significantly inhibited the ability of single, stem-like breast cancer cells to form colonies.[1]

Mechanisms of Action: A Comparative Overview

This compound exerts its anti-cancer effects through the modulation of several key signaling pathways. While some of these pathways are common to both bulk tumor cells and CSCs, there are distinct mechanisms that appear to be more prominent in the CSC population.

Signaling Pathways in Bulk Tumor Cells

In bulk tumor cells, this compound has been shown to induce cell cycle arrest, apoptosis, and disrupt cellular metabolism. For instance, in lung cancer cells, this compound induces G0/G1 phase cell cycle arrest and promotes mitochondria-mediated apoptosis.[2][12] It has also been found to inhibit the FAK-MMP signaling pathway, which is involved in cell migration and invasion.[2] In breast cancer, this compound can suppress the HER2/β-catenin signaling pathway, which is associated with resistance to paclitaxel.[2]

G This compound This compound her2_beta_catenin HER2/β-catenin Pathway This compound->her2_beta_catenin Inhibits fak_mmp FAK-MMP Pathway This compound->fak_mmp Inhibits cell_cycle_proteins Cyclin-CDK Complex This compound->cell_cycle_proteins Inhibits mitochondria Mitochondria This compound->mitochondria Induces Stress proliferation_survival Proliferation & Survival her2_beta_catenin->proliferation_survival migration_invasion Migration & Invasion fak_mmp->migration_invasion cell_cycle_arrest G0/G1 Arrest cell_cycle_proteins->cell_cycle_arrest apoptosis Apoptosis mitochondria->apoptosis

Caption: this compound's impact on bulk tumor cell signaling pathways.

Signaling Pathways in Cancer Stem Cells

In CSCs, this compound appears to target key pathways that are critical for maintaining stemness and self-renewal. A prominent mechanism is the inhibition of the Akt-mediated GLI1 signaling pathway.[2] GLI1 is a transcription factor that regulates the expression of stem cell markers such as OCT4, Nanog, and Sox2.[3][7][8] By suppressing this pathway, this compound effectively reduces the expression of these markers, thereby diminishing the stem-like characteristics of the cancer cells.[7][8]

G This compound This compound akt Akt Phosphorylation This compound->akt Inhibits gli1 GLI1 akt->gli1 Activates stemness_factors OCT4, Nanog, Sox2 gli1->stemness_factors Upregulates csc_properties CSC Self-Renewal & Survival stemness_factors->csc_properties

Caption: this compound's impact on cancer stem cell signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of this compound's effects.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells (both bulk and CSC-enriched populations) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A control group with vehicle (e.g., DMSO) is also included. Cells are incubated for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control group. The IC50 value (the concentration of this compound that inhibits cell growth by 50%) is calculated using non-linear regression analysis.

Sphere Formation Assay

This assay assesses the self-renewal capacity of cancer stem cells.

  • Cell Preparation: A single-cell suspension is prepared from the cancer cell line or primary tumor tissue.

  • Seeding: Cells are seeded at a low density (e.g., 500-1000 cells/mL) in ultra-low attachment 6-well or 96-well plates.

  • Culture Medium: The cells are cultured in a serum-free medium supplemented with growth factors such as EGF and bFGF to promote the growth of undifferentiated cells.

  • Treatment: this compound at various concentrations is added to the culture medium at the time of seeding.

  • Incubation: The plates are incubated for 7-14 days to allow for the formation of tumorspheres.

  • Quantification: The number and size of the spheres are quantified using an inverted microscope. Sphere formation efficiency (SFE) is calculated as (number of spheres formed / number of cells seeded) x 100%.

G start Single Cell Suspension seed Seed in Ultra-Low Attachment Plates start->seed culture Culture in Serum-Free Medium + Growth Factors seed->culture treat Add this compound culture->treat incubate Incubate for 7-14 Days treat->incubate quantify Quantify Sphere Number and Size incubate->quantify

Caption: Workflow for the Sphere Formation Assay.

ALDEFLUOR Assay

This assay identifies and quantifies the population of cells with high ALDH activity, a common marker for CSCs.

  • Cell Preparation: A single-cell suspension of at least 1 x 10^6 cells is prepared.

  • ALDEFLUOR™ Reagent Preparation: The ALDEFLUOR™ reagent is activated according to the manufacturer's instructions.

  • Staining: The cell suspension is divided into a "test" sample and a "control" sample. The activated ALDEFLUOR™ substrate (BAAA) is added to the test sample. An inhibitor of ALDH, diethylaminobenzaldehyde (DEAB), is added to the control sample to establish baseline fluorescence.

  • Incubation: Both samples are incubated for 30-60 minutes at 37°C, protected from light.

  • Flow Cytometry Analysis: The fluorescence of the cells is analyzed using a flow cytometer. The ALDH-positive (ALDH-high) population is identified as the brightly fluorescent cells in the test sample that are not present in the DEAB-treated control sample.

  • Data Analysis: The percentage of ALDH-high cells in the total cell population is determined.

Conclusion

This compound demonstrates significant anti-tumor activity against both bulk tumor cells and cancer stem cells. Its ability to target the CSC population, which is often resistant to conventional therapies, makes it a particularly promising candidate for further investigation in cancer treatment. The differential effects of this compound on these two cell populations are rooted in its modulation of distinct signaling pathways. While it induces general cytotoxic effects in bulk tumor cells, its impact on CSCs is more targeted towards the inhibition of key stemness and self-renewal pathways. The experimental data and protocols provided in this guide offer a framework for researchers to further explore and validate the therapeutic potential of this compound in targeting the cellular heterogeneity of tumors.

References

Confirming Penfluridol Target Engagement in Live Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methods to confirm the target engagement of Penfluridol in live cells. This compound, a long-acting antipsychotic, has garnered significant interest for its potential as a repurposed anti-cancer agent.[1] Understanding its interaction with cellular targets is crucial for both its primary psychiatric applications and its emerging oncological indications. This document outlines key cellular targets of this compound, compares its effects with relevant alternatives, and provides detailed protocols for essential experimental assays.

Cellular Targets of this compound

This compound's therapeutic and off-target effects are attributed to its interaction with multiple cellular proteins. The primary and secondary targets include:

  • Dopamine D2 Receptors (DRD2): As a first-generation antipsychotic, this compound's primary mechanism of action in treating schizophrenia is the blockade of DRD2 in the mesolimbic pathway.[2]

  • T-type Calcium Channels: this compound is a known blocker of T-type calcium channels, which contributes to its diverse pharmacological profile.[1]

  • MAN1A1 (Alpha-1,2-mannosidase IA): Recent studies have identified MAN1A1 as a direct target of this compound, leading to inhibition of N-linked glycoprotein processing. This mechanism is implicated in its anti-cancer activity by enhancing T-cell-mediated tumor immunity.[3]

  • SIRT1/PGC-1α Pathway: this compound has been shown to target the SIRT1/PGC-1α pathway, leading to a depletion of ATP and suppression of mitochondrial biogenesis in cancer cells.[4]

Comparative Analysis of this compound and Alternatives

Direct comparative studies of this compound's target engagement in live cells against other compounds are limited. However, comparisons of its downstream effects, particularly its anti-cancer properties, with other diphenylbutylpiperidine antipsychotics like Pimozide and Fluspirilene, provide valuable insights.

Table 1: Comparison of In Vitro Cytotoxicity of Diphenylbutylpiperidine Antipsychotics in Epithelial Ovarian Cancer (EOC) Cell Lines
Cell LineThis compound IC50 (µM)Fluspirilene IC50 (µM)Pimozide IC50 (µM)
Chemosensitive
A27805.6 ± 0.48.9 ± 0.711.2 ± 1.1
HeyA84.8 ± 0.37.5 ± 0.69.8 ± 0.9
SKOV3ip16.2 ± 0.59.8 ± 0.812.5 ± 1.3
Chemoresistant
A2780-CP207.1 ± 0.611.3 ± 1.014.1 ± 1.5
HeyA8-MDR6.5 ± 0.510.4 ± 0.913.2 ± 1.4
SKOV3-TR8.3 ± 0.713.2 ± 1.216.5 ± 1.8

Data adapted from a study on the anticancer effects of diphenylbutylpiperidine drugs on epithelial ovarian cancer cell lines.[5][6] The IC50 values represent the concentration of the drug that inhibits 50% of cell growth.

This data indicates that this compound exhibits the most potent cytotoxic effects against both chemosensitive and chemoresistant EOC cell lines compared to Fluspirilene and Pimozide.[5][6] While this reflects a downstream effect, it suggests a potentially stronger or more diverse target engagement profile relevant to cancer cell proliferation.

Experimental Protocols for Target Engagement

Confirming that a drug interacts with its intended target within the complex environment of a living cell is a critical step in drug development. The following are detailed protocols for key assays to determine this compound's target engagement.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to assess target engagement by measuring the thermal stabilization of a protein upon ligand binding in live cells or cell lysates.[7][8]

Experimental Workflow:

cluster_0 Cell Treatment cluster_1 Heat Shock cluster_2 Lysis & Separation cluster_3 Protein Quantification cluster_4 Data Analysis start Intact Cells treat Incubate with This compound or Vehicle start->treat heat Apply Temperature Gradient (e.g., 37-65°C for 3 min) treat->heat lyse Cell Lysis (Freeze-thaw) heat->lyse centrifuge Centrifugation to Separate Soluble and Aggregated Proteins lyse->centrifuge quantify Quantify Soluble Target Protein (e.g., Western Blot, MS) centrifuge->quantify analyze Generate Melt Curve and Determine Thermal Shift quantify->analyze

CETSA Experimental Workflow.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 1 hour at 37°C).[9][10]

  • Heat Treatment:

    • Aliquot the cell suspensions into PCR tubes or plates.

    • Heat the samples to a range of temperatures (e.g., 37°C to 65°C) for 3 minutes using a thermocycler, followed by a cooling step.[11]

  • Cell Lysis and Fractionation:

    • Lyse the cells using a suitable method that avoids resolubilizing aggregated proteins, such as freeze-thaw cycles.[9]

    • Separate the soluble fraction containing non-denatured proteins from the aggregated proteins by centrifugation (e.g., 20,000 x g for 20 minutes).[9]

  • Protein Quantification:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of the target protein in the soluble fraction using methods like Western blotting, ELISA, or mass spectrometry.[9][12]

  • Data Analysis:

    • Plot the percentage of soluble protein as a function of temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, engagement.[11]

Fluorescence-Based Assay for T-type Calcium Channel Blockade

This high-throughput assay measures the inhibition of T-type calcium channels by monitoring changes in intracellular calcium concentration using a fluorescent indicator.[13]

Experimental Workflow:

cluster_0 Cell Preparation cluster_1 Compound Incubation cluster_2 Channel Activation & Measurement cluster_3 Data Analysis start Cells Expressing T-type Ca2+ Channels load Load Cells with Ca2+ Indicator (e.g., Fluo-4 AM) start->load incubate Incubate with this compound or other Blockers load->incubate depolarize Depolarize Membrane (e.g., with KCl) to Activate Channels incubate->depolarize measure Measure Fluorescence (e.g., using FLIPR) depolarize->measure analyze Calculate IC50 from Dose-Response Curve measure->analyze

Fluorescence-Based Calcium Channel Assay.

Detailed Protocol:

  • Cell Preparation:

    • Use a cell line stably expressing the desired T-type calcium channel subtype (e.g., Cav3.1, Cav3.2, or Cav3.3).

    • Plate the cells in a 96- or 384-well plate.[14]

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.[15]

  • Compound Application:

    • Add varying concentrations of this compound, a known T-type calcium channel blocker (e.g., TTA-P2 as a positive control), or vehicle to the wells.[16]

    • Incubate for a sufficient time to allow for drug-target interaction.

  • Channel Activation and Signal Detection:

    • To overcome the inactivated state of T-type channels at normal resting membrane potentials, cells can be pre-treated with gramicidin to clamp the membrane potential at a more negative value.[13]

    • Initiate channel opening and calcium influx by adding a depolarizing stimulus, such as a high concentration of potassium chloride (KCl).[13]

    • Immediately measure the change in fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.[13][17]

  • Data Analysis:

    • The fluorescence signal is proportional to the intracellular calcium concentration.

    • Plot the inhibition of the calcium influx against the drug concentration to generate a dose-response curve and calculate the IC50 value. A lower IC50 value indicates a more potent blockade of the T-type calcium channels.

Live-Cell Reporter Assay for SIRT1/PGC-1α Pathway Activity

This assay utilizes a luciferase reporter gene under the control of a promoter containing PGC-1α responsive elements to measure the activity of the SIRT1/PGC-1α signaling pathway.

Experimental Workflow:

cluster_0 Cell Transfection cluster_1 Compound Treatment cluster_2 Luciferase Assay cluster_3 Data Analysis start Host Cells transfect Transfect with SIRT1-promoter- luciferase Reporter start->transfect treat Treat with this compound or Controls transfect->treat lyse Cell Lysis treat->lyse add_sub Add Luciferase Substrate lyse->add_sub measure Measure Luminescence add_sub->measure analyze Quantify Changes in Promoter Activity measure->analyze

SIRT1/PGC-1α Reporter Assay Workflow.

Detailed Protocol:

  • Cell Line and Reporter Construct:

    • Select a suitable cell line (e.g., HEK293A).

    • Transfect the cells with a plasmid containing a luciferase reporter gene driven by the SIRT1 promoter.[18]

    • A constitutively expressed reporter (e.g., Renilla luciferase) can be co-transfected for normalization.

  • Cell Treatment:

    • Plate the transfected cells in a multi-well plate.

    • Treat the cells with different concentrations of this compound, a known activator (e.g., resveratrol) or inhibitor of the pathway, and a vehicle control.[18]

  • Luciferase Activity Measurement:

    • After the treatment period, lyse the cells using a suitable lysis buffer.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

    • A decrease in the normalized luciferase activity in this compound-treated cells would indicate an inhibition of the SIRT1/PGC-1α pathway.

Conclusion

Confirming the engagement of this compound with its cellular targets in a live-cell context is essential for elucidating its mechanisms of action and for the development of more specific and effective therapeutic strategies. The Cellular Thermal Shift Assay provides a direct and label-free method to assess drug-target interaction for a wide range of proteins. Fluorescence-based assays offer a high-throughput approach for specific targets like ion channels. Reporter gene assays are valuable for investigating the modulation of entire signaling pathways. By employing these methods, researchers can generate robust data to compare the target engagement of this compound with that of alternative compounds, ultimately advancing our understanding of this multifaceted drug.

References

Safety Operating Guide

Proper Disposal of Penfluridol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of Penfluridol is critical for ensuring laboratory safety and environmental protection. As a potent antipsychotic agent, this compound must be managed as a hazardous waste stream from generation to final disposal. This guide provides procedural, step-by-step instructions for researchers, scientists, and drug development professionals.

Hazard and Safety Data

Proper handling and disposal procedures are informed by the toxicological and environmental profile of the substance. This compound is classified as a toxic organic solid and presents a slight hazard to water.

Data PointValueSource
Oral Toxicity (LD50, Rat) 160 mg/kg[1]
Intraperitoneal Toxicity (LD50, Mouse) 171 mg/kg[1]
UN Number 2811[1]
UN Proper Shipping Name Toxic solids, organic, n.o.s. (this compound)[1]
Water Hazard Class 1 (Slightly hazardous for water)[1][2]

Regulatory Framework

The disposal of pharmaceutical waste is governed by strict regulations to prevent environmental contamination and potential harm to public health.[3][4] In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste, including certain pharmaceuticals, under the Resource Conservation and Recovery Act (RCRA).[3][5]

A key regulation, often referred to as Subpart P, explicitly prohibits the practice of flushing hazardous waste pharmaceuticals down the drain (sewering).[4][5][6] Therefore, this compound waste must not be disposed of via sinks or toilets.[1]

Step-by-Step Disposal Protocol

Adherence to a standardized disposal protocol is essential for safety and compliance. This compound and any materials contaminated with it must be handled as hazardous waste.

1. Waste Segregation and Collection:

  • Identify Waste Streams: All forms of this compound waste must be segregated for hazardous disposal. This includes:

    • Expired or unused pure compound.

    • Contaminated personal protective equipment (PPE), such as gloves and lab coats.

    • Contaminated labware (e.g., vials, pipettes, glassware).

    • Spill cleanup materials.

  • Use Designated Containers: Collect all this compound waste in a dedicated, properly labeled hazardous waste container.[7] Best practices recommend using a black container clearly marked "Hazardous Waste Pharmaceuticals" to comply with EPA guidelines.[4]

2. Container Labeling and Storage:

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's Environmental Health & Safety (EHS) department.

  • Storage: Keep the waste container tightly sealed and store it in a secure, designated, and well-ventilated area.[7] The storage location should be a locked cabinet or facility to prevent unauthorized access.[7]

3. Spill Management:

  • In the event of a spill, absorb the material with an inert substance such as sand, sawdust, or earth.[8]

  • Carefully collect the absorbent material and contaminated debris.

  • Place the cleanup materials into a suitable, sealed container for disposal as hazardous waste.[7]

4. Final Disposal Procedure:

  • Engage Professionals: The disposal of this compound waste must be handled by a licensed professional waste disposal service.[7] Contact your organization's EHS department to coordinate a pickup.

  • Prohibited Methods: Do not dispose of this compound with household garbage or allow it to enter the sewage system.[1]

  • Treatment: The standard and required method for treating this type of waste is high-temperature incineration conducted at a permitted treatment facility.[4]

Disposal Workflow Visualization

The following diagram illustrates the required workflow for the proper management and disposal of this compound waste in a laboratory setting.

Penfluridol_Disposal_Workflow This compound Disposal Workflow cluster_generation Waste Generation cluster_procedure Disposal Procedure cluster_prohibited Prohibited Actions Waste This compound Waste Generated Unused Unused/Expired Compound Contaminated Contaminated Labware/PPE Spill Spill Cleanup Debris Prohibited DO NOT: - Flush Down Drain/Sewer - Dispose in Regular Trash Waste->Prohibited Segregate 1. Segregate as Hazardous Waste Unused->Segregate Contaminated->Segregate Spill->Segregate Container 2. Place in Labeled, Sealed Black Container Segregate->Container Store 3. Store Securely in Designated Locked Area Container->Store Contact 4. Contact Licensed Waste Disposal Service Store->Contact Incinerate 5. Transport for High-Temp Incineration (UN2811) Contact->Incinerate

References

Essential Safety and Operational Guide for Handling Penfluridol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Penfluridol. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment. This compound is a potent antipsychotic agent and is classified as toxic if swallowed[1][2]. When heated to decomposition, it can emit highly toxic fumes of chloride, fluoride, and nitrogen oxides[3].

Hazard Identification and Classification
Hazard ClassificationDescriptionGHS PictogramSignal WordHazard Statement
Acute Oral Toxicity Toxic if swallowed[1][2].💀Danger H301: Toxic if swallowed[2].
Potential Health Effects May cause irritation to the respiratory tract, skin, and eyes. May be harmful if inhaled or absorbed through the skin[1].

Data compiled from multiple safety data sheets.

Personal Protective Equipment (PPE)

A comprehensive assessment of workplace hazards is essential for the selection of appropriate PPE[4]. The following table summarizes the required PPE for handling this compound, particularly in its powdered form.

PPE CategoryItemSpecifications and Rationale
Hand Protection Double Nitrile GlovesWear two pairs of powder-free, chemotherapy-rated nitrile gloves[5][6]. The inner glove should be worn under the gown cuff and the outer glove over the cuff[5]. Change gloves every 30-60 minutes or immediately if contaminated or damaged[5][7].
Body Protection Disposable GownA disposable, long-sleeved gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) is required to prevent skin contact[5][7]. Gowns should not be worn outside of the handling area[7].
Eye and Face Protection Safety Goggles and Face ShieldUse chemical safety goggles and a face shield to protect against splashes and airborne particles[1][2][6][7]. Standard eyeglasses are not sufficient[5].
Respiratory Protection NIOSH-certified N95 or N100 RespiratorA fit-tested N95 or N100 respirator is necessary when handling this compound powder to minimize inhalation of airborne particles[5][6][7]. Surgical masks do not provide adequate protection[5][7].
Foot Protection Shoe CoversDisposable shoe covers should be worn in the hazardous drug handling area to prevent the tracking of contaminants[5][6].

Operational Plan: From Receipt to Disposal

This section outlines a step-by-step protocol for the safe handling of this compound in a laboratory setting.

Receiving and Storage
  • Inspect Packaging: Upon receipt, visually inspect the shipping container for any signs of damage or leakage. If a container is damaged, treat it as a spill and follow the appropriate cleanup procedure[6].

  • Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.

  • Designated Storage: Store this compound in a cool, well-ventilated, and locked area, segregated from incompatible materials[8]. The storage area should be clearly marked with "Acute Toxin" signage[8].

Handling and Compounding (in a Controlled Environment)

Note: All manipulations of this compound powder must be conducted within a certified chemical fume hood or a biological safety cabinet to prevent exposure to dust and aerosols[8].

  • Preparation: Before starting, ensure the work area is clean and uncluttered. Gather all necessary equipment and materials.

  • Donning PPE: Put on all required PPE in the correct order (shoe covers, inner gloves, gown, respirator, face shield/goggles, outer gloves).

  • Weighing and Aliquoting:

    • Perform these tasks on a disposable, plastic-backed absorbent pad to contain any minor spills.

    • Use dedicated, clearly labeled equipment (spatulas, weigh boats, etc.).

    • Handle the powder gently to minimize the generation of airborne dust.

  • Solution Preparation:

    • When dissolving the powder, add the solvent slowly to the solid to avoid splashing.

    • If sonication is required, ensure the vial is securely capped.

  • Post-Handling:

    • Wipe down all surfaces and equipment with an appropriate deactivating solution (e.g., 70% isopropyl alcohol), followed by a cleaning agent.

    • Carefully doff PPE, turning contaminated surfaces inward. Dispose of all disposable PPE as hazardous waste.

    • Wash hands thoroughly with soap and water after removing gloves.

Spill Management
  • Evacuate and Secure: Immediately alert others in the area and restrict access.

  • Don PPE: Use the full set of recommended PPE for cleanup.

  • Containment: For solid spills, gently cover with absorbent pads. For liquid spills, use absorbent material to contain the spill.

  • Cleanup:

    • Carefully collect the spilled material and absorbent into a labeled hazardous waste container.

    • Clean the spill area with a deactivating agent, followed by a detergent and water.

  • Reporting: Report the spill to the laboratory supervisor and follow institutional protocols.

Disposal Plan

All waste generated from the handling of this compound, including contaminated PPE, disposable labware, and excess material, must be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid Waste (PPE, consumables) Place in a clearly labeled, sealed hazardous waste bag or container[9].
Unused/Expired this compound Do not dispose of in the trash or down the drain. The preferred method is through a licensed hazardous waste disposal service or a drug take-back program[10][11][12]. If these are unavailable, mix the this compound with an undesirable substance like cat litter or coffee grounds, place it in a sealed plastic bag, and then dispose of it in the household trash, in accordance with local regulations[10][11][13].
Empty Containers Triple-rinse the container with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste. Deface or remove the original label before disposing of the empty container in the regular trash or recycling, as per institutional policy[11][13].

Disposal procedures should always comply with federal, state, and local regulations[14].

Workflow and Logic Diagrams

The following diagrams illustrate the key workflows for safely handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal Gather Materials Gather Materials Don PPE Don PPE Gather Materials->Don PPE Weigh Powder Weigh Powder Don PPE->Weigh Powder Enter Controlled Area Prepare Solution Prepare Solution Weigh Powder->Prepare Solution Decontaminate Surfaces Decontaminate Surfaces Prepare Solution->Decontaminate Surfaces Doff PPE Doff PPE Decontaminate Surfaces->Doff PPE Segregate Waste Segregate Waste Doff PPE->Segregate Waste Dispose via Licensed Vendor Dispose via Licensed Vendor Segregate Waste->Dispose via Licensed Vendor End End Dispose via Licensed Vendor->End

Caption: Workflow for Handling this compound.

SpillResponse Spill Occurs Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Don Full PPE Don Full PPE Evacuate Area->Don Full PPE Contain Spill Contain Spill Don Full PPE->Contain Spill Clean Up Clean Up Contain Spill->Clean Up Dispose of Waste Dispose of Waste Clean Up->Dispose of Waste Report Incident Report Incident Dispose of Waste->Report Incident

Caption: Emergency Spill Response Protocol.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Penfluridol
Reactant of Route 2
Reactant of Route 2
Penfluridol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.